S-adenosylmethioninamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-LSRJEVITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029264 | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22365-13-5 | |
| Record name | Decarboxylated AdoMet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosyl-3-methylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ADENOSYLMETHIONINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the S-adenosylmethioninamine Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) is a critical control point in the metabolic pathway leading to the production of higher polyamines, spermidine (B129725), and spermine (B22157). These polyamines are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The sole enzyme responsible for dcSAM synthesis in mammalian cells is S-adenosylmethionine decarboxylase (AdoMetDC), encoded by the AMD1 gene. Due to its pivotal role, the this compound biosynthesis pathway is tightly regulated at multiple levels, including transcriptionally, translationally, and allosterically. Dysregulation of this pathway is frequently observed in various cancers, making AdoMetDC a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the dcSAM biosynthesis pathway, including its core components, regulatory mechanisms, and detailed experimental protocols for its investigation.
The Core Pathway: From S-adenosylmethionine to this compound
The central reaction in the this compound (dcSAM) biosynthesis pathway is the decarboxylation of S-adenosylmethionine (SAM). This irreversible reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), also known as S-adenosylmethionine decarboxylase 1 (AMD1).[1][2]
S-adenosylmethionine (SAM) → this compound (dcSAM) + CO₂
dcSAM serves as the aminopropyl group donor for the subsequent synthesis of spermidine and spermine, which are catalyzed by spermidine synthase and spermine synthase, respectively. The intracellular concentration of dcSAM is kept at very low levels, indicating that AdoMetDC is a rate-limiting enzyme in the polyamine biosynthetic pathway.[3]
Key Enzyme: S-adenosylmethionine Decarboxylase (AdoMetDC/AMD1)
-
Gene: AMD1
-
EC Number: 4.1.1.50[1]
-
Structure and Activation: Mammalian AdoMetDC is synthesized as a proenzyme that undergoes an autocatalytic post-translational cleavage to form two subunits, a larger α-subunit and a smaller β-subunit. This processing also generates a covalently bound pyruvate (B1213749) prosthetic group at the N-terminus of the α-subunit, which is essential for catalytic activity.[4][5][6]
-
Cofactor: Unlike many decarboxylases that use pyridoxal (B1214274) phosphate, AdoMetDC utilizes this pyruvate cofactor for catalysis.[1]
Quantitative Data
Enzyme Kinetics of Human S-adenosylmethionine Decarboxylase
The kinetic parameters of human AdoMetDC are crucial for understanding its catalytic efficiency and for the development of inhibitors.
| Parameter | Value | Conditions | Reference |
| Km for SAM | ~50 µM | - | [7] (Review, specific experimental conditions not detailed) |
| Vmax | Not explicitly found in search results | - | - |
Note: While the Km value is cited in a review, specific experimental details for its determination were not available in the provided search results. Vmax values are highly dependent on enzyme concentration and assay conditions and were not found as a standardized value.
Intracellular Concentrations of dcSAM
The intracellular concentration of dcSAM is tightly regulated and maintained at low levels.
| Cell Type | Concentration | Method | Reference |
| L1210 cells | Markedly reduced by AdoMetDC inhibitors | Indirectly measured by polyamine levels | [8] |
| Various mammalian cells | Generally kept very low | General statement in reviews | [3] |
Note: Specific quantitative values for the basal intracellular concentration of dcSAM in various mammalian cell lines were not found in the search results. Its low abundance makes direct quantification challenging.
Inhibitors of Human S-adenosylmethionine Decarboxylase
Several potent inhibitors of human AdoMetDC have been developed and characterized.
| Inhibitor | IC50 / Ki | Type of Inhibition | Reference |
| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | IC50: 400 nM (rat prostate enzyme) | Irreversible | [8] |
| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | IC50: 70 nM (rat prostate enzyme) | Irreversible | [8] |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Competitive | - | [9] |
| 8-Methyl-substituted adenine (B156593) analogues of SAM | Varies (some in µM range) | Competitive | [10] |
Note: The IC50 values for MAOEA and MHZPA are for the rat prostate enzyme, which shares high homology with the human enzyme.
Regulation of the this compound Biosynthesis Pathway
The activity of AdoMetDC is exquisitely controlled through multiple mechanisms to ensure appropriate levels of polyamines.
Allosteric Regulation by Putrescine
Putrescine, the product of the ornithine decarboxylase (ODC) reaction and the substrate for spermidine synthase, acts as an allosteric activator of AdoMetDC.[5] This activation serves as a feed-forward mechanism, coupling the synthesis of putrescine to the production of the aminopropyl donor required for its conversion to higher polyamines.
Transcriptional and Translational Regulation by Polyamines
The intracellular concentrations of spermidine and spermine regulate the expression of the AMD1 gene and the translation of its mRNA. High levels of polyamines generally lead to a decrease in AdoMetDC activity.
Signaling Pathway Integration
Recent evidence has implicated the mTORC1 signaling pathway in the regulation of AdoMetDC. This pathway can influence the stability of the AMD1 protein, thereby linking nutrient and growth factor signaling to polyamine biosynthesis.
Experimental Protocols
Measurement of S-adenosylmethionine Decarboxylase Activity
A common method for assaying AdoMetDC activity involves the use of radiolabeled S-adenosyl-L-[carboxyl-¹⁴C]methionine. The release of ¹⁴CO₂ is quantified as a measure of enzyme activity.
Materials:
-
Cell or tissue extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5 mM dithiothreitol, 1 mM EDTA, and 50 µM putrescine)
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine
-
Hyamine hydroxide (B78521) or other CO₂ trapping agent
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell or tissue lysates in a suitable buffer.
-
Set up reaction tubes containing the assay buffer.
-
Add a defined amount of protein extract to each tube.
-
Initiate the reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Trap the released ¹⁴CO₂ using a piece of filter paper soaked in hyamine hydroxide placed in a center well within the sealed reaction tube.
-
Allow the CO₂ to be trapped for a period of time (e.g., 60 minutes).
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the amount of ¹⁴CO₂ released per unit of time and protein concentration.
Quantification of this compound (dcSAM) by HPLC-MS/MS
Due to its low abundance, sensitive methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are required for the quantification of dcSAM.
Materials:
-
Cell extracts
-
Internal standard (e.g., a stable isotope-labeled version of dcSAM)
-
HPLC system coupled to a tandem mass spectrometer
-
Appropriate HPLC column (e.g., a C18 reversed-phase column)
-
Mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid)
Protocol:
-
Sample Preparation:
-
Harvest and lyse cells.
-
Perform protein precipitation (e.g., with methanol (B129727) or perchloric acid).
-
Add a known amount of the internal standard.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for injection.
-
-
HPLC Separation:
-
Inject the prepared sample onto the HPLC system.
-
Separate the analytes using a gradient elution with the chosen mobile phases.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both dcSAM and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of dcSAM.
-
Calculate the concentration of dcSAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Analysis of AMD1 Gene Expression
4.3.1. Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers specific for AMD1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for AMD1 and the reference gene.
-
Data Analysis: Analyze the amplification data to determine the relative expression of AMD1 using a method like the ΔΔCt method.
4.3.2. Western Blotting
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AMD1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with the primary antibody against AMD1, followed by incubation with the secondary antibody.
-
Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Biosynthesis Pathway
Caption: The core reaction of the this compound biosynthesis pathway.
Allosteric Regulation of AdoMetDC
Caption: Allosteric activation of AdoMetDC by putrescine.
Experimental Workflow for AMD1 Gene Expression Analysis
Caption: Workflow for analyzing AMD1 gene and protein expression.
Conclusion
The this compound biosynthesis pathway, centered around the enzyme AdoMetDC, is a fundamental and highly regulated process in mammalian cells. Its product, dcSAM, is indispensable for the synthesis of higher polyamines that are vital for cellular function. The intricate regulatory mechanisms that control AdoMetDC activity highlight its importance and make it a significant area of research, particularly in the context of cancer biology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate this critical metabolic pathway.
References
- 1. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. AMD1 adenosylmethionine decarboxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of human S-adenosylmethionine decarboxylase at 2.25 A resolution reveals a novel fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies of the processing of human S-adenosylmethionine decarboxylase proenzyme. Isolation of an ester intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of inhibitors of S-adenosylmethionine decarboxylase from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into the Design of Inhibitors of Human S-Adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues of S-Adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of S-Adenosylmethioninamine in Polyamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Polyamine Synthesis
The biosynthesis of polyamines is a tightly regulated metabolic pathway crucial for cellular homeostasis.[6] Polyamines, with their positive charges at physiological pH, interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their function.[1][3] Dysregulation of polyamine metabolism has been implicated in various pathological conditions, including cancer, making the enzymes in this pathway attractive targets for therapeutic intervention.[2][7]
The synthesis of polyamines begins with the formation of putrescine from ornithine, a reaction catalyzed by ornithine decarboxylase (ODC).[8][9] The subsequent synthesis of spermidine (B129725) and spermine (B22157) requires the sequential transfer of aminopropyl groups, a process entirely dependent on the availability of S-adenosylmethioninamine.[5][10]
The Generation of this compound
S-Adenosylmethionine Decarboxylase (SAMDC)
SAMDC is a key regulatory enzyme in the polyamine biosynthetic pathway.[14][15] Unlike most amino acid decarboxylases that utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor, SAMDC employs a covalently bound pyruvate (B1213749) residue.[11][16] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to generate the active α and β subunits, with the pyruvate group formed from an internal serine residue at the N-terminus of the α subunit.[11] The activity of SAMDC is allosterically activated by putrescine and feedback-inhibited by spermidine and spermine.[14][17]
The Utilization of this compound
Once formed, this compound serves as the exclusive aminopropyl group donor for the synthesis of spermidine and spermine, catalyzed by spermidine synthase and spermine synthase, respectively.[10][18]
Spermidine Synthase
Spermidine synthase (SPDS) catalyzes the transfer of the aminopropyl group from this compound to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).[10][19] This enzyme exhibits high specificity for its substrates, putrescine and dcSAM.[19][20] The reaction mechanism is thought to proceed via a sequential ordered or random ternary-complex mechanism.[10][19]
Spermine Synthase
Spermine synthase (SPMS) subsequently transfers a second aminopropyl group from another molecule of this compound to spermidine, forming spermine and another molecule of MTA.[18][21] Similar to spermidine synthase, spermine synthase is highly specific for its substrates.[20] The kinetic mechanism of spermine synthase is proposed to be a compulsory-order mechanism where both substrates must bind to the enzyme before the release of products.[21]
Quantitative Data
A summary of the kinetic parameters for the key enzymes involved in the synthesis and utilization of this compound is presented below. These values can vary depending on the species and experimental conditions.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| S-adenosylmethionine Decarboxylase | Trypanosoma cruzi | S-adenosylmethionine | - | >6 | [2] |
| Escherichia coli | S-adenosylmethionine | - | - | [9] | |
| Spermidine Synthase | Human | Putrescine | 20 | 1.9 | [8] |
| Human | dcSAM | 0.9 | 1.9 | [8] | |
| Thermotoga maritima | Putrescine | 19 | ~0.8 | [8] | |
| Thermotoga maritima | dcSAM | 0.75 | ~0.8 | [8] | |
| Spermine Synthase | Bovine Brain | Spermidine | 60 | - | [3][20] |
| Bovine Brain | dcSAM | 0.1 | - | [3][20] |
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway
Caption: The central pathway of polyamine biosynthesis.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining enzyme activity.
Experimental Protocols
Assay for S-Adenosylmethionine Decarboxylase (SAMDC) Activity
This protocol is based on the measurement of ¹⁴CO₂ released from L-[carboxyl-¹⁴C]S-adenosylmethionine.[22]
Materials:
-
Enzyme preparation (cell lysate or purified enzyme)
-
L-[carboxyl-¹⁴C]S-adenosylmethionine
-
Assay buffer: 50 mM sodium phosphate, pH 7.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 1 mM EDTA
-
Putrescine (for activation)
-
1 M Citric acid (for stopping the reaction)
-
Scintillation vials and scintillation fluid
-
Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare the reaction mixture in a sealed tube. For a 100 µL final volume, add:
-
50 µL of 2x Assay buffer
-
10 µL of Putrescine solution (to a final concentration of 2.5 mM)
-
10 µL of L-[carboxyl-¹⁴C]S-adenosylmethionine (to a final concentration of 50 µM)
-
Water to bring the volume to 90 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Suspend a filter paper disc soaked in a CO₂ trapping agent above the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by injecting 100 µL of 1 M citric acid into the reaction mixture.
-
Continue incubation for an additional 60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped on the filter paper.
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ released per unit time per amount of protein.
Assay for Spermidine/Spermine Synthase Activity
This protocol is based on the transfer of the [³H]aminopropyl group from [³H]dcSAM to putrescine or spermidine.[8][18]
Materials:
-
Enzyme preparation
-
[³H]Decarboxylated S-adenosylmethionine ([³H]dcSAM)
-
Putrescine or spermidine
-
Assay buffer: 100 mM sodium phosphate, pH 7.5
-
Phosphocellulose paper discs
-
Wash buffers: 10 mM Tris-HCl, pH 7.5, and 10 mM Tris-HCl, pH 7.5 containing 1 M NaCl
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL final volume, add:
-
25 µL of 2x Assay buffer
-
5 µL of putrescine or spermidine solution (to a final concentration of 1 mM)
-
10 µL of [³H]dcSAM (to a final concentration of 10 µM)
-
Water to bring the volume to 45 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the discs three times for 5 minutes each in 10 mM Tris-HCl, pH 7.5, to remove unreacted [³H]dcSAM.
-
Perform a final wash for 5 minutes in 10 mM Tris-HCl, pH 7.5, containing 1 M NaCl.
-
Rinse the discs briefly with ethanol (B145695) and allow them to dry.
-
Place the dry discs in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate the amount of product formed based on the incorporated radioactivity.
Quantification of Polyamines by HPLC
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA), 0.4 M
-
o-Phthalaldehyde (B127526) (OPA) derivatization reagent
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in ice-cold 0.4 M PCA.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the OPA derivatization reagent. The reaction is typically rapid and can be performed in the autosampler of the HPLC system.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the polyamine-OPA derivatives using a gradient of a suitable mobile phase (e.g., a mixture of sodium acetate (B1210297) buffer and methanol).
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of polyamine standards.
-
Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the amount of starting material (e.g., cell number or protein concentration).
-
Conclusion
This compound stands as a cornerstone in the biosynthesis of higher polyamines. Its production via SAMDC and its subsequent utilization by spermidine and spermine synthases are tightly controlled processes, essential for maintaining cellular polyamine homeostasis. A thorough understanding of the enzymes that govern the metabolism of this compound is critical for researchers and drug development professionals. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating this vital metabolic pathway and for the development of novel therapeutic strategies targeting polyamine metabolism.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of mammalian S-adenosylmethionine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereochemistry and kinetic isotope effects in the decarboxylation of S-adenosylmethionine catalyzed by the pyruvyl enzyme, S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 16. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]
- 17. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 18. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Adenosylmethioninamine: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM), is a critical intermediate in the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and survival. Its discovery and initial characterization were pivotal in elucidating the intricate pathways of polyamine metabolism. This technical guide provides an in-depth overview of the seminal research that identified this compound, established its biochemical properties, and detailed the enzymatic machinery responsible for its synthesis.
Discovery and Core Function
The existence of this compound was first postulated and subsequently confirmed through the pioneering work of Herbert and Celia Tabor in the mid-20th century. Their research on polyamine biosynthesis in Escherichia coli revealed that the aminopropyl group required for the conversion of putrescine to spermidine (B129725) was derived from S-adenosylmethionine (SAM). This led to the discovery of a novel enzyme, S-adenosylmethionine decarboxylase (AdoMetDC), which catalyzes the decarboxylation of SAM to form this compound.[1][2] This molecule then serves as the exclusive aminopropyl donor for the synthesis of spermidine and subsequently spermine (B22157), catalyzed by spermidine synthase and spermine synthase, respectively.
Initial Characterization of S-Adenosylmethionine Decarboxylase (AdoMetDC)
The initial characterization of AdoMetDC was crucial for understanding the production of this compound. Early studies focused on enzymes isolated from microbial sources like E. coli and yeast, as well as from mammalian tissues.
Biochemical Properties of AdoMetDC
Key biochemical parameters of AdoMetDC were established in these early investigations, providing a quantitative understanding of its function.
| Property | E. coli AdoMetDC | Yeast (Saccharomyces cerevisiae) AdoMetDC | Rat Liver AdoMetDC | Reference(s) |
| Optimal pH | ~7.4 | ~7.5 | ~7.5 | [3] |
| Km for SAM | 0.05 mM | 0.09 mM (in presence of putrescine) | 0.05 mM | [3][4] |
| Activator | Divalent cations (e.g., Mg²⁺) | Putrescine | Putrescine | [1][4] |
| Ka for Putrescine | Not applicable | 0.012 mM | Not explicitly determined in early studies | [4] |
| Cofactor | Covalently bound pyruvate | Covalently bound pyruvate | Covalently bound pyruvate | [1] |
Table 1: Biochemical Properties of S-Adenosylmethionine Decarboxylase from Various Sources in Early Studies. This table summarizes the key kinetic and biochemical parameters of AdoMetDC as determined in the initial characterization experiments.
Signaling and Biosynthetic Pathways
The central role of this compound is in the polyamine biosynthetic pathway. The following diagrams illustrate this pathway and the logical flow of its discovery.
References
- 1. pnas.org [pnas.org]
- 2. Herbert Tabor, 1918–2020: Polyamines, NIH, and the JBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferase (S-adenosylmethionine synthetase) and S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Journal of Biological Chemistry after seventy-five years - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Function of S-adenosylmethioninamine in Cellular Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S-adenosylmethioninamine, or decarboxylated S-adenosylmethionine (dcSAM), is a critical metabolite exclusively dedicated to the biosynthesis of polyamines. Produced from its precursor S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), dcSAM serves as the sole aminopropyl group donor for the synthesis of spermidine (B129725) and spermine (B22157). These polyamines are indispensable for eukaryotic cell proliferation, playing crucial roles in cell cycle progression, DNA and RNA synthesis, and protein translation. The synthesis of dcSAM is a rate-limiting and tightly regulated step, making SAMDC a key control point in the pathway and an attractive target for therapeutic intervention in proliferative diseases such as cancer. This guide provides an in-depth technical overview of the function of dcSAM, the regulation of its synthesis, its ultimate role in cellular proliferation via polyamines, and key experimental protocols for its study.
Introduction to S-adenosylmethionine and Polyamines
S-adenosylmethionine (SAM) is a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids.[1][2] Beyond its role in methylation, SAM is also a precursor for two other critical metabolic pathways: transsulfuration and polyamine synthesis.[1][3] The commitment of SAM to the polyamine pathway is an irreversible step catalyzed by S-adenosylmethionine decarboxylase (SAMDC), also known as AdoMetDC.[4] This enzyme converts SAM to this compound (dcSAM), a molecule whose sole known biological function is to provide the aminopropyl groups necessary for the synthesis of the higher polyamines, spermidine and spermine.[4][5]
Polyamines—primarily putrescine, spermidine, and spermine—are small, polycationic aliphatic amines found in virtually all living cells.[4] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. These interactions are fundamental to their roles in cellular processes. Elevated polyamine levels are a hallmark of rapidly proliferating cells, and their depletion results in the inhibition of cell growth.[6] Consequently, the polyamine biosynthesis pathway is a critical regulator of cellular proliferation.
The Central Role of this compound (dcSAM) in Polyamine Biosynthesis
The synthesis of polyamines is a highly conserved and stepwise process. The pathway begins with the formation of the diamine putrescine from ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). Concurrently, SAM is decarboxylated by SAMDC to produce dcSAM.[5] The pathway then proceeds as follows:
-
Spermidine Synthesis: Spermidine synthase transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, forming spermidine and releasing 5'-methylthioadenosine (MTA) as a byproduct.[1]
-
Spermine Synthesis: Spermine synthase subsequently transfers a second aminopropyl group from another molecule of dcSAM to the remaining primary amino group of spermidine, yielding spermine and another molecule of MTA.[1]
The intracellular concentration of dcSAM is kept extremely low, indicating that its synthesis via SAMDC is the rate-limiting step in the production of spermidine and spermine.[4][5] This tight control ensures that the flux through the polyamine pathway is precisely matched to the cell's proliferative needs.
Regulation of the Polyamine Synthesis Pathway
The activity of SAMDC is intricately regulated to control polyamine levels. This regulation occurs at multiple levels, including transcription, translation, and protein stability, and is highly responsive to intracellular polyamine concentrations.
-
Transcriptional Regulation: The levels of SAMDC mRNA can be modulated by cellular polyamine content. Depletion of spermidine has been shown to increase the amount of SAMDC mRNA.[7][8] This suggests a negative feedback loop where low spermidine levels signal the need for increased enzyme synthesis.
-
Translational Regulation: A key control mechanism for mammalian SAMDC involves a small upstream open reading frame (uORF) in the 5' untranslated region of its mRNA.[9] The translation of this uORF is modulated by polyamine levels. High polyamine concentrations promote the translation of the uORF, which in turn inhibits the translation of the main coding sequence for SAMDC, thus reducing enzyme production.
-
Post-translational Processing: SAMDC is synthesized as an inactive proenzyme that must undergo an autocatalytic cleavage event.[4][5] This self-processing reaction generates the active enzyme, which consists of two subunits, and forms the essential pyruvate (B1213749) prosthetic group required for its decarboxylase activity.[4][5]
-
Feedback Inhibition: The end-products of the pathway, particularly spermine, are potent repressors of SAMDC activity.[8] Depleting cells of spermine leads to a significant increase in SAMDC protein levels and activity.[7] This feedback mechanism ensures that polyamine synthesis is shut down when cellular pools are sufficient.
The Function of Polyamines in Cellular Proliferation
The requirement for dcSAM in cell proliferation is indirect; its importance lies in its role as the precursor to spermidine and spermine. These polyamines influence nearly every stage of cell growth.
Cell Cycle Progression
Polyamine biosynthesis is tightly linked to the cell cycle. The activities of both ODC and SAMDC are very low in quiescent (G0) cells but increase dramatically as cells are stimulated to enter the cell cycle.[6][10] Two distinct peaks of activity are observed: one at the G1/S transition and a second during the late S and G2 phases.[6][10][11] Depletion of polyamines, often achieved using inhibitors of ODC or SAMDC, causes cells to arrest in the G1 and G2-M phases of the cell cycle.[12] This demonstrates that adequate polyamine levels are necessary checkpoints for transitioning through these phases.
DNA and RNA Synthesis and Stability
Rapidly proliferating cells must replicate their genome accurately and efficiently. Polyamines are essential for optimal rates of DNA synthesis.[11][13] Experiments using the SAMDC inhibitor methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) showed that while cells could enter S-phase, the rate of DNA replication (measured by thymidine (B127349) incorporation) was significantly inhibited.[13] This inhibition was reversible by the addition of exogenous spermidine or spermine.[13] The polycationic nature of polyamines allows them to bind to the negatively charged phosphate (B84403) backbone of DNA, helping to condense and stabilize its structure. It has also been proposed that polyamines protect replicating DNA from damage by quenching reactive oxygen species.[14][15]
Protein Synthesis and Post-translational Modifications
Polyamines also play a role in protein synthesis. They can facilitate the binding of mRNA to ribosomes and aid in the fidelity of translation. Furthermore, spermidine is the precursor for a unique post-translational modification: the formation of hypusine on eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for the function of eIF5A in promoting the translation of specific mRNAs, including those involved in cell proliferation.
Quantitative Analysis of the dcSAM-Polyamine Axis
The following tables summarize key quantitative findings related to the polyamine pathway and cell proliferation.
Table 1: Effect of SAMDC Inhibition on DNA Synthesis
| Cell Type | Treatment | Effect on DNA Synthesis | Reference |
|---|
| Concanavalin A-activated lymphocytes | Methylglyoxal bis(guanylhydrazone) (MGBG) | ~60% inhibition of [³H]thymidine incorporation |[13] |
Table 2: Relative Changes in dcSAM and Polyamine Levels
| Cell Condition | Analyte | Relative Change | Reference |
|---|---|---|---|
| Treatment with DFMO (ODC inhibitor) | dcSAM | Levels can become 3- to 4-fold greater than SAM levels | [2] |
| Progression through cell cycle | Polyamine levels (total) | Approximately double during the cell cycle | [6][10] |
| Mitogen stimulation of quiescent cells | SAMDC activity | Rapid and significant increase from very low basal levels |[6] |
Key Experimental Methodologies
Studying the role of dcSAM and polyamines in proliferation requires robust quantitative methods.
Measurement of S-adenosylmethionine Decarboxylase (SAMDC) Activity
This assay quantifies the rate of SAM decarboxylation by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.[16]
Protocol:
-
Protein Extraction: Homogenize cells or tissues in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors and DTT) on ice. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction mixture in a sealable tube containing assay buffer (e.g., phosphate buffer, pH 7.5), EDTA, putrescine (as an allosteric activator for some SAMDC orthologs), and the cell extract.
-
Initiation: Start the reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine to the mixture. Immediately seal the tube. A small piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or NaOH) should be suspended above the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The enzymatic reaction will release ¹⁴CO₂.
-
Termination and Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid or trichloroacetic acid), which also facilitates the release of all dissolved CO₂ from the solution. Allow the tubes to sit for an additional period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Quantification: Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the enzyme activity based on the measured radioactivity, the specific activity of the substrate, the amount of protein used, and the incubation time. Express results as pmol CO₂ released/min/mg protein.
Quantification of Intracellular Polyamines by HPLC
This method allows for the separation and quantification of putrescine, spermidine, and spermine after chemical derivatization to make them detectable by UV or fluorescence.[17][18]
Protocol:
-
Sample Preparation: Harvest a known number of cells. Add ice-cold 0.2 M perchloric acid (PCA) to lyse the cells and precipitate proteins. Add a known amount of an internal standard (e.g., 1,7-diaminoheptane). Vortex and incubate on ice.
-
Extraction: Centrifuge at high speed to pellet the precipitate. The supernatant contains the polyamines.
-
Derivatization: Transfer the supernatant to a new tube. Add a saturated solution of sodium carbonate to make the solution alkaline. Add the derivatizing agent (e.g., dansyl chloride in acetone). Vortex and incubate in a water bath (e.g., 70°C) in the dark for 1 hour.[17][18]
-
Cleanup: Add proline to react with excess dansyl chloride. Extract the dansylated polyamines into an organic solvent like toluene (B28343) by vigorous vortexing, followed by centrifugation to separate the phases.
-
Analysis: Evaporate the organic phase to dryness under nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile). Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantification: Separate the derivatized polyamines using a solvent gradient (e.g., acetonitrile-water). Identify and quantify peaks by comparing their retention times and areas to those of known standards. Normalize results to the cell number or total protein content.
Assessment of Cellular Proliferation
The effect of modulating the dcSAM-polyamine pathway on cell growth can be assessed using several standard assays.
-
MTT/XTT Assay (Metabolic Activity):
-
Seed cells in a 96-well plate and treat with the compound of interest (e.g., a SAMDC inhibitor).
-
After the desired incubation period (e.g., 24-72 hours), add MTT or XTT reagent to each well.
-
Incubate for 2-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
-
BrdU Incorporation Assay (DNA Synthesis):
-
Culture and treat cells as above.
-
During the final hours of incubation (e.g., 2-4 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, to the culture medium.
-
BrdU will be incorporated into the DNA of cells undergoing S-phase.
-
Fix the cells, permeabilize them, and treat with a nuclease to expose the incorporated BrdU.
-
Detect the BrdU using a specific primary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Add a substrate to generate a colorimetric or fluorescent signal and quantify using a plate reader or microscope. This provides a direct measure of DNA synthesis.
-
Implications for Drug Development
The absolute requirement of polyamines for cell proliferation and the high activity of the biosynthetic pathway in cancer cells make it a prime target for anti-cancer drug development.[5] Because SAMDC is the rate-limiting enzyme, its inhibition is a particularly attractive strategy. Inhibitors of SAMDC can deplete the cellular pools of spermidine and spermine, leading to cell cycle arrest and inhibition of tumor growth. The development of potent and specific SAMDC inhibitors remains an active area of research for novel chemotherapeutic agents.
Conclusion
This compound (dcSAM) stands at a critical metabolic crossroads, committing its precursor, SAM, to the synthesis of polyamines. While dcSAM itself has no other known function, its generation is the rate-limiting step for producing the spermidine and spermine that are essential for cell cycle progression and DNA replication. The intricate regulation of its synthesis and the profound anti-proliferative effects observed when its production is blocked underscore its central importance in cell growth. A thorough understanding of this pathway continues to provide valuable insights for researchers and opportunities for the development of targeted therapies against proliferative diseases.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Structure and regulation of mammalian S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational regulation of the plant S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Drugs affecting the cell cycle via actions on the polyamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome patient biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of S-adenosylmethioninamine in Prokaryotes: A Technical Guide
An In-depth Exploration of the Synthesis, Utilization, and Regulation of a Key Polyamine Precursor for Researchers, Scientists, and Drug Development Professionals.
S-adenosylmethioninamine (dcSAM), a decarboxylated derivative of S-adenosylmethionine (SAM), stands as a central metabolic intermediate in prokaryotes, primarily serving as the aminopropyl group donor for the biosynthesis of higher polyamines such as spermidine (B129725) and spermine (B22157). The metabolic fate of dcSAM is intricately regulated and directly impacts cellular growth, differentiation, and survival. This technical guide provides a comprehensive overview of the synthesis, enzymatic utilization, and regulation of dcSAM metabolism in prokaryotic organisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Biosynthesis of this compound
The sole route for the synthesis of dcSAM in prokaryotes is the decarboxylation of S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), also known as SAMDC (EC 4.1.1.50).[1][2] This enzymatic step is a critical control point in the polyamine biosynthetic pathway.
S-adenosylmethionine Decarboxylase (AdoMetDC)
Prokaryotic AdoMetDC enzymes are typically classified as Class I enzymes, which are distinct from the Class II enzymes found in eukaryotes.[1][3] These enzymes are unique in that they utilize a covalently bound pyruvoyl group as a prosthetic group for catalysis, rather than the more common pyridoxal (B1214274) 5'-phosphate (PLP).[4][5] The pyruvoyl group is generated through an autocatalytic post-translational modification of a proenzyme, where an internal serine residue is cleaved.[6][7]
The synthesis of this compound from S-adenosylmethionine is a critical step in polyamine biosynthesis. The enzyme responsible, S-adenosylmethionine decarboxylase, converts SAM into dcSAM and carbon dioxide.
The Primary Metabolic Fate: Polyamine Synthesis
The principal metabolic role of dcSAM in prokaryotes is to serve as the donor of an aminopropyl group for the synthesis of spermidine and spermine. This process is catalyzed by a class of enzymes known as aminopropyltransferases.
Spermidine Synthase (SpeE)
Spermidine synthase (EC 2.5.1.16) catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[3][8][9] Kinetic studies on Escherichia coli spermidine synthase suggest a Ping-Pong reaction mechanism.
Spermine Synthase (SpmS)
In prokaryotes that produce spermine, spermine synthase (EC 2.5.1.22) facilitates the transfer of a second aminopropyl group from dcSAM to spermidine, resulting in the formation of spermine and another molecule of MTA.
The metabolic pathway initiated by this compound is central to the production of essential polyamines. This compound donates an aminopropyl group to putrescine to form spermidine, a reaction catalyzed by spermidine synthase. Subsequently, spermine synthase can catalyze the addition of another aminopropyl group from a second molecule of this compound to spermidine, yielding spermine. Both reactions release 5'-methylthioadenosine (MTA) as a byproduct.
Degradation and Salvage Pathways
While the primary fate of the aminopropyl group of dcSAM is its incorporation into polyamines, the remaining 5'-methylthioadenosine (MTA) moiety undergoes further metabolism through salvage pathways. There is currently no direct evidence for a dedicated degradative pathway for the intact dcSAM molecule in prokaryotes. Instead, the focus is on the recycling of its byproducts.
The MTA generated from polyamine synthesis is a potent inhibitor of spermidine and spermine synthases and must be removed.[10] In many bacteria, MTA is salvaged back into methionine and adenine (B156593) through a series of enzymatic steps, thus conserving cellular resources.[8][11][12] This pathway typically involves the enzyme MTA phosphorylase, which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[10]
Regulation of this compound Metabolism
The intracellular concentration of dcSAM is kept extremely low, indicating that its synthesis is tightly regulated to match the cellular demand for polyamines.[13] This regulation occurs at multiple levels, including transcriptional control of the biosynthetic enzymes and post-translational modifications.
Transcriptional Regulation
In many bacteria, the genes encoding AdoMetDC (speD) and spermidine synthase (speE) are organized in an operon, allowing for their coordinated expression. The expression of these genes can be influenced by various cellular signals, including the intracellular concentrations of polyamines themselves, often through feedback inhibition mechanisms.
Post-Translational and Allosteric Regulation
The activity of AdoMetDC can be allosterically regulated.[14][15] For instance, in some prokaryotes, the activity of AdoMetDC is stimulated by putrescine, the substrate for the subsequent enzyme in the pathway, spermidine synthase. This feed-forward activation ensures that the production of dcSAM is coupled to the availability of its acceptor molecule. Additionally, both AdoMetDC and the aminopropyltransferases can be subject to product inhibition by MTA.[10]
Quantitative Data on Enzyme Kinetics
Quantitative understanding of the enzymes involved in dcSAM metabolism is crucial for modeling metabolic flux and for designing targeted inhibitors. The following table summarizes available kinetic parameters for key enzymes in prokaryotic dcSAM metabolism.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity | Reference |
| S-adenosylmethionine Decarboxylase | Thermus thermophilus | S-adenosylmethionine | 18 ± 2 | 0.11 ± 0.01 | - | |
| Spermidine Synthase | Escherichia coli | Decarboxylated SAM | 1.8 | - | 1.3 µmol/min/mg | |
| Spermidine Synthase | Escherichia coli | Putrescine | 230 | - | - |
Note: Comprehensive kinetic data for prokaryotic AdoMetDCs are limited in the literature.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying dcSAM metabolism.
Assay for S-adenosylmethionine Decarboxylase Activity (Radiometric Method)
This assay measures the release of 14CO2 from S-adenosyl-L-[carboxyl-14C]methionine.[16][17]
Materials:
-
S-adenosyl-L-[carboxyl-14C]methionine
-
Enzyme extract or purified AdoMetDC
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2.5 mM DTT and 1 mM EDTA)
-
Scintillation vials containing a CO2 trapping agent (e.g., hyamine hydroxide)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation cocktail
Procedure:
-
Prepare reaction mixtures in sealed vials containing the assay buffer and enzyme preparation.
-
Initiate the reaction by adding S-adenosyl-L-[carboxyl-14C]methionine.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction by injecting TCA.
-
Continue incubation to allow for the complete trapping of the released 14CO2 by the trapping agent.
-
Measure the radioactivity in the trapping agent using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.
A general workflow for a radiometric assay of S-adenosylmethionine decarboxylase involves the preparation of the reaction mixture, initiation of the enzymatic reaction with a radiolabeled substrate, incubation, termination of the reaction, and subsequent measurement of the radioactive product.
Quantification of Polyamines by HPLC
This method involves the derivatization of polyamines with a fluorescent tag, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellets
-
Perchloric acid (PCA) for extraction
-
Dansyl chloride for derivatization
-
Proline to quench the reaction
-
Toluene (B28343) for extraction of dansylated polyamines
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Extraction: Resuspend bacterial cell pellets in PCA and lyse the cells (e.g., by sonication or bead beating). Centrifuge to remove cell debris.
-
Derivatization: Mix the supernatant with dansyl chloride in an alkaline buffer and incubate to allow for the derivatization of primary and secondary amines.
-
Quenching and Extraction: Add proline to react with excess dansyl chloride. Extract the dansylated polyamines into toluene.
-
HPLC Analysis: Inject the toluene phase into the HPLC system. Separate the dansylated polyamines using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water).
-
Quantification: Detect the fluorescent derivatives and quantify the concentrations of individual polyamines by comparing their peak areas to those of known standards.
The workflow for quantifying polyamines by HPLC begins with the extraction of polyamines from bacterial cells, followed by their derivatization with a fluorescent agent. The derivatized polyamines are then extracted and analyzed by HPLC for separation and quantification.
Conclusion and Future Directions
The metabolic fate of this compound in prokaryotes is predominantly channeled towards the synthesis of essential polyamines. The key enzyme, AdoMetDC, represents a critical regulatory node, and its unique pyruvoyl-dependent mechanism offers a potential target for the development of novel antimicrobial agents. While the core pathway is well-established, several areas warrant further investigation. A more comprehensive understanding of the kinetic properties of AdoMetDC from a wider range of prokaryotic species is needed. Furthermore, the direct degradation pathways for dcSAM, if they exist, remain to be elucidated. Finally, a deeper exploration of the transcriptional and post-translational regulatory networks governing dcSAM metabolism will provide a more complete picture of how prokaryotes maintain polyamine homeostasis in response to diverse environmental cues. This knowledge will be invaluable for researchers in microbiology, biochemistry, and drug development.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Structural biology of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Structural and mechanistic properties of E. coli adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-adenosylmethionine decarboxylase of Escherichia coli. Studies on the covalently linked pyruvate required for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 9. apexbt.com [apexbt.com]
- 10. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 13. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and assay of allosteric regulators of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 16. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on S-adenosylmethioninamine as a Precursor for Spermidine and Spermine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the biosynthesis of the polyamines spermidine (B129725) and spermine (B22157) from their common precursor, S-adenosylmethioninamine (dcSAM). It includes detailed descriptions of the enzymatic steps, regulatory mechanisms, quantitative data on enzyme kinetics, and established experimental protocols. Visual diagrams are provided to illustrate key pathways and workflows.
Introduction: The Central Role of Polyamines
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their structure and function.[2][3] The intracellular concentrations of polyamines are meticulously regulated through a balance of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is implicated in various diseases, most notably cancer, making the enzymes in these pathways significant targets for therapeutic intervention.[4][5]
This guide focuses on the critical latter stages of polyamine biosynthesis: the conversion of this compound (dcSAM) into spermidine and spermine. This process is central to providing the higher polyamines necessary for cellular function.
The Biosynthetic Pathway: From Methionine to Spermine
The journey to spermidine and spermine begins with the essential amino acid methionine and involves several key enzymatic steps. The central molecule, this compound (dcSAM), serves as the aminopropyl group donor for the synthesis of both spermidine and spermine.[6][7]
Formation of S-adenosylmethionine (SAM)
The pathway initiates with the activation of methionine to form S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions.[8][9] This reaction is catalyzed by SAM synthetase (methionine adenosyltransferase).
The Rate-Limiting Step: Decarboxylation of SAM to dcSAM
The commitment of SAM to the polyamine biosynthetic pathway is a critical regulatory point. S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) catalyzes the irreversible decarboxylation of SAM to produce this compound (dcSAM).[10][11] This step is often the rate-limiting step in the synthesis of higher polyamines. Unlike many other amino acid decarboxylases, AdoMetDC utilizes a pyruvoyl cofactor, which is generated through an autocatalytic post-translational cleavage of a proenzyme.[10][12] The activity of AMD1 is tightly regulated by cellular polyamine levels.[13]
Synthesis of Spermidine
Spermidine synthase (SRM) then catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, forming spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[14][15] Putrescine itself is derived from the decarboxylation of ornithine by ornithine decarboxylase (ODC).[16] SRM exhibits high specificity for its substrates.[15]
Synthesis of Spermine
Finally, spermine synthase (SMS) facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA.[14][17] This completes the synthesis of the major polyamines.
The overall biosynthetic pathway is a highly regulated and interconnected process, ensuring that the cellular levels of these critical molecules are maintained within a narrow range.
Below is a graphical representation of the spermidine and spermine biosynthetic pathway.
Caption: Biosynthesis of Spermidine and Spermine from precursors.
Quantitative Data on Key Enzymes
The efficiency and regulation of spermidine and spermine synthesis are dictated by the kinetic properties of the enzymes involved. The following table summarizes key kinetic parameters for S-adenosylmethionine decarboxylase, spermidine synthase, and spermine synthase from various sources.
| Enzyme | Organism/Cell Line | Substrate(s) | K_m_ (µM) | V_max_ (units) | Reference |
| S-Adenosylmethionine Decarboxylase (AMD1) | Walker carcinoma cells | S-Adenosylmethionine | 100 | 0.053 (pmol/min/mg protein) | [5] |
| Spermidine Synthase (SRM) | Human erythrocytes | Putrescine | 21 | 6.52 x 10⁻⁷ (µmol/min/mg) | [5] |
| Human erythrocytes | Spermidine | 12.5 | 1.36 x 10⁻⁶ (µmol/min/mg) | [5] | |
| Spermine Synthase (SMS) | Bovine brain | Spermidine | 60 | Not specified | [17] |
| Bovine brain | Decarboxylated S-adenosylmethionine | 0.1 | Not specified | [17] | |
| Spermidine/Spermine N¹-acetyltransferase (SSAT) | Rat liver | Spermidine | 130 | 1.3 (nmol/min/mg) | [5] |
| Rat liver | Spermine | 30 | Not specified | [5] |
Experimental Protocols
Accurate quantification of the substrates, products, and enzyme activities within the polyamine biosynthetic pathway is crucial for research and drug development. This section provides detailed methodologies for key experiments.
Quantification of Polyamines (Putrescine, Spermidine, and Spermine) by HPLC
This protocol describes the analysis of polyamines in biological samples after derivatization with dansyl chloride.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate
-
Polyamine standards (putrescine, spermidine, spermine)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Sample Preparation: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.4 M PCA. Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate proteins.
-
Derivatization:
-
To 100 µL of the supernatant (or standard solution), add 200 µL of saturated sodium carbonate.
-
Add 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
-
Extraction:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Inject an appropriate volume onto the HPLC column.
-
Use a gradient elution program, for example: 0–5 min: 95% A/5% B; 5–15 min: 70% A/30% B; 15–25 min: 50% A/50% B; 25–30 min: 10% A/90% B, where A is water and B is acetonitrile (B52724).[18]
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
-
Quantification: Generate a standard curve using known concentrations of polyamine standards and calculate the concentrations in the samples.
The workflow for this protocol is illustrated below.
Caption: HPLC workflow for polyamine quantification.
Quantification of S-adenosylmethionine (SAM) and this compound (dcSAM) by LC-MS/MS
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of SAM and its decarboxylated form, dcSAM, using liquid chromatography-tandem mass spectrometry.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Stable isotope-labeled internal standards (e.g., ²H₃-SAM)
-
LC-MS/MS system with a suitable column (e.g., Hypercarb)[19]
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold 0.4 M PCA.
-
Add a known amount of the stable isotope-labeled internal standard.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract onto the LC system.
-
Use a suitable chromatographic method to separate SAM and dcSAM. A gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like acetonitrile is common.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analytes and their internal standards.
-
-
Data Analysis:
S-adenosylmethionine Decarboxylase (AMD1) Activity Assay
This assay measures the rate of CO₂ release from [carboxyl-¹⁴C]-S-adenosylmethionine.
Materials:
-
[carboxyl-¹⁴C]-S-adenosylmethionine
-
Cell or tissue extract
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 2.5 mM dithiothreitol (B142953) and 1 mM EDTA)
-
Scintillation vials and cocktail
Procedure:
-
Reaction Setup:
-
In a sealed reaction vessel, combine the cell or tissue extract with the assay buffer.
-
Initiate the reaction by adding a known amount of [carboxyl-¹⁴C]-S-adenosylmethionine.
-
-
CO₂ Trapping:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
The released ¹⁴CO₂ is trapped on a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.
-
-
Measurement:
-
Stop the reaction by injecting a strong acid (e.g., 1 M HCl).
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein in the extract.
Regulation of the Pathway
The biosynthesis of spermidine and spermine is tightly regulated to maintain cellular polyamine homeostasis. This regulation occurs at multiple levels, including transcriptional, translational, and post-translational modifications of the key enzymes.
-
Feedback Inhibition: High levels of spermidine and spermine can feedback inhibit both ODC and AMD1 activity.[13] For ODC, this is mediated by the induction of antizyme, which binds to ODC and targets it for proteasomal degradation.[16] Elevated spermine levels can also inhibit the activity of AMD1.[6]
-
Transcriptional and Translational Control: The expression of both ODC and AMD1 is regulated by various cellular signals. The AMD1 mRNA has a long 5' untranslated region (UTR) that is involved in its translational control.[13]
-
Substrate Availability: The availability of the precursor molecules, ornithine and SAM, is also a key determinant of the rate of polyamine synthesis. The activity of spermidine and spermine synthases is thought to be primarily regulated by the availability of their substrate, dcSAM.[21]
The intricate regulatory network governing polyamine biosynthesis is depicted in the following diagram.
Caption: Feedback regulation of key enzymes in polyamine biosynthesis.
Conclusion
This compound is a pivotal intermediate in the biosynthesis of the essential polyamines, spermidine and spermine. The enzymes responsible for its production and utilization, particularly S-adenosylmethionine decarboxylase, are critical control points in this pathway. A thorough understanding of the biochemistry, regulation, and quantification of the components of this pathway is indispensable for researchers in cell biology and for professionals engaged in the development of therapeutic agents targeting diseases associated with dysregulated polyamine metabolism. The data and protocols presented in this guide offer a solid foundation for further investigation and innovation in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. PathWhiz [smpdb.ca]
- 3. spermine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel S-adenosyl-L-methionine decarboxylase inhibitors as potent antiproliferative agents against intraerythrocytic Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Feedback regulation of polyamine biosynthesis: a characterization at the molecular level | Lund University [lunduniversity.lu.se]
- 14. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Intracellular Regulation of S-adenosylmethioninamine (dcSAM) Levels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S-adenosylmethioninamine (dcSAM), also known as decarboxylated S-adenosylmethionine, is a critical aminopropyl group donor and a pivotal node in the biosynthesis of higher polyamines, spermidine (B129725), and spermine (B22157). Unlike its precursor, S-adenosylmethionine (SAM), dcSAM is dedicated almost exclusively to the polyamine pathway, making its intracellular concentration a rate-limiting factor for polyamine production. The levels of dcSAM are exquisitely regulated through a multi-layered system involving transcriptional, translational, and post-translational control of its synthesizing enzyme, S-adenosylmethionine decarboxylase (AdoMetDC or AMD1), as well as by the availability of its substrate (SAM) and the consumption rate by polyamine synthases. Dysregulation of dcSAM and polyamine levels is a hallmark of numerous pathologies, particularly cancer, positioning the enzymes and pathways that control its homeostasis as prime targets for therapeutic intervention. This document provides a comprehensive overview of the synthesis, utilization, and complex regulatory networks governing intracellular dcSAM levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Biosynthesis and Utilization of dcSAM
The intracellular pool of dcSAM is maintained through a delicate balance between its synthesis from SAM and its consumption by spermidine and spermine synthases.
Synthesis via S-adenosylmethionine Decarboxylase (AMD1)
The sole route for dcSAM synthesis is the irreversible decarboxylation of S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (AMD1, EC 4.1.1.50).[1] AMD1 is a highly regulated, short-lived enzyme that is unique among decarboxylases as it utilizes a covalently bound pyruvate (B1213749) as a prosthetic group instead of the more common pyridoxal (B1214274) phosphate.[1] The proenzyme undergoes an autocatalytic cleavage to generate the active α and β subunits, forming the pyruvoyl group from an internal serine residue in the process.[1]
Utilization in Polyamine Synthesis
Once formed, dcSAM serves as the exclusive aminopropyl donor for the synthesis of higher polyamines.
-
Spermidine Synthase (SRM) transfers an aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).
-
Spermine Synthase (SMS) subsequently transfers a second aminopropyl group from another molecule of dcSAM to spermidine to form spermine, also releasing MTA.[2][3]
The steady-state level of dcSAM is typically kept very low within the cell, as it is rapidly consumed in these reactions.[4]
Intracellular Regulatory Mechanisms
The regulation of dcSAM is almost entirely focused on controlling the amount and activity of the AMD1 enzyme. This is achieved through a sophisticated interplay of feedback loops and signaling inputs.
Regulation by Polyamine Levels
The intracellular concentrations of spermidine and spermine exert powerful negative feedback on AMD1, representing the primary homeostatic control mechanism.
-
Translational Regulation: High levels of spermidine and spermine repress the translation of AMD1 mRNA. This is thought to involve the 5' untranslated region (5' UTR) of the AMD1 mRNA, which can form structures that regulate ribosomal access. Spermine is a more potent repressor of AMD1 activity than spermidine.[5][6]
-
Transcriptional Regulation: Spermidine levels have been shown to influence the amount of AMD1 mRNA, suggesting a transcriptional control element responsive to spermidine.[5][6]
-
Protein Degradation: Polyamines can also accelerate the degradation of the AMD1 protein, further reducing its levels.
Conversely, depletion of polyamines, for instance by inhibiting ornithine decarboxylase (ODC) with α-difluoromethylornithine (DFMO), leads to a dramatic increase in AMD1 expression and a subsequent accumulation of dcSAM.[4][5]
Regulation by Upstream Signaling Pathways
Recent evidence has linked major cellular growth pathways to the regulation of dcSAM production.
-
mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, has been shown to sustain polyamine metabolism by controlling AMD1.[7][8] Activated mTORC1 promotes the stability of the AMD1 protein, preventing its degradation and thereby increasing dcSAM production to support proliferation.[7][8] This links nutrient and growth factor availability directly to the synthesis of essential polyamines. Inhibition of mTORC1 with drugs like everolimus (B549166) or rapamycin leads to decreased AMD1 protein levels.[7][8]
Substrate-Mediated Regulation
The degradation of the AMD1 enzyme itself is a key regulatory point. AMD1 is ubiquitinated and degraded by the 26S proteasome.[9] This process is uniquely accelerated by its own substrate, SAM. Substrate-mediated transamination of the pyruvoyl cofactor inactivates the enzyme, marking it for accelerated degradation.[9] This mechanism ensures that excess substrate does not lead to runaway production of dcSAM and provides a rapid means to shut down the pathway.
Quantitative Data on dcSAM Regulation
The development of drugs targeting the polyamine pathway has generated significant quantitative data on the inhibition of key enzymes.
Table 1: Pharmacological Inhibitors of AMD1
| Inhibitor | Type | Target | IC₅₀ / Potency | Cellular Effects | Reference |
| SAM486A (Sardomozide) | Irreversible | AMD1 | ~5 nM | Potent and specific inhibitor; depletes spermidine and spermine; induces apoptosis in cancer cells. | [10][11] |
| Mitoguazone (MGBG) | Competitive | AMD1 | - | First-generation inhibitor; less specific and more toxic than SAM486A; disrupts polyamine biosynthesis. | [11][12] |
| MHZPA | Irreversible Inactivator | AMD1 | 70 nM (purified enzyme) | Reduces dcSAM, spermidine, and spermine; increases putrescine. | [13] |
| MAOEA | Irreversible Inactivator | AMD1 | 400 nM (purified enzyme) | Reduces dcSAM, spermidine, and spermine; increases putrescine. | [13] |
| Berenil | Reversible | AMD1 | - | Inhibits leukemic growth but with minimal observed alterations in intracellular polyamines. | [12] |
Table 2: Reported Cellular Concentrations and Ratios
| Metabolite | Condition | Cell/Tissue Type | Concentration/Ratio | Key Observation | Reference |
| dcSAM | DFMO Treatment | Mammalian Cells | dcSAM levels can become 3-4 fold greater than SAM levels. | Inhibition of polyamine synthesis causes a massive buildup of the dcSAM precursor. | [4] |
| SAM | Equilibrium | Hepatocytes | Intracellular:Extracellular ratio of 0.19 µM : 1 µM | Demonstrates low cellular accumulation from extracellular sources. | [14] |
| dcSAM/SAM Ratio | - | - | Inversely correlated with DNMT activity. | Highlights the cross-talk between polyamine metabolism and methylation pathways. | [15] |
Experimental Protocols
Accurate measurement of dcSAM and related polyamines is crucial for studying their regulation. This typically involves chromatographic separation followed by sensitive detection.
Protocol: Quantification of Intracellular Polyamines by HPLC
This protocol is a synthesized methodology based on common practices for analyzing polyamines using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[16][17][18][19]
Objective: To quantify the intracellular levels of putrescine, spermidine, spermine, and potentially acetylated polyamines. While direct measurement of the highly labile dcSAM is challenging, its levels are inferred from changes in other polyamines upon pathway perturbation.
1. Sample Preparation and Extraction: a. Culture cells to the desired density and apply experimental treatments (e.g., inhibitor exposure). b. Harvest cells by trypsinization or scraping, and wash twice with ice-cold Phosphate-Buffered Saline (PBS). Count cells for normalization. c. Resuspend the cell pellet in a known volume of 0.2 - 0.4 N perchloric acid (PCA). d. Lyse cells by three freeze-thaw cycles or by sonication on ice. e. Add an internal standard (e.g., 1,7-diaminoheptane) to each sample. f. Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. g. Carefully collect the supernatant containing the polyamines.
2. Pre-column Derivatization (Dansyl Chloride Method): a. To 50 µL of the PCA supernatant, add 100 µL of saturated sodium carbonate. b. Add 200 µL of dansyl chloride in acetone (B3395972) (e.g., 10 mg/mL). c. Vortex vigorously and incubate in the dark at 60-70°C for 1 hour. d. Add 50 µL of proline (approx. 100 mg/mL) to quench the reaction by scavenging excess dansyl chloride. e. Vortex and incubate for 30 minutes at room temperature. f. Extract the dansylated polyamines by adding 250 µL of toluene (B28343) or ethyl acetate. Vortex and centrifuge to separate phases. g. Collect the upper organic phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. h. Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., acetonitrile (B52724)/water mixture).
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a fluorescence or UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 60% to 95% acetonitrile over 20-30 minutes. d. Flow Rate: 1.0 mL/min. e. Detection:
- Fluorescence: Excitation at ~340 nm, Emission at ~515 nm for dansyl derivatives.
- UV: Absorbance at ~254 nm for benzoyl derivatives. f. Quantification: Prepare a standard curve with known concentrations of polyamine standards (putrescine, spermidine, spermine) and the internal standard, subjected to the same derivatization procedure. Calculate the concentration in samples by comparing peak areas (normalized to the internal standard) to the standard curve.
Protocol: AMD1 Enzyme Activity Assay
This protocol describes a common radiometric assay for AMD1 activity. Non-radioactive methods coupling the reaction to HPLC or mass spectrometry to detect dcSAM are also possible but less common.[20][21]
Objective: To measure the rate of CO₂ release from radiolabeled SAM, which is directly proportional to AMD1 activity.
1. Preparation of Cell Lysate: a. Harvest and wash cells as described in section 5.1. b. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate). c. Lyse cells by sonication or freeze-thaw cycles. d. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the enzyme source. e. Determine the protein concentration of the supernatant (e.g., using a Bradford assay) for normalization.
2. Enzyme Reaction: a. The reaction is typically performed in a sealed vial with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide). b. Prepare a reaction mixture in the vial containing assay buffer, DTT, putrescine (an allosteric activator of AMD1), and the cell lysate. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the substrate, S-adenosyl-L-[carboxyl-¹⁴C]methionine. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by injecting a strong acid (e.g., 1 M HCl or 10% trichloroacetic acid) into the reaction mixture, which also facilitates the release of dissolved ¹⁴CO₂.
3. Measurement and Calculation: a. Allow the vials to sit for an additional hour at room temperature to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper. b. Carefully remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter. d. Calculate enzyme activity as picomoles of CO₂ released per minute per milligram of protein.
Conclusion and Future Directions
The intracellular concentration of this compound is a tightly controlled and critical determinant of cell proliferation and fate. Its regulation is centered on the multi-level control of AMD1, integrating signals from polyamine homeostasis and major growth pathways like mTORC1. The requirement of dcSAM for the synthesis of polyamines, which are essential for the growth of cancer cells, has made AMD1 a significant target for anti-neoplastic drug development.[22] Future research will likely focus on further elucidating the cross-talk between polyamine metabolism and other key cellular processes such as methylation and autophagy, and on developing next-generation inhibitors with improved specificity and clinical efficacy. The detailed protocols and pathways outlined in this guide provide a foundational framework for researchers and drug developers aiming to explore and manipulate this vital metabolic node.
References
- 1. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1-dependent AMD1 regulation sustains polyamine metabolism in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTORC1-dependent AMD1 regulation sustains polyamine metabolism in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-adenosylmethionine decarboxylase degradation by the 26 S proteasome is accelerated by substrate-mediated transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The reduction of intracellular polyamines by sequential inhibition of the synthesis of decarboxylated S-adenosylmethionine: effects on rat leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
The Evolutionary Saga of S-adenosylmethionine Decarboxylase: From Ancient Origins to a Modern Drug Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine decarboxylase (AdoMetDC), a pivotal enzyme in the biosynthesis of polyamines, presents a fascinating case study in molecular evolution. Its journey from a prokaryotic ancestor to a key regulator of cell proliferation in eukaryotes, and ultimately a target for therapeutic intervention, is a testament to the intricate processes of gene duplication, fusion, and functional divergence. This technical guide delves into the evolutionary history of AdoMetDC, providing a comprehensive overview of its structural and functional diversification across different kingdoms of life, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular events.
A Tale of Two Lineages: Prokaryotic Origins and the Eukaryotic Leap
The evolutionary narrative of AdoMetDC is fundamentally a story of two distinct protein classes. Class I enzymes are found in bacteria and archaea, while the more complex Class II enzymes are characteristic of eukaryotes.[1] Structural and sequence analyses strongly suggest that the eukaryotic AdoMetDC arose from a prokaryotic forerunner through a landmark event: a gene duplication and subsequent fusion.[2][3] This hypothesis is substantiated by the remarkable structural conservation observed between the prokaryotic and eukaryotic enzymes, despite low overall sequence identity.
The protomer of a prokaryotic AdoMetDC, for instance, is structurally homologous to both the N-terminal and C-terminal halves of the human enzyme.[2] This internal symmetry within the eukaryotic protein is a clear echo of its duplicated ancestry. While the sequence identity between the parasitic prozyme and the active AdoMetDC enzyme is low, at approximately 30%, the core structural and functional residues involved in the enzyme's catalytic activity and processing are remarkably conserved, pointing towards a divergent evolutionary path where the fundamental mechanism has been preserved and built upon.[4]
The Autocatalytic Heart of the Enzyme: A Conserved Pyruvoyl Cofactor
A defining feature of AdoMetDC across all domains of life is its reliance on a pyruvoyl cofactor for catalysis, a characteristic that sets it apart from many other amino acid decarboxylases that typically use pyridoxal (B1214274) 5'-phosphate.[5] This pyruvoyl group is not externally supplied but is generated through an elegant and conserved process of autocatalytic self-processing. The enzyme is initially synthesized as an inactive proenzyme, which then undergoes an internal serinolysis reaction. This process involves the cleavage of the polypeptide chain at a specific internal serine residue, resulting in the formation of two subunits, designated alpha and beta, and the concomitant conversion of the serine's side chain into the reactive pyruvoyl moiety at the N-terminus of the alpha subunit.[4][6]
Quantitative Insights into AdoMetDC Evolution: A Comparative Analysis
The evolutionary divergence of AdoMetDC is not only evident in its structural organization but is also reflected in its kinetic properties and sensitivity to inhibitors. To provide a clear comparative overview, the following tables summarize key quantitative data from AdoMetDC orthologs across different species.
Table 1: Comparative Kinetic Parameters of AdoMetDC Orthologs
| Organism | Class | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Homo sapiens (Human) | II | 39[7] | 1.2 | 3.1 x 104 |
| Escherichia coli | I | 50 | 0.62[8] | 1.2 x 104 |
| Saccharomyces cerevisiae (Yeast) | II | 90[9] | 0.5 | 5.6 x 103 |
| Arabidopsis thaliana (Thale Cress) | II | 23.1 | - | - |
Table 2: Comparative Inhibition Constants (Ki) for AdoMetDC Inhibitors
| Inhibitor | Homo sapiens | Escherichia coli | Saccharomyces cerevisiae |
| MGBG (Methylglyoxal bis(guanylhydrazone)) | 0.1 µM | - | Potent Inhibitor[9] |
| CGP 48664A (SAM486A) | 5 nM | - | - |
| MDL 73811 | Inhibitor[7] | - | - |
Table 3: Structural Divergence of AdoMetDC Orthologs
| Structural Comparison | RMSD (Å) | Sequence Identity (%) |
| Human vs. Thermotoga maritima | 2.5 | <15 |
Functional Divergence and the Evolution of Regulation
The evolutionary journey of AdoMetDC is also marked by the development of sophisticated regulatory mechanisms, particularly in eukaryotes. One of the most significant is the allosteric activation by putrescine, the product of ornithine decarboxylase and a precursor for spermidine (B129725) synthesis. In human AdoMetDC, putrescine binding to a site distinct from the active site induces a conformational change that enhances both the proenzyme processing and the decarboxylation reaction.[10] This creates a feedback loop that couples the synthesis of decarboxylated S-adenosylmethionine (dcAdoMet) to the availability of its aminopropyl group acceptor, putrescine.
In some parasitic protozoa, such as Trypanosoma, an even more elaborate regulatory system has evolved. Here, the active AdoMetDC enzyme forms a heterodimer with a catalytically inactive paralog known as the prozyme. This interaction with the prozyme is essential for the activation of the catalytic subunit, representing a unique evolutionary innovation in the control of polyamine biosynthesis.[4]
AdoMetDC as a Therapeutic Target
The critical role of polyamines in cell proliferation has made AdoMetDC a prime target for the development of anti-cancer and anti-parasitic drugs. By inhibiting this enzyme, the production of spermidine and spermine (B22157) can be blocked, leading to the cessation of cell growth. The evolutionary differences between prokaryotic and eukaryotic, and even between human and parasitic, AdoMetDC enzymes offer opportunities for the design of species-specific inhibitors with improved therapeutic indices. A number of potent inhibitors have been developed, some of which have entered clinical trials.[11]
Experimental Protocols: Unraveling the Evolutionary History
The insights into the evolutionary history of AdoMetDC have been made possible through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.
Phylogenetic Analysis of Protein Sequences
Objective: To infer the evolutionary relationships between AdoMetDC orthologs from different species.
Methodology:
-
Sequence Retrieval: Obtain AdoMetDC protein sequences from public databases such as NCBI GenBank or UniProt using BLAST searches with a known AdoMetDC sequence as a query.
-
Multiple Sequence Alignment: Align the collected sequences using a program like ClustalW or MUSCLE. This step is crucial for identifying conserved regions and homologous positions.
-
Phylogenetic Tree Construction: Use the multiple sequence alignment to construct a phylogenetic tree. Common methods include:
-
Maximum Likelihood (ML): This method, implemented in software like RAxML or PhyML, evaluates the likelihood of the observed data for a given tree topology and branch lengths under a specific model of amino acid substitution.
-
Bayesian Inference: Programs like MrBayes use a Bayesian framework to estimate the posterior probability of phylogenetic trees.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL. The branching pattern of the tree represents the inferred evolutionary relationships.
Site-Directed Mutagenesis
Objective: To investigate the functional role of specific amino acid residues in AdoMetDC, such as those in the active site or regulatory domains.
Methodology:
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation (substitution, insertion, or deletion) and anneal to the target DNA sequence in a plasmid containing the AdoMetDC gene.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated DNA, which includes the original parental plasmid DNA isolated from E. coli. The newly synthesized, unmethylated PCR product remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant AdoMetDC protein and purify it. Characterize the enzymatic activity and other properties of the mutant protein and compare them to the wild-type enzyme to determine the effect of the mutation.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of AdoMetDC.
Methodology:
-
Enzyme and Substrate Preparation: Purify the AdoMetDC enzyme to homogeneity. Prepare a stock solution of the substrate, S-adenosylmethionine (AdoMet), of known concentration.
-
Assay Reaction: Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of AdoMet in a suitable buffer at a constant temperature and pH.
-
Measurement of Product Formation: The activity of AdoMetDC is typically measured by quantifying the release of 14CO2 from [carboxyl-14C]AdoMet.
-
Incubate the reaction mixtures for a defined period.
-
Stop the reaction by adding acid (e.g., trichloroacetic acid).
-
Trap the released 14CO2 on a filter paper soaked in a scintillation cocktail or a basic solution.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the initial reaction velocity (rate of 14CO2 release) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
Conclusion: An Ever-Evolving Story
The evolutionary history of S-adenosylmethionine decarboxylase is a compelling narrative of molecular adaptation and innovation. From its ancient prokaryotic roots, this enzyme has evolved into a sophisticated regulatory component of eukaryotic cell biology. The intricate details of its structural and functional diversification, gleaned from decades of research, not only illuminate fundamental principles of protein evolution but also provide a solid foundation for the rational design of novel therapeutics targeting a wide range of human diseases. As new genomic and structural data become available, the evolutionary saga of AdoMetDC will undoubtedly continue to unfold, offering further insights into the remarkable plasticity of life at the molecular level.
References
- 1. The crystal structure of human S-adenosylmethionine decarboxylase at 2.25 A resolution reveals a novel fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural biology of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of catalytically active rat S-adenosylmethionine decarboxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo mechanism-based inactivation of S-adenosylmethionine decarboxylases from Escherichia coli, Salmonella typhimurium, and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-adenosylmethionine decarboxylase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions [mdpi.com]
- 11. The presence of an active S-adenosylmethionine decarboxylase gene increases the growth defect observed in Saccharomyces cerevisiae mutants unable to synthesize putrescine, spermidine, and spermine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Intracellular S-adenosylmethioninamine (dcSAM) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethioninamine (dcSAM), also known as decarboxylated S-adenosylmethionine, is a critical intermediate in the biosynthesis of polyamines such as spermidine (B129725) and spermine.[1] Formed from the decarboxylation of S-adenosylmethionine (SAM) by the enzyme SAM decarboxylase, dcSAM serves as the sole aminopropyl group donor for the synthesis of higher polyamines.[2] The intracellular concentration of dcSAM is tightly regulated and is typically very low, as it is rapidly consumed in subsequent enzymatic steps.[2][3] Dysregulation of the polyamine pathway is implicated in numerous pathological conditions, including cancer, making the accurate quantification of its key metabolites, such as dcSAM, essential for understanding disease mechanisms and for the development of novel therapeutic agents.
This application note provides a detailed protocol for the sensitive and specific quantification of intracellular dcSAM using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for the analysis of cultured cells and is adaptable for various research and drug development applications.
Polyamine Biosynthesis Pathway
The synthesis of polyamines is a fundamental cellular process. It begins with the decarboxylation of ornithine to form putrescine. S-adenosylmethionine (SAM) is decarboxylated to form this compound (dcSAM), which then donates an aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine.
Experimental Protocols
This protocol is optimized for the extraction and quantification of dcSAM from cultured cells. Due to the inherent instability of S-adenosyl compounds, it is critical to perform all sample preparation steps on ice with pre-chilled solutions to minimize degradation.
I. Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Extraction Solution: 0.5 M Perchloric Acid (PCA), ice-cold
-
LC-MS Grade Water with 0.1% Formic Acid (Mobile Phase A)
-
LC-MS Grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
This compound standard (for calibration curve)
-
-
Equipment:
-
Refrigerated centrifuge
-
Sonicator or cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
-
Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
II. Sample Preparation: Intracellular Metabolite Extraction
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium and wash cells twice with 5 mL of ice-cold PBS.
-
Suspension Cells: Transfer cell suspension to a centrifuge tube and pellet cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step.
-
-
Cell Lysis and Extraction:
-
After the final wash and removal of PBS, add 400 µL of ice-cold 0.5 M PCA containing the internal standard to the cell pellet (typically from a 10 cm dish or ~1-5 million cells).
-
For adherent cells, use a cell scraper to detach the cells directly into the PCA solution.
-
Vortex the cell lysate vigorously for 30 seconds.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Transfer the clarified supernatant to an LC-MS vial for analysis. If not analyzed immediately, samples can be stored at -80°C.
-
III. LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar dcSAM molecule without the need for derivatization.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
IV. MRM Transitions and Data Analysis
The exact mass of the protonated dcSAM molecule [M+H]⁺ is 356.1625 Da, derived from its chemical formula C₁₄H₂₄N₆O₃S⁺.[4] The fragmentation of the adenosyl moiety is a conserved process for related molecules like SAM.[5]
Table 3: Proposed MRM Transitions for dcSAM
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| dcSAM (Quantifier) | 356.2 | 250.1 | 50 | 20 |
| dcSAM (Qualifier) | 356.2 | 136.1 | 50 | 35 |
| SAM-d3 (IS) | 402.1 | 250.1 | 50 | 20 |
Note: Collision energy is instrument-dependent and should be optimized.
Data Analysis Steps:
-
Generate a standard curve by plotting the peak area ratio of the dcSAM standard to the internal standard against a series of known dcSAM concentrations.
-
Determine the concentration of dcSAM in the cell extracts by interpolating their peak area ratios from the standard curve.
-
Normalize the dcSAM concentration to the initial cell number or total protein content of the sample to account for variations in sample size.
Quantitative Data
The following table summarizes representative quantitative performance parameters that can be expected from a validated method based on the protocols described. These values are derived from published methods for analogous compounds.[4]
Table 4: Representative Quantitative Performance
| Parameter | Expected Performance |
|---|---|
| Linearity Range | 1 - 1000 nmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 nmol/L |
| Limit of Quantification (LOQ) | ~1.5 nmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of intracellular this compound (dcSAM) by LC-MS/MS. The described methodology, from sample preparation to data analysis, is tailored to address the specific challenges associated with analyzing this low-abundance and labile metabolite. By providing high sensitivity and specificity, this method serves as a valuable tool for researchers in oncology, metabolic diseases, and drug development to further investigate the role of the polyamine pathway in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermine synthase activity affects the content of decarboxylated S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decarboxylated AdoMet | C14H23N6O3S+ | CID 439415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of S-adenosylmethionine Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) is a pivotal enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine.[1][2][3] It catalyzes the decarboxylation of S-adenosylmethionine (AdoMet or SAM) to produce S-adenosyl-5'-(3-methylthiopropylamine) (decarboxylated SAM or dcSAM), the donor of the aminopropyl group for polyamine synthesis.[1][2][3] Unlike most decarboxylases, AdoMetDC utilizes a pyruvoyl cofactor, which is generated through an autocatalytic self-processing of a proenzyme.[2][4] The activity of AdoMetDC is a critical regulatory point in cellular proliferation and differentiation, making it an attractive target for the development of therapeutic agents against cancer and parasitic diseases.[1][5]
These application notes provide detailed protocols for the enzymatic assay of AdoMetDC, focusing on a radiometric method. This document is intended to guide researchers in the accurate and reproducible measurement of AdoMetDC activity for basic research and drug discovery applications.
Signaling Pathway: Polyamine Biosynthesis
The synthesis of polyamines is a multi-step enzymatic pathway. AdoMetDC plays a crucial role in this pathway by providing the necessary aminopropyl group donor. The activity of mammalian AdoMetDC is allosterically activated by putrescine, creating a feed-forward regulatory loop.[6][7][8]
Caption: The polyamine biosynthesis pathway.
Experimental Workflow for AdoMetDC Enzymatic Assay
A typical workflow for measuring AdoMetDC activity involves several key stages, from the preparation of the enzyme and reagents to the final data analysis.
Caption: A generalized experimental workflow for the AdoMetDC radiometric assay.
Detailed Experimental Protocol: Radiometric Assay
This protocol describes the measurement of AdoMetDC activity by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]S-adenosylmethionine.
Materials and Reagents:
-
Enzyme: Purified recombinant human AdoMetDC
-
Substrate: S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]AdoMet)
-
Buffer: 100 mM Tris-HCl, pH 7.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 0.1 mM EDTA
-
Activator: Putrescine dihydrochloride
-
Stopping Solution: 1 M HCl
-
CO₂ Trapping Solution: 2 M NH₄OH or a commercial carbon dioxide absorbent
-
Scintillation Cocktail: For aqueous samples
-
Reaction Vials: 1.5 mL microcentrifuge tubes
-
CO₂ Trapping Paper: Filter paper discs
-
Scintillation Vials
-
Incubator or Water Bath
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a master mix of the reaction buffer containing putrescine. The final concentration of putrescine in the reaction is typically 2.5 mM for maximal activation of human AdoMetDC.[6]
-
Prepare dilutions of the [¹⁴C]AdoMet substrate with unlabeled AdoMet to achieve the desired specific activity and final concentrations. A typical final concentration range for AdoMet is 10-200 µM.
-
-
Enzyme Preparation:
-
Dilute the purified AdoMetDC enzyme in the reaction buffer to a concentration that will yield a linear reaction rate for the desired incubation time.
-
-
Assay Setup:
-
To each reaction vial, add the following components in order:
-
Reaction Buffer with putrescine
-
[¹⁴C]AdoMet
-
Water to bring the final volume to 100 µL
-
-
Pre-incubate the reaction vials at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the diluted AdoMetDC enzyme to each vial.
-
Immediately cap the vials. Inside the cap, a filter paper disc soaked with the CO₂ trapping solution should be placed, ensuring it does not come into contact with the reaction mixture.
-
-
Incubation:
-
Incubate the reaction vials at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by injecting the stopping solution (1 M HCl) through the side of the cap into the reaction mixture, avoiding contact with the trapping paper.
-
Continue to incubate the vials for an additional 30-60 minutes at 37°C to ensure all the released ¹⁴CO₂ is trapped by the filter paper.
-
-
Quantification:
-
Carefully remove the filter paper discs from the caps (B75204) and place them into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of product (¹⁴CO₂) formed using the specific activity of the [¹⁴C]AdoMet and the measured counts per minute (CPM).
-
Enzyme activity is typically expressed as nmol of CO₂ released per minute per mg of enzyme (nmol/min/mg).
-
Data Presentation
Table 1: Kinetic Parameters of Human S-adenosylmethionine Decarboxylase
| Parameter | Value | Conditions |
| K_m_ for AdoMet | ~50 µM | pH 7.5, 37°C, in the presence of saturating putrescine |
| V_max_ | Varies with enzyme preparation | pH 7.5, 37°C, in the presence of saturating putrescine |
| Optimal pH | 7.4 - 7.8 | |
| Optimal Temperature | 37°C |
Note: Kinetic parameters can vary depending on the specific assay conditions and the source and purity of the enzyme.
Table 2: Inhibitors of Human S-adenosylmethionine Decarboxylase
| Inhibitor | IC₅₀ | Type of Inhibition |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | ~1 µM | Competitive |
| Berenil | ~0.17 µM | Competitive |
| Pentamidine | ~19.4 µM | Competitive |
| 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine | Potent | Irreversible |
IC₅₀ values are dependent on substrate concentration and assay conditions.
References
- 1. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural biology of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of putrescine on the synthesis of S-adenosylmethionine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of mammalian S-adenosylmethionine decarboxylase in Escherichia coli. Determination of sites for putrescine activation of activity and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled S-adenosylmethioninamine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled S-adenosylmethioninamine ([11C]dcSAM), a critical tracer for in vivo imaging and tracer studies. The synthesis is a two-step process involving the initial production of radiolabeled S-adenosylmethionine ([11C]SAM) followed by its enzymatic decarboxylation to [11C]dcSAM. This document outlines both chemical and enzymatic methods for the synthesis of the precursor, [11C]SAM, and a detailed protocol for the subsequent enzymatic conversion to the final product, [11C]dcSAM.
Introduction
This compound (decarboxylated S-adenosylmethionine or dcSAM) is a key metabolite in the polyamine biosynthesis pathway. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth, differentiation, and proliferation. The synthesis of polyamines is often dysregulated in cancer and other diseases, making the enzymes in this pathway attractive targets for drug development and imaging. Radiolabeled dcSAM, particularly with carbon-11 (B1219553) ([11C]dcSAM), allows for the non-invasive in vivo visualization and quantification of polyamine synthesis using Positron Emission Tomography (PET). This provides a powerful tool for cancer diagnosis, staging, and monitoring therapeutic response.
The synthesis of [11C]dcSAM is achieved through the decarboxylation of its precursor, [11C]SAM. Therefore, a robust and efficient synthesis of [11C]SAM is the first critical step.
Signaling Pathway: Polyamine Biosynthesis
The synthesis of polyamines begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC). S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form this compound (dcSAM). The propylamine (B44156) group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine, catalyzed by spermidine synthase and spermine synthase, respectively.
Caption: Polyamine Biosynthesis Pathway.
Synthesis of Radiolabeled S-adenosylmethionine ([11C]SAM)
Two primary methods exist for the synthesis of [11C]SAM: a chemical method and an enzymatic method.
Method 1: Chemical Synthesis of [11C]SAM
This method involves the direct [11C]S-methylation of the precursor S-adenosyl homocysteine (SAH) using [11C]methyl triflate ([11C]CH3OTf).
Experimental Workflow:
Caption: Chemical Synthesis Workflow for [11C]SAM.
Experimental Protocol:
-
Precursor Preparation: Dissolve 5 mg of S-adenosyl homocysteine (SAH) in formic acid.
-
Radiolabeling: Introduce [11C]CH3OTf into the reaction vessel containing the precursor solution within an automated synthesis module (e.g., GE TRACERlab™ FX C Pro).
-
Reaction Conditions: Heat the reaction mixture at 60°C for 1 minute.
-
Purification:
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Further purify and concentrate the collected [11C]SAM fraction using a solid-phase extraction (SPE) cartridge.
-
-
Formulation: Elute the final product from the SPE cartridge and formulate in a physiologically compatible solution (e.g., 0.9% NaCl).
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents using analytical HPLC and gas chromatography (GC).
Data Presentation:
| Parameter | Value | Reference |
| Precursor | S-adenosyl homocysteine (SAH) | |
| Radiolabeling Agent | [11C]Methyl Triflate ([11C]CH3OTf) | |
| Reaction Time | 1 minute | |
| Reaction Temperature | 60°C | |
| Radiochemical Yield (non-decay corrected) | ~5-10% | |
| Radiochemical Purity | >95% | |
| Specific Activity | >37 GBq/µmol | |
| Synthesis Time | ~30-40 minutes |
Method 2: Enzymatic Synthesis of [11C]SAM
This method utilizes the enzyme S-adenosylmethionine synthetase (methionine adenosyltransferase, MAT) to catalyze the reaction between [11C]L-methionine and adenosine (B11128) triphosphate (ATP).
Experimental Workflow:
Caption: Enzymatic Synthesis Workflow for [11C]SAM.
Experimental Protocol:
-
Enzyme Preparation: Use a substantially purified S-adenosylmethionine synthetase preparation to minimize radiolabeled impurities.
-
Reaction Mixture: Combine [11C]L-methionine, a molar excess of ATP, and a catalytic amount of S-adenosylmethionine synthetase in a suitable buffer (e.g., Tris-HCl) at a pH of approximately 7.5-8.0.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Purification:
-
Stop the reaction and denature the enzyme by adding an acid (e.g., perchloric acid) followed by centrifugation to precipitate the protein.
-
Purify the supernatant containing [11C]SAM using semi-preparative HPLC.
-
-
Formulation: Collect the [11C]SAM fraction and formulate it in a sterile, pyrogen-free physiological solution.
-
Quality Control: Perform quality control tests as described for the chemical synthesis method.
Data Presentation:
| Parameter | Value | Reference |
| Precursor | [11C]L-methionine | |
| Enzyme | S-adenosylmethionine synthetase (MAT) | |
| Reaction Time | 20-30 minutes | |
| Reaction Temperature | 37°C | |
| Radiochemical Yield (decay corrected) | ~40-50% (from [11C]L-methionine) | |
| Radiochemical Purity | >98% | |
| Specific Activity | >74 GBq/µmol | |
| Synthesis Time | ~50-60 minutes |
Synthesis of Radiolabeled this compound ([11C]dcSAM)
The synthesis of [11C]dcSAM is achieved through the enzymatic decarboxylation of the previously synthesized [11C]SAM using S-adenosylmethionine decarboxylase (SAMDC).
Experimental Workflow:
Caption: Enzymatic Synthesis Workflow for [11C]dcSAM.
Experimental Protocol:
-
Enzyme Source: Utilize a purified preparation of S-adenosylmethionine decarboxylase (SAMDC). Recombinant human SAMDC is a suitable option.
-
Reaction Buffer: Prepare a suitable reaction buffer, for example, 50 mM sodium phosphate (B84403) buffer, pH 7.2, containing 2.5 mM dithiothreitol (B142953) and 1 mM EDTA.
-
Enzymatic Reaction:
-
To the purified [11C]SAM solution, add the SAMDC enzyme.
-
Incubate the reaction mixture at 37°C for 15-20 minutes.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding a strong acid (e.g., trifluoroacetic acid) to denature the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the supernatant containing [11C]dcSAM using semi-preparative HPLC. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
-
Formulation: Collect the HPLC fraction containing [11C]dcSAM, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile physiological solution.
-
Quality Control:
-
Radiochemical Purity: Determine by analytical HPLC.
-
Chemical Purity: Co-injection with a non-radiolabeled dcSAM standard on HPLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of dcSAM.
-
Residual Solvents: Analyzed by GC.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is suitable for in vivo use.
-
Data Presentation:
| Parameter | Expected Value |
| Substrate | [11C]S-adenosylmethionine ([11C]SAM) |
| Enzyme | S-adenosylmethionine decarboxylase (SAMDC) |
| Reaction Time | 15-20 minutes |
| Reaction Temperature | 37°C |
| Conversion Yield ([11C]SAM to [11C]dcSAM) | >80% |
| Overall Radiochemical Yield (from [11C]CO2) | 2-5% (non-decay corrected) |
| Radiochemical Purity | >99% |
| Specific Activity | >30 GBq/µmol |
| Total Synthesis Time | ~60-70 minutes |
Applications in Tracer Studies
Radiolabeled this compound is a valuable tool for a variety of in vitro and in vivo tracer studies aimed at understanding polyamine metabolism and its role in disease.
-
In Vitro Enzyme Assays: [11C]dcSAM can be used as a substrate in in vitro assays to measure the activity of spermidine synthase and spermine synthase. This is useful for screening potential inhibitors of these enzymes.
-
Cell-Based Uptake and Metabolism Studies: The uptake and metabolism of [11C]dcSAM can be studied in cultured cells to investigate the regulation of the polyamine pathway under different conditions.
-
In Vivo PET Imaging: [11C]dcSAM allows for the non-invasive imaging of polyamine synthesis in vivo. This has significant potential in oncology for:
-
Tumor Detection and Staging: Increased polyamine synthesis is a hallmark of many cancers.
-
Monitoring Therapeutic Response: Changes in [11C]dcSAM uptake can indicate the effectiveness of therapies targeting the polyamine pathway.
-
Drug Development: Evaluating the in vivo efficacy and target engagement of new drugs that inhibit polyamine synthesis.
-
Conclusion
The synthesis of radiolabeled this compound, while a multi-step process, provides a powerful and specific tracer for investigating the polyamine biosynthesis pathway. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful production and application of this important radiopharmaceutical for preclinical and potentially clinical tracer studies. The use of automated synthesis modules can significantly improve the reliability and efficiency of the radiosynthesis, making [11C]dcSAM a more accessible tool for the research community.
Application Notes and Protocols for the Purification of S-adenosylmethioninamine from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethioninamine (decarboxylated S-adenosylmethionine, dSAM) is a critical intermediate in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. These polyamines are essential for cell growth, differentiation, and proliferation, making the enzymes and intermediates in their biosynthetic pathway important targets for drug development, particularly in cancer and infectious diseases. The accurate study of polyamine metabolism and the development of targeted therapeutics necessitate the availability of purified dSAM. This document provides detailed protocols for the purification of dSAM from cell lysates, primarily focusing on ion-exchange chromatography, a robust method for separating charged molecules like dSAM.
Overview of the Purification Strategy
The purification of this compound from complex biological mixtures like cell lysates involves a multi-step process to remove proteins, nucleic acids, and other small molecules. The positively charged nature of dSAM at physiological pH is the key property exploited for its purification, primarily through cation-exchange chromatography.
The general workflow involves:
-
Cell Lysis and Extraction: Disruption of cells to release intracellular contents, followed by acidic precipitation to remove macromolecules.
-
Cation-Exchange Chromatography: Separation of dSAM from other molecules based on its positive charge.
-
Desalting and Concentration: Removal of salts from the eluted fractions and concentration of the purified dSAM.
-
Quantification and Purity Assessment: Analysis of the final product to determine its concentration and purity, typically by High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
The biosynthesis of polyamines is a fundamental cellular process where this compound plays a central role as the aminopropyl group donor.
Caption: Polyamine Biosynthesis Pathway.
Experimental Workflow for dSAM Purification
The following diagram outlines the major steps for the purification of this compound from cell lysates.
Application of S-adenosylmethioninamine Analogs in Polyamine Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3] The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] A key step in the biosynthesis of spermidine and spermine is the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). This critical reaction is catalyzed by aminopropyltransferases, namely spermidine synthase and spermine synthase. The precursor, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC).[4][5]
Given the pivotal role of polyamines in cell proliferation, particularly in cancer, the enzymes involved in their biosynthesis have emerged as attractive targets for therapeutic intervention.[6][7][8] S-adenosylmethioninamine (a synonym for dcSAM) analogs are synthetic molecules designed to interfere with polyamine metabolism. These analogs can act as inhibitors of key enzymes in the polyamine biosynthesis pathway, thereby depleting cellular polyamine levels and hindering the growth of rapidly proliferating cells.[9][10][11] This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing this compound analogs for polyamine research and drug development.
Data Presentation: Quantitative Inhibition Data of this compound Analogs
The following tables summarize the inhibitory activities of various this compound analogs against key enzymes in the polyamine biosynthesis pathway. This data is crucial for selecting appropriate analogs and concentrations for in vitro and in-cell-based assays.
Table 1: Inhibitory Activity (IC50) of Analogs against S-adenosylmethionine Decarboxylase (AdoMetDC)
| Analog | Enzyme Source | IC50 (nM) | Reference(s) |
| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | Rat Prostate | 70 | [10] |
| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | Rat Prostate | 400 | [10] |
Table 2: Inhibitory Activity (IC50) of Analogs against Spermidine Synthase and Spermine Synthase
| Analog | Enzyme | IC50 (µM) | Reference(s) |
| 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine dihydrochloride | Spermidine Synthase | 7 | [12] |
| 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine | Spermine Synthase | 17 | [12] |
| 9-[6(RS),8-diamino-5,6,7,8-tetradeoxy-beta-D-ribo-octofuranosyl]-9H-purin-6-amine | Spermine Synthase | 12 | [12] |
| Dimethyl(5'-adenosyl)sulfonium perchlorate | Spermine Synthase | 8 | [12] |
Table 3: Effect of this compound Analogs on Cellular Polyamine Levels
| Analog | Cell Line | Concentration | Effect on Polyamine Levels | Reference(s) |
| S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine | Mouse Lymphocytes | 0.05-0.5 mM | Dose-dependent decrease in cellular polyamine levels. | [9] |
| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | L1210 | 50 µM | Increased putrescine, decreased spermidine and spermine. | [10] |
| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | L1210 | 100 µM | Increased putrescine, decreased spermidine and spermine. | [10] |
| L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB) | L1210 | 1-5 mM | 3-fold increase in putrescine, 20% decrease in spermidine, no change in spermine. | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adding Polyamine Metabolism to the mTORC1 Toolkit in Cell Growth and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC measurement of total polyamines [bio-protocol.org]
- 9. Inhibitors of polyamine biosynthesis. 9. Effects of S-adenosyl-L-methionine analogues on mammalian aminopropyltransferases in vitro and polyamine biosynthesis in transformed lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative effects of S-adenosylmethionine depletion on nucleic acid methylation and polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Spermidine Synthesis Using Purified S-adenosylmethioninamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a ubiquitous polyamine crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation. Its role in autophagy and potential anti-aging effects have made it a molecule of significant interest in various research fields and drug development. The in vitro synthesis of spermidine is essential for producing high-purity material for experimental use, free from contaminants present in biological extracts. This document provides detailed protocols for the enzymatic synthesis of spermidine using purified S-adenosylmethioninamine (dcAdoMet) and spermidine synthase, along with methods for the purification and quantification of the synthesized product.
The core reaction involves the transfer of an aminopropyl group from this compound to putrescine, catalyzed by the enzyme spermidine synthase (EC 2.5.1.16).[1] This process is a key step in the broader polyamine biosynthetic pathway.
Signaling Pathway and Experimental Workflow
The synthesis of spermidine is a central part of the polyamine metabolic pathway, which is tightly regulated within the cell. The experimental workflow for in vitro synthesis involves the preparation of substrates and enzymes, the enzymatic reaction itself, and subsequent purification and analysis of the product.
Caption: Polyamine Biosynthesis Pathway.
Caption: Experimental Workflow for In Vitro Spermidine Synthesis.
Quantitative Data Summary
The kinetic parameters of spermidine synthase vary depending on the source organism and experimental conditions. Below is a summary of reported values for key parameters.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Human | Putrescine | 20 | 1.9 | 7.5 | 37-50 |
| Human | dcAdoMet | 0.9 | 1.9 | 7.5 | 37-50 |
| E. coli | Putrescine | 12-40 | 0.5-2 | ~8.0 | 37 |
| E. coli | dcAdoMet | 1-3 | 0.5-2 | ~8.0 | 37 |
| Soybean | Putrescine | 32.45 | N/A | 8.5 | 37 |
| Soybean | dcAdoMet | 0.43 | N/A | 8.5 | 37 |
| T. maritima | Putrescine | 19 | ~0.8 | 7.5 | >80 |
| T. maritima | dcAdoMet | 0.75 | ~0.8 | 7.5 | >80 |
| Bovine Brain | Putrescine | 40 | N/A | N/A | 37 |
| Bovine Brain | dcAdoMet | 0.3 | N/A | N/A | 37 |
Experimental Protocols
Protocol 1: Purification of this compound (dcAdoMet)
This protocol describes the enzymatic synthesis of dcAdoMet from S-adenosylmethionine (SAM) using S-adenosylmethionine decarboxylase (AdoMetDC) and its subsequent purification.
Materials:
-
S-adenosylmethionine (SAM)
-
Purified S-adenosylmethionine decarboxylase (AdoMetDC, EC 4.1.1.50)
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.5, containing 2.5 mM putrescine and 1 mM DTT.
-
Cation exchange chromatography column (e.g., Dowex 50W-X8)
-
Elution Buffers: 0.1 M H₂SO₄, 1 M HCl, 6 M HCl
-
Ammonia (B1221849) solution
-
HPLC system with a C18 column for analysis
Procedure:
-
Enzymatic Reaction:
-
Dissolve SAM in the reaction buffer to a final concentration of 1 mM.
-
Add purified AdoMetDC to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for 2-4 hours. Monitor the conversion of SAM to dcAdoMet periodically by HPLC.
-
-
Reaction Termination:
-
Stop the reaction by adding perchloric acid to a final concentration of 0.4 M.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Purification by Cation Exchange Chromatography:
-
Load the supernatant from the previous step onto a Dowex 50W-X8 column pre-equilibrated with 0.1 M H₂SO₄.
-
Wash the column with several volumes of 0.1 M H₂SO₄ to remove unreacted SAM and other non-cationic components.
-
Elute dcAdoMet from the column using a gradient of HCl, typically starting with 1 M HCl and progressing to 6 M HCl.
-
Collect fractions and monitor the presence of dcAdoMet using HPLC or a suitable spectrophotometric method.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure dcAdoMet.
-
Neutralize the pooled fractions with ammonia solution.
-
Lyophilize the sample to obtain purified dcAdoMet as a powder. Store at -80°C.
-
Protocol 2: In Vitro Synthesis of Spermidine
This protocol outlines the enzymatic synthesis of spermidine using purified spermidine synthase, putrescine, and the purified dcAdoMet from Protocol 1.
Materials:
-
Purified this compound (dcAdoMet)
-
Putrescine dihydrochloride
-
Purified spermidine synthase (SpdS, EC 2.5.1.16)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.5
-
Quenching Solution: 10% Trichloroacetic acid (TCA)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Sodium Phosphate Buffer, pH 7.5
-
1 mM Putrescine
-
0.5 mM dcAdoMet
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding purified spermidine synthase to a final concentration of 1-5 µg/mL. The optimal enzyme concentration may need to be determined experimentally.
-
The final reaction volume can be scaled as needed (e.g., 100 µL to several milliliters).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes. For larger scale synthesis, the incubation time may be extended, and progress can be monitored by taking aliquots for analysis.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Vortex the mixture and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for Purification:
-
Carefully collect the supernatant, which contains the synthesized spermidine. This supernatant is now ready for purification.
-
Protocol 3: Purification and Quantification of Spermidine by HPLC
This protocol describes the purification of the synthesized spermidine from the reaction mixture using preparative reverse-phase HPLC and its subsequent quantification.
Materials:
-
Supernatant from Protocol 2
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1 M ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile
-
Spermidine standard for quantification
-
Derivatization agent (optional, for fluorescence detection): e.g., Dansyl chloride or o-phthalaldehyde (B127526) (OPA)
Procedure:
-
Preparative HPLC for Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the supernatant from the synthesis reaction.
-
Run a gradient elution to separate spermidine from other reaction components (e.g., unreacted putrescine, MTA, and buffer salts). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 90% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm if no derivatization is used, or at the appropriate fluorescence wavelengths if derivatization is performed post-column).
-
Collect the fraction corresponding to the retention time of spermidine.
-
-
Lyophilization:
-
Lyophilize the collected fraction to remove the mobile phase and obtain purified spermidine.
-
-
Analytical HPLC for Quantification:
-
Prepare a standard curve using known concentrations of a spermidine standard.
-
Dissolve the purified, lyophilized spermidine in a known volume of water or a suitable buffer.
-
Analyze the purified spermidine and the standards using an analytical HPLC method. The conditions may be similar to the preparative method but on an analytical scale column.
-
Quantify the amount of spermidine in the purified sample by comparing its peak area to the standard curve.
-
Purity can be assessed by the presence of a single major peak at the expected retention time. Mass spectrometry can be used for further confirmation of identity and purity.
-
Note: For enhanced sensitivity and specificity in quantification, pre-column or post-column derivatization of the polyamines with a fluorescent tag is often employed.
References
Application Notes and Protocols for S-adenosylmethioninamine: Handling, Storage, and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM), is a critical intermediate in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. These polyamines are essential for numerous cellular processes, including cell growth, differentiation, and apoptosis. Given its pivotal role in cellular metabolism, ensuring the stability and integrity of dcSAM during experimental procedures and storage is paramount for obtaining accurate and reproducible results.
This document provides detailed guidelines for the proper handling and storage of this compound to maintain its stability. It also includes experimental protocols for assessing its stability and presents available stability data for its precursor, S-adenosyl-L-methionine (SAM), as a reference due to the limited availability of specific quantitative stability data for dcSAM.
Chemical Structure and Degradation Pathways
This compound is structurally similar to S-adenosyl-L-methionine, lacking only the carboxyl group of the methionyl moiety. This structural difference may influence its stability profile. The primary degradation pathways for the parent compound, SAM, are well-documented and involve intramolecular cyclization and hydrolysis.[1]
-
Intramolecular Cyclization: The carboxyl group of SAM can act as an internal nucleophile, attacking the γ-carbon and leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[1] The absence of this carboxyl group in dcSAM suggests that this specific degradation pathway is not a primary concern for this compound.
-
Hydrolysis: Cleavage of the glycosidic bond between the adenine (B156593) and ribose moieties can occur, particularly at neutral and alkaline pH, leading to the formation of adenine and S-ribosylmethioninamine.[2]
-
Epimerization: The chiral sulfonium (B1226848) center can undergo epimerization, converting the biologically active (S,S)-diastereoisomer into the inactive (R,S)-diastereoisomer.[2]
Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound and its precursor, SAM.
-
pH: Both SAM and likely dcSAM are most stable in acidic conditions (pH 3.0-5.0).[2][3] As the pH approaches neutral and becomes alkaline, the rate of degradation increases significantly.[2]
-
Temperature: Higher temperatures accelerate the degradation of these molecules.[2] Therefore, maintaining low temperatures during handling and storage is crucial.
-
Water: The presence of water and humidity can promote hydrolytic degradation, both in solution and in the solid state.[2][4] this compound is known to be hygroscopic.
Recommended Handling and Storage Conditions
To ensure the maximum stability of this compound, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Form | Store as a dry, stable salt (e.g., sulfate (B86663) salt). | Salts of this compound are generally more stable than the free base. |
| Temperature | Store at -20°C or -80°C for long-term storage.[4] | Low temperatures significantly reduce the rate of all degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes oxidation and degradation from atmospheric components. |
| Light | Protect from light. | Although not extensively documented for dcSAM, light can be a source of energy that promotes chemical degradation. |
| Aqueous Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, use an acidic buffer (pH 3.0-5.0) and keep the solution on ice or at 4°C.[2] | Minimizes degradation in aqueous environments where the molecule is most labile. |
Quantitative Stability Data (for S-adenosyl-L-methionine as a reference)
Table 1: Half-life of S-adenosyl-L-methionine (SAM) in Solution
| pH | Temperature (°C) | Half-life | Reference |
| 7.5 | 37 | 16 - 42 hours | [5] |
| 8.0 | Not Specified | ~16 hours | [1] |
Table 2: Degradation of S-adenosyl-L-methionine (SAM) under Incubation
| Temperature (°C) | Incubation Time (days) | Remaining SAM (%) | Reference |
| 38 | 7 | 52 | [6] |
| 38 | 14 | 32 | [6] |
| 37 | 50 (lyophilized with trehalose) | 65 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experimental applications.
Materials:
-
This compound (as a stable salt, e.g., sulfate salt)
-
Nuclease-free, sterile water
-
Sterile 0.1 M HCl
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube on ice.
-
Add a small volume of sterile, ice-cold 0.1 M HCl to dissolve the powder.
-
Adjust the final concentration by adding ice-cold, nuclease-free sterile water. The final pH of the solution should be between 3.0 and 4.0.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To quantify the concentration of this compound and its primary degradation products in an aqueous sample over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Degradation product standards (if available, e.g., adenine)
-
Acidic quench solution (e.g., 1 M perchloric acid)
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the buffer and at the temperature you wish to study.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop the degradation reaction by adding the aliquot to an equal volume of ice-cold acidic quench solution.
-
Centrifuge the quenched sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compounds (e.g., from 5% to 50% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at 254 nm.
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to those of the reference standards.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and the half-life of this compound under the tested conditions.
-
Visualizations
Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of this compound (dcSAM) in the biosynthesis of polyamines.
Caption: Role of this compound in polyamine synthesis.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in an experimental protocol to assess the stability of this compound.
Caption: Workflow for assessing this compound stability.
Logical Relationships for Handling and Storage
This diagram summarizes the key considerations for maintaining the stability of this compound.
Caption: Key factors for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 6. Stabilization of S-adenosylmethionine decarboxylase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Polyamine Depletion Using S-adenosylmethionine Decarboxylase (SAMDC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival.[1][2] Their levels are tightly regulated, and dysregulation of polyamine metabolism is frequently observed in hyperproliferative diseases like cancer.[1][3] S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) is a critical rate-limiting enzyme in the polyamine biosynthesis pathway. It catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated S-adenosylmethionine (dcSAM), which serves as the aminopropyl donor for the synthesis of spermidine and spermine.[1][2] Inhibiting SAMDC presents a targeted approach to deplete cellular polyamines, thereby inducing cell growth arrest and apoptosis, making SAMDC inhibitors valuable tools for research and potential therapeutic agents.[1][3] This document provides detailed application notes and protocols for utilizing SAMDC inhibitors to study the effects of polyamine depletion.
Mechanism of Action of SAMDC Inhibitors
SAMDC inhibitors block the polyamine biosynthesis pathway, leading to a decrease in spermidine and spermine levels.[1] This inhibition can be achieved through various mechanisms, including competitive or non-competitive binding to the enzyme's active site.[1] A common consequence of SAMDC inhibition is the accumulation of putrescine, the precursor for spermidine synthesis, and the depletion of spermidine and spermine.[3][4][5] This disruption in polyamine homeostasis has profound effects on cellular processes, particularly in rapidly dividing cells like cancer cells, which have a high demand for polyamines.[1]
Several potent and specific SAMDC inhibitors have been developed and studied, including:
-
SAM486A (also known as CGP 48664): A second-generation inhibitor that has been evaluated in clinical trials for cancer therapy.[3][6]
-
MDL 73811 (5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine): An irreversible inhibitor effective against parasitic infections like African trypanosomiasis and also studied in cancer models.[5][7][8]
-
Difluoromethylornithine (DFMO): While not a direct SAMDC inhibitor, DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the enzyme that produces putrescine.[9][10][11] It is often used in combination with SAMDC inhibitors to achieve a more complete blockade of the polyamine synthesis pathway.[8][12]
Data Presentation
Table 1: Efficacy of SAMDC Inhibitors on Cell Growth
| Inhibitor | Cell Line | IC50 | Effect | Reference |
| SAM486A | MCF-7 Breast Cancer | ~0.5 µM | Potent growth inhibition | [13] |
| CGP39937 | MCF-7 Breast Cancer | ~0.5 µM | Potent growth inhibition | [13] |
| MGBG | MCF-7 Breast Cancer | > 6 µM | Minimal effects | [13] |
| SAM486A | p53-wild type Neuroblastoma | Dose-dependent | Inhibition of cell proliferation | [3] |
Table 2: Effects of SAMDC Inhibitors on Intracellular Polyamine Levels
| Inhibitor | Cell Line / Tissue | Treatment | Putrescine Level | Spermidine Level | Spermine Level | Reference |
| SAM486A | SK-N-SH Neuroblastoma | 10 µM (8h) | Increased | Not significantly altered | Not significantly altered | [3] |
| SAM486A | MYCN-amplified Neuroblastoma | 48-72h | Strong accumulation | Depleted | Depleted | [3] |
| SAM486A | Tumor Tissue (Patient) | Post-treatment | 16-fold increase | - | 71% decrease | [4] |
| MDL 73811 | T. b. brucei-infected rats | Post-treatment | Increased | Decreased | - | [5] |
| MAOEA | L1210 Leukemia | 100 µM | Greatly increased | Declined | Declined | [12] |
| MHZPA | L1210 Leukemia | 50 µM | Greatly increased | Declined | Declined | [12] |
Experimental Protocols
Protocol 1: Determination of SAMDC Activity
This protocol is based on the principle of measuring the release of radiolabeled ¹⁴CO₂ from L-[1-¹⁴C]methionine, which is first converted to S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-SAM).
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 50 µM EDTA
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-SAM)
-
Unlabeled S-adenosylmethionine (SAM)
-
Scintillation vials
-
Scintillation fluid
-
1 M Hyamine hydroxide (B78521) in methanol
-
Filter paper discs
-
Ice bath
-
Water bath (37°C)
Procedure:
-
Prepare Cell/Tissue Lysate: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract) for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100-200 µg of protein extract
-
50 µM unlabeled SAM
-
0.5 µCi ¹⁴C-SAM
-
Assay buffer to a final volume of 100 µL.
-
-
Set up CO₂ Trapping: Place a small filter paper disc saturated with 20 µL of 1 M Hyamine hydroxide into the cap of the microcentrifuge tube. This will trap the ¹⁴CO₂ released during the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by injecting 100 µL of 1 M citric acid into the reaction mixture, avoiding contact with the filter paper.
-
CO₂ Trapping: Continue incubation at 37°C for an additional 60 minutes to ensure all released ¹⁴CO₂ is trapped by the hyamine hydroxide on the filter paper.
-
Scintillation Counting: Carefully remove the filter paper disc from the cap and place it into a scintillation vial. Add 5 mL of scintillation fluid.
-
Quantification: Measure the radioactivity in a scintillation counter. Calculate the enzyme activity as picomoles of CO₂ released per mg of protein per hour.
Protocol 2: Quantification of Intracellular Polyamines by HPLC
This protocol describes the analysis of polyamines by reverse-phase HPLC following pre-column derivatization with dansyl chloride.[14]
Materials:
-
Cell pellets
-
0.3 M Perchloric acid (PCA)
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
Mobile Phase A: 10% Acetonitrile in water
-
Mobile Phase B: Acetonitrile
-
Polyamine standards (Putrescine, Spermidine, Spermine)
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of 0.3 M PCA.
-
Lyse cells by three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To 100 µL of the PCA extract (or standard), add 200 µL of saturated sodium carbonate.
-
Add 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
-
Quenching and Extraction:
-
Add 100 µL of proline solution to quench the reaction by removing excess dansyl chloride. Vortex and incubate for 30 minutes.
-
Add 500 µL of toluene, vortex vigorously for 30 seconds to extract dansylated polyamines.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Inject 20 µL onto the HPLC system.
-
Elute the dansylated polyamines using a gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 70% B
-
-
Identify and quantify polyamines by comparing retention times and peak areas with known standards.
-
Protocol 3: Cell Viability and Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product.[3]
Materials:
-
Cells cultured in a 96-well plate
-
SAMDC inhibitor of choice
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the SAMDC inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).[3]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator. The incubation time depends on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a 96-well plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100.
-
-
Plot the % viability against the inhibitor concentration to determine the IC50 value.
-
Application in Signaling Pathway Analysis
Inhibition of SAMDC and the subsequent polyamine depletion have been shown to impact key cellular signaling pathways. For example, in p53-wild type neuroblastoma cells, the SAMDC inhibitor SAM486A leads to the rapid accumulation and phosphorylation of p53 and its regulator Mdm2.[3] This is accompanied by the dephosphorylation and downregulation of the anti-apoptotic protein Akt/PKB, ultimately leading to apoptosis.[3] This demonstrates a direct link between polyamine metabolism and critical cell survival and death pathways.[3]
References
- 1. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are SAMDC modulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cure of Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense infections in mice with an irreversible inhibitor of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake of the antitrypanosomal drug 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (MDL 73811) by the purine transport system of Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cure of murine Trypanosoma brucei rhodesiense infections with an S-adenosylmethionine decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relations of S-adenosylmethionine decarboxylase inhibitors on the growth of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-adenosylmethioninamine (dcSAM) as a Target for Therapeutic Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of S-adenosylmethioninamine (dcSAM) as a crucial target for therapeutic drug design, particularly in the context of cancer and other hyperproliferative diseases. The polyamine biosynthesis pathway, in which dcSAM is a key aminopropyl donor, is frequently dysregulated in neoplastic cells, making it an attractive focus for therapeutic intervention.[1][2] This document outlines the signaling pathways involving polyamines, detailed protocols for key enzymatic assays, and a summary of inhibitory compounds targeting the enzymes that utilize dcSAM.
Introduction to the Polyamine Biosynthesis Pathway
Polyamines, such as spermidine (B129725) and spermine (B22157), are essential polycationic molecules crucial for cell growth, proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. In many cancers, the polyamine metabolic pathway is upregulated to sustain rapid cell division.[2][3][4]
The biosynthesis of polyamines is a multi-step enzymatic process. A key rate-limiting step is the decarboxylation of S-adenosylmethionine (SAM) to form this compound (dcSAM), a reaction catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC). Subsequently, spermidine synthase and spermine synthase, also known as aminopropyltransferases, utilize dcSAM as the aminopropyl group donor to convert putrescine to spermidine, and spermidine to spermine, respectively. Targeting these aminopropyltransferases presents a promising strategy for anti-cancer drug development.
Signaling Pathways and Therapeutic Rationale
The polyamine biosynthesis pathway is intricately linked with various oncogenic signaling pathways. For instance, the MYC oncogene is a known transcriptional activator of ODC1, the gene encoding ornithine decarboxylase, which produces the precursor putrescine.[5] Additionally, the PTEN-PI3K-mTORC1 pathway has been shown to upregulate AdoMetDC, further driving polyamine synthesis.[4] The dysregulation of these pathways in cancer cells leads to an increased reliance on polyamine biosynthesis for their sustained proliferation and survival, creating a therapeutic window for inhibitors of this pathway.
Caption: Polyamine biosynthesis pathway and its oncogenic regulation.
Quantitative Data of Inhibitors
A variety of compounds have been investigated for their inhibitory activity against spermidine synthase and spermine synthase. The following table summarizes the quantitative data for selected inhibitors.
| Inhibitor Name | Target Enzyme(s) | Organism/Cell Line | IC50 Value (µM) | Kd Value (µM) | Citation(s) |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | hSpdS | Human | 43 | 1.1 ± 0.3 (no putrescine)3.2 ± 0.1 (with putrescine) | [6] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | hSpmS | Human | 5 | - | [6] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | TmSpdS | Thermotoga maritima | 2 | - | [6] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | PfSpdS | Plasmodium falciparum | 5 | - | [6] |
| 5'-Methylthioadenosine | Spermidine Synthase | Rat Ventral Prostate | 30-45 | - | [3] |
| 5'-Methylthioadenosine | Spermine Synthase | Rat Ventral Prostate | 10-15 | - | [3] |
| 5'-Ethylthioadenosine | Spermidine Synthase | Rat Ventral Prostate | 30-45 | - | [3] |
| 5'-Ethylthioadenosine | Spermine Synthase | Rat Ventral Prostate | 10-15 | - | [3] |
| 5'-Methylthiotubercidin | Spermidine Synthase | Rat Ventral Prostate | 30-45 | - | [3] |
| 5'-Methylthiotubercidin | Spermine Synthase | Rat Ventral Prostate | 10-15 | - | [3] |
| S-adenosyl-3-thio-1,8-diaminooctane (AdoDATO) | Spermidine Synthase | - | 0.4 | - | [7] |
Experimental Protocols
Radiolabeled Assay for Aminopropyltransferase Activity
This protocol is adapted from methodologies used to measure the activity of spermidine and spermine synthases by quantifying the production of radiolabeled 5'-methylthioadenosine (MTA).
Caption: Workflow for the radiolabeled aminopropyltransferase assay.
Materials:
-
Enzyme preparation (purified spermidine or spermine synthase)
-
1 M Sodium phosphate (B84403) buffer, pH 7.5
-
1 M Dithiothreitol (DTT)
-
Amine substrate: Putrescine (for spermidine synthase) or Spermidine (for spermine synthase)
-
Radiolabeled substrate: [³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcSAM)
-
Stopping solution (e.g., perchloric acid)
-
Phosphocellulose paper or columns
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 2.5 mM DTT, and the appropriate amine substrate (0.5 mM putrescine for spermidine synthase or 0.5 mM spermidine for spermine synthase).
-
Enzyme Addition: Add the purified enzyme preparation to the reaction mixture. The amount of enzyme should be determined empirically to ensure the reaction is in the linear range.
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]dcSAM to a final concentration of approximately 0.01 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a strong acid, such as perchloric acid.
-
Separation of Product: Separate the radiolabeled product, [³⁵S]MTA, from the unreacted [³⁵S]dcSAM using phosphocellulose paper or columns. The positively charged dcSAM binds to the negatively charged phosphocellulose, while the uncharged MTA is washed through.
-
Quantification: Elute the [³⁵S]MTA and quantify the radioactivity using a liquid scintillation counter.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of [³⁵S]MTA produced over time, taking into account the specific activity of the [³⁵S]dcSAM.
HPLC-Based Assay for Aminopropyltransferase Activity
This method allows for the quantification of polyamines produced in the enzymatic reaction using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Caption: Workflow for the HPLC-based aminopropyltransferase assay.
Materials:
-
Enzyme preparation (purified spermidine or spermine synthase)
-
100 mM Tris-HCl buffer, pH 7.4
-
Amine substrate: Putrescine (10 µM for spermidine synthase) or Spermidine (for spermine synthase)
-
Co-substrate: dcSAM (40 µM)
-
Stopping solution: 30% Perchloric acid
-
Derivatization reagent: o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC)
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Procedure:
-
Reaction Setup: In a total volume of 50 µL, combine the enzyme (e.g., 2 µg of recombinant protein), 10 µM of the amine substrate, and 40 µM of dcSAM in 100 mM Tris-HCl buffer (pH 7.4).[8]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 10 µL of 30% perchloric acid.[8]
-
Separation: Separate the derivatized polyamines using a suitable gradient of mobile phases (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile).[11]
-
Quantification: Quantify the amount of product (spermidine or spermine) by comparing the peak area to a standard curve of the respective polyamine.
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of an inhibitor to its target enzyme.
Caption: Workflow for Isothermal Titration Calorimetry.
Materials:
-
Purified enzyme (e.g., human spermidine synthase, hSpdS)
-
Inhibitor (e.g., dcSAH)
-
Dialysis buffer (e.g., 20 mM sodium phosphate pH 7.5, 50 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified enzyme and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.[12]
-
Concentration Determination: Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
Degassing: Thoroughly degas both the enzyme and inhibitor solutions to prevent air bubbles in the calorimeter.[12]
-
Loading the Calorimeter: Load the enzyme solution (e.g., ~37 µM hSpdS) into the sample cell and the inhibitor solution (e.g., ~743 µM dcSAH) into the injection syringe.[6]
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).
Conclusion
This compound is a critical node in the polyamine biosynthesis pathway, and the enzymes that utilize it, spermidine synthase and spermine synthase, are validated targets for therapeutic drug design, particularly in oncology. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and drug development professionals working to develop novel inhibitors of this pathway. Further exploration of dcSAM analogs and combination therapies targeting multiple points in the polyamine metabolism and associated signaling pathways holds significant promise for the development of more effective anti-cancer agents.
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a Fluorescent Ligand Targeting the S-adenosylmethioine Binding Site of the Histone Methyltransferase MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: S-adenosylmethioninamine (SAM-amine) Synthesis
Welcome to the Technical Support Center for S-adenosylmethioninamine (SAM-amine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the enzymatic synthesis of SAM-amine, a critical precursor in the biosynthesis of polyamines.
I. Troubleshooting Guide: Low Yield in SAM-amine Synthesis
This section addresses common issues that can lead to low yields during the synthesis of this compound via the enzymatic decarboxylation of S-adenosylmethionine (SAM).
Enzyme-Related Issues
Question: My S-adenosylmethionine decarboxylase (AdoMetDC) activity appears to be low or absent. What are the possible causes and solutions?
Answer: Low enzymatic activity is a frequent cause of poor SAM-amine yields. Several factors related to the enzyme itself can contribute to this issue.
-
Improper Enzyme Storage or Handling: AdoMetDC is sensitive to temperature fluctuations and repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -80°C) in appropriate aliquots to avoid degradation. Thaw the enzyme on ice immediately before use.
-
Suboptimal Enzyme Concentration: The concentration of AdoMetDC in the reaction mixture is critical. If the concentration is too low, the reaction rate will be slow, leading to incomplete conversion of the substrate. Conversely, excessively high concentrations can sometimes lead to aggregation or inhibition, though this is less common. It is advisable to perform a concentration optimization experiment.
-
Inactive Enzyme: The enzyme preparation may have lost activity over time. It is recommended to test the enzyme activity with a standard assay before proceeding with a large-scale synthesis. Consider preparing a fresh batch of enzyme or purchasing a new lot if activity is confirmed to be low.
-
Missing or Inadequate Cofactors: AdoMetDC requires a covalently bound pyruvate (B1213749) group as a cofactor for its catalytic activity.[1][2][3] This pyruvate is generated through an autocatalytic post-translational cleavage of a proenzyme.[1] If the enzyme is expressed as a proenzyme, ensure that the conditions for this self-processing are met, which can be influenced by factors like the presence of putrescine.[4][5]
Substrate-Related Issues
Question: I've confirmed my enzyme is active, but the yield of SAM-amine is still low. Could the issue be with the S-adenosylmethionine (SAM) substrate?
Answer: Yes, the stability and purity of the SAM substrate are critical for a successful synthesis.
-
SAM Degradation: SAM is notoriously unstable, particularly in aqueous solutions at neutral or alkaline pH and at elevated temperatures.[6][7][8] Degradation can occur through several pathways, including cleavage to 5'-methylthioadenosine (MTA) and homoserine lactone.[7] It is crucial to use freshly prepared SAM solutions or to properly store stock solutions under acidic conditions (pH 3.0-5.0) and at low temperatures (-20°C or -80°C).[6][9]
-
Sub-optimal SAM Concentration: While a higher substrate concentration might seem to favor product formation, high concentrations of SAM can sometimes lead to substrate inhibition in certain enzymatic reactions. It is advisable to determine the optimal SAM concentration for your specific AdoMetDC enzyme.
-
Poor Quality of SAM: The presence of impurities in the SAM preparation can inhibit the enzyme. Use high-purity SAM from a reputable supplier. If you are synthesizing SAM in-house, ensure it is adequately purified before use in the decarboxylation reaction.
Reaction Condition Issues
Question: What are the optimal reaction conditions for the enzymatic synthesis of SAM-amine, and how can I troubleshoot them?
Answer: Optimizing reaction conditions is key to maximizing yield.
-
Sub-optimal pH: AdoMetDC has an optimal pH range for activity. For most AdoMetDC enzymes, this is in the neutral to slightly alkaline range. It is important to maintain the pH of the reaction mixture within this optimal range using a suitable buffer.
-
Incorrect Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and substrate degradation. The optimal temperature for AdoMetDC is typically around 37°C, but this can vary depending on the source of the enzyme.
-
Inadequate Putrescine Concentration: Many eukaryotic AdoMetDC enzymes are allosterically activated by putrescine.[4][10] The presence of putrescine can significantly increase the catalytic efficiency of the enzyme. The optimal concentration of putrescine should be determined experimentally, as very high concentrations can sometimes be inhibitory.
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as heavy metal ions or specific small molecules, can act as enzyme inhibitors. Ensure all reagents and water are of high purity. Some known inhibitors of AdoMetDC include methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) and various SAM analogues.[11][12]
Product-Related Issues
Question: I have evidence that the reaction is proceeding, but my final isolated yield of SAM-amine is low. What could be happening to the product?
Answer: Product degradation or loss during purification can significantly impact the final yield.
-
Product Instability: Like its precursor, SAM-amine can also be unstable under certain conditions. It is important to handle the product at low temperatures and under appropriate pH conditions during and after purification.
-
Inefficient Purification: The purification method used to isolate SAM-amine can lead to significant product loss. Ion-exchange chromatography and HPLC are common methods for purification.[13][14][15] It is crucial to optimize the purification protocol to maximize recovery. This includes selecting the appropriate resin or column, optimizing the elution conditions, and carefully monitoring fractions for the presence of the product.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the enzymatic synthesis of this compound?
A1: The yield can vary significantly depending on the specific enzyme used, the purity of the starting materials, and the optimization of the reaction and purification conditions. With a highly active enzyme and optimized conditions, it is possible to achieve high conversion rates of SAM to SAM-amine.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by measuring the disappearance of the substrate (SAM) or the appearance of the product (SAM-amine). This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] Alternatively, if using radiolabeled SAM, the production of radiolabeled CO2 can be measured.[16][17]
Q3: What are the most common side products in this synthesis?
A3: The most common side products arise from the degradation of the SAM substrate. These include 5'-methylthioadenosine (MTA) and homoserine lactone.[7]
Q4: How should I store the purified this compound?
A4: To ensure stability, purified SAM-amine should be stored at low temperatures (-80°C) as a lyophilized powder or in a slightly acidic buffer. Avoid repeated freeze-thaw cycles.
III. Data Presentation
Table 1: Effect of pH on S-adenosylmethionine (SAM) Stability
| pH | Temperature (°C) | Half-life of SAM | Degradation Products |
| 3.0 - 5.0 | 20 - 25 | Relatively Stable | Minimal degradation |
| > 6.5 | Room Temp | Rapid Degradation | 5'-methylthioadenosine, homoserine lactone |
| 8.0 | 37 | ~11 hours | 5'-methylthioadenosine, homoserine lactone |
Data compiled from multiple sources indicating general trends.[6][7]
Table 2: Activators and Inhibitors of S-adenosylmethionine Decarboxylase (AdoMetDC)
| Compound | Effect on AdoMetDC Activity | Typical Concentration Range | Notes |
| Putrescine | Activator | 0.1 - 5 mM | Allosteric activator of many eukaryotic AdoMetDCs.[4][10] Optimal concentration should be determined empirically. |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Inhibitor | µM to mM | Potent competitive inhibitor.[11][12] |
| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | Irreversible Inactivator | nM to µM | Highly potent inhibitor. |
| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | Irreversible Inactivator | nM to µM | Highly potent inhibitor. |
| Spermidine and Spermine | Feedback Inhibitors | Varies | High intracellular concentrations can downregulate AdoMetDC activity.[18] |
IV. Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general procedure for the enzymatic synthesis of SAM-amine. Optimization of specific parameters may be required depending on the enzyme and substrates used.
Materials:
-
S-adenosylmethionine (SAM)
-
Purified S-adenosylmethionine decarboxylase (AdoMetDC)
-
Putrescine dihydrochloride (B599025)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)
-
Quenching solution (e.g., perchloric acid)
-
Ice bath
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a fresh solution of SAM in the reaction buffer. Keep the solution on ice.
-
Prepare a solution of putrescine dihydrochloride in the reaction buffer.
-
In a reaction tube, combine the reaction buffer, putrescine solution, and SAM solution to the desired final concentrations.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the purified AdoMetDC enzyme.
-
Incubate the reaction at 37°C for a predetermined amount of time (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing the SAM-amine can then be collected for purification.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
Materials:
-
Supernatant from the enzymatic synthesis reaction
-
Cation-exchange chromatography column (e.g., SP-Sepharose)
-
Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 3.0)
-
Elution Buffer (e.g., a linear gradient of NaCl from 0 to 1 M in the equilibration buffer)
-
Fraction collector
-
UV detector
Procedure:
-
Adjust the pH of the supernatant from the synthesis reaction to the pH of the equilibration buffer.
-
Equilibrate the cation-exchange column with several column volumes of the equilibration buffer.
-
Load the pH-adjusted supernatant onto the column.
-
Wash the column with the equilibration buffer until the UV absorbance at 260 nm returns to baseline.
-
Elute the bound SAM-amine from the column using a linear gradient of the elution buffer.
-
Collect fractions and monitor the UV absorbance at 260 nm.
-
Analyze the fractions containing the UV-absorbing peak for the presence of SAM-amine using a suitable method (e.g., HPLC).
-
Pool the fractions containing pure SAM-amine.
-
Desalt the pooled fractions if necessary.
V. Mandatory Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low SAM-amine yield.
References
- 1. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Effect of putrescine on the synthesis of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of putrescine on the synthesis of S-adenosylmethionine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of putrescine on S-adenosylmethionine decarboxylase in a small intestinal crypt cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of inhibitors of S-adenosylmethionine decarboxylase from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid partial purification of S-adenosyl-L-methionine decarboxylase by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of S-adenosylmethioninamine in aqueous solutions
Disclaimer: S-adenosylmethioninamine (dcSAM), or decarboxylated S-adenosylmethionine, is a critical molecule in polyamine biosynthesis. While essential for research in this area, comprehensive data on its degradation and stability in aqueous solutions is limited. Much of the information in this guide is extrapolated from studies on its precursor, S-adenosylmethionine (SAM), due to their structural similarities. These recommendations should serve as a starting point for optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound (dcSAM) in aqueous solutions?
A1: Based on the behavior of its parent compound, SAM, the primary factors contributing to the degradation of dcSAM in aqueous solutions are elevated pH and temperature. Neutral to alkaline conditions (pH > 7.0) and temperatures above freezing significantly accelerate the breakdown of the molecule.[1][2][3] The presence of nucleophiles in buffer solutions can also contribute to its degradation.[2]
Q2: What are the expected degradation products of dcSAM?
A2: The primary degradation product of dcSAM is likely 5'-methylthioadenosine (MTA). This occurs through the cleavage of the bond between the sulfur atom and the ribose moiety. Another potential, though less documented, degradation pathway could involve the hydrolysis of the glycosidic bond, leading to the formation of adenine (B156593) and the corresponding ribosyl derivative.
Q3: What is the optimal way to store aqueous solutions of dcSAM to ensure maximum stability?
A3: For optimal stability, aqueous solutions of dcSAM should be stored frozen at -20°C or, for long-term storage, at -80°C.[1][2] If the solution must be kept for a short period at a higher temperature, it is crucial to maintain an acidic pH, ideally between 3.0 and 5.0, and keep the temperature as low as possible.[2][3] It is not recommended to store aqueous solutions for more than a day unless they are acidified.[1]
Q4: Can I use buffers to stabilize my dcSAM solutions?
A4: Yes, using an acidic buffer system is a primary strategy for stabilizing dcSAM in aqueous solutions. A buffer with a pH in the range of 3.0 to 5.0 is recommended to minimize degradation.[2][3] For example, a sodium phosphate (B84403) buffer at pH 2.5 has been used in analytical procedures to maintain the stability of SAM.[4]
Q5: Are there any chemical stabilizers that can be added to dcSAM solutions?
Troubleshooting Guides
Problem 1: My dcSAM solution is rapidly losing activity during my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the assay buffer. Neutral or alkaline pH significantly accelerates degradation.[1][2] | Verify the pH of your assay buffer. If possible, adjust the final pH of your reaction mixture to be as acidic as your experimental system allows, ideally below pH 7.0. |
| Elevated incubation temperature. High temperatures increase the rate of degradation.[2] | If your experiment allows, consider running the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of dcSAM at the elevated temperature. |
| Prolonged incubation time. The stability of the molecule decreases over time in solution. | If your assay runs for an extended period, consider adding fresh dcSAM at intermediate time points. |
| Presence of nucleophiles in the buffer. Certain buffer components can react with the molecule.[2] | If you suspect this is an issue, try switching to a different buffer system. |
Problem 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a dcSAM-containing sample.
| Possible Cause | Troubleshooting Step |
| Degradation of dcSAM. The unexpected peaks are likely degradation products such as 5'-methylthioadenosine (MTA) and adenine.[6] | Compare the retention times and mass-to-charge ratios of your unknown peaks with those of commercially available standards for these degradation products. |
| Sample preparation issues. Suboptimal conditions during sample prep can cause degradation. | Ensure that the sample diluent is acidic (e.g., dilute HCl or a low pH buffer) and that the sample is kept cold (on ice) during preparation and while in the autosampler.[2] |
| Epimerization. The biologically active (S,S) diastereoisomer can potentially convert to an inactive form in solution.[1] | This can be difficult to resolve chromatographically but may be a factor in reduced activity. |
Data Presentation
Table 1: Factors Affecting the Stability of S-adenosylmethionine (SAM) in Aqueous Solutions (Extrapolated for dcSAM)
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (3.0 - 5.0) | Most stable | [2][3] |
| Neutral to Alkaline (> 7.0) | Rapid degradation | [1][2] | |
| Temperature | Frozen (-20°C to -80°C) | Optimal for storage | [1][2] |
| Refrigerated (4°C) | Short-term stability in acidic buffer | [3] | |
| Room Temperature (20-25°C) | Significant degradation, especially at neutral/alkaline pH | [1] | |
| Elevated (e.g., 37°C) | Accelerated degradation | [2] | |
| Additives | Trehalose (B1683222) | Can improve stability of lyophilized product | [5] |
Table 2: Half-life of S-adenosylmethionine (SAM) under Various Conditions (as a proxy for dcSAM)
| Temperature (°C) | pH | Half-life | Reference |
| 37 | 7.5 | 16 - 42 hours | [2] |
| 38 | Not Specified | 52% remaining after 7 days, 32% after 14 days | [4] |
| 37 | 8.0 | ~16 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of dcSAM
Objective: To prepare a stock solution of dcSAM with enhanced stability for use in various experimental applications.
Materials:
-
This compound (as a stable salt, e.g., sulfate (B86663) salt)
-
Nuclease-free, sterile water
-
Sterile 0.1 M HCl
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of dcSAM powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile 0.1 M HCl to dissolve the dcSAM powder.
-
Adjust the volume with sterile, nuclease-free water to achieve the final desired concentration.
-
Verify that the final pH of the solution is between 3.0 and 4.0.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Quantification of dcSAM and its Degradation Product (MTA) by HPLC
Objective: To quantify the concentration of dcSAM and its primary degradation product, 5'-methylthioadenosine (MTA), in an aqueous sample.
Materials:
-
dcSAM sample
-
MTA standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 2.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dilute the dcSAM sample in an acidic diluent (e.g., Mobile Phase A or dilute HCl) to a concentration within the linear range of the assay.
-
Keep the sample on ice during preparation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a suitable gradient program to separate dcSAM and MTA.
-
Detect the compounds using a UV detector at approximately 260 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to dcSAM and MTA by comparing their retention times and peak areas to those of known standards.
-
Mandatory Visualizations
Caption: Major degradation pathways of this compound (dcSAM).
Caption: Recommended workflow for preparing and storing stable dcSAM solutions.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
Technical Support Center: Detection of S-adenosylmethioninamine (dcSAM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences in the detection of S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (dcSAM) and why is its detection important?
This compound is a critical intermediate in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. Accurate detection and quantification of dcSAM are vital for studying polyamine metabolism, which is often dysregulated in diseases like cancer.
Q2: What are the most common methods for detecting dcSAM?
The primary methods for dcSAM detection include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays. Each method has its own set of potential interferences.
Q3: What are the main sources of interference in dcSAM detection?
Interferences can arise from several sources:
-
Sample Matrix: Components in biological samples (salts, proteins, phospholipids) can interfere with analysis.[1][2][3][4]
-
Analyte Instability: dcSAM, like its precursor S-adenosylmethionine (SAM), is unstable and can degrade during sample preparation and storage.[5][6][7]
-
Structurally Related Compounds: The presence of compounds with similar chemical structures, such as SAM and its degradation products, can lead to analytical challenges.[8][9][10]
Troubleshooting Guides
Sample Preparation and Stability
Q: My dcSAM levels are unexpectedly low or highly variable between replicates. What could be the cause?
A: This is often due to the inherent instability of dcSAM. Like its precursor, S-adenosylmethionine (SAM), dcSAM is susceptible to degradation under suboptimal conditions.[5][6][7]
Troubleshooting Steps:
-
Maintain Acidic pH: Ensure that all buffers and solutions used during sample preparation are in an acidic pH range (ideally pH 3-5). Neutral or alkaline conditions can lead to rapid degradation.
-
Control Temperature: Keep samples on ice at all times during processing. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Prompt Processing: Process biological samples immediately after collection to minimize enzymatic degradation.
-
Use of Stabilizing Agents: For long-term storage of purified dcSAM, consider lyophilization, which has been shown to improve the stability of the related compound SAM.[7]
Table 1: Stability of S-adenosylmethionine (SAM) under Various Conditions
(Note: While this data is for SAM, similar trends are expected for the structurally related dcSAM.)
| Condition | Time | Remaining SAM (%) | Reference |
| Lyophilized with trehalose (B1683222) at 37°C | 50 days | 65% | [7] |
| In solution at pH 7.5 | Rapid degradation | Not specified | [6] |
| In solution at pH 6.0 (30°C) | 96 hours | Degraded | [8] |
| In solution at pH 7.0 (30°C) | 48 hours | Degraded | [8] |
High-Performance Liquid Chromatography (HPLC) Interference
Q: I am observing a peak that co-elutes with my dcSAM standard in my HPLC chromatogram. How can I identify and resolve this?
A: Co-elution is a common issue in HPLC, especially when analyzing complex biological samples. The most likely co-eluting compounds are structurally similar molecules.
Potential Interferences:
-
S-adenosylmethionine (SAM): The precursor to dcSAM, often present at much higher concentrations.
-
5'-Methylthioadenosine (MTA): A degradation product of both SAM and dcSAM.[5][6][8][9]
-
Adenine: Another potential degradation product.[8]
-
Other Polyamines: Depending on the sample and chromatographic conditions, other polyamines like putrescine and spermidine could potentially interfere.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of dcSAM and interfering compounds. A pH range of 4-6 has been shown to provide good selectivity for SAM and its metabolites on certain columns.[10]
-
Gradient Elution: Employ a gradient elution to improve the separation of closely eluting peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best resolution.
-
-
Use a Derivatization Agent: Derivatization of dcSAM with a fluorescent tag, such as chloroacetaldehyde (B151913) to form a 1,N6-etheno derivative, can increase specificity and sensitivity, and alter its retention time to move it away from interferences.[11]
-
Employ an Internal Standard: The use of a suitable internal standard, such as decarboxylated S-adenosylethionine, can help to correct for variations in retention time and peak area.
Experimental Protocol: Sample Preparation and Derivatization for HPLC-Fluorescence Detection
This protocol is adapted from a method for the analysis of dcSAM in urine.
-
Sample Pre-purification:
-
Apply the urine sample to a cation exchange column to enrich for dcSAM and other positively charged molecules.
-
Wash the column to remove neutral and anionic interferents.
-
Elute the desired fraction containing dcSAM.
-
-
Derivatization:
-
To the eluted sample, add a solution of chloroacetaldehyde.
-
Incubate the mixture to allow the formation of the fluorescent 1,N6-etheno derivative of dcSAM.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
Use a suitable mobile phase gradient to separate the derivatized dcSAM from other fluorescent compounds.
-
Detect the eluting compounds using a fluorescence detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Interference
Q: My LC-MS/MS results for dcSAM are inconsistent, showing poor accuracy and reproducibility. What could be the problem?
A: In LC-MS/MS, interference can come from matrix effects, as well as isobaric and isomeric compounds.[4][12]
Troubleshooting Steps:
-
Address Matrix Effects:
-
Sample Clean-up: Implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components like phospholipids (B1166683) and salts.[4]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for dcSAM is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to account for signal suppression or enhancement.
-
-
Resolve Isobaric and Isomeric Interferences:
-
Isobaric Interference: These are compounds with the same nominal mass as dcSAM but a different elemental composition. High-resolution mass spectrometry can often distinguish between these.
-
Isomeric Interference: These compounds have the same elemental composition and mass as dcSAM.
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the isomers.
-
Tandem MS (MS/MS): Use multiple reaction monitoring (MRM) with specific precursor-product ion transitions for dcSAM to enhance specificity. If isomers produce the same product ions, careful chromatographic separation is critical.[12]
-
-
dot
Caption: A troubleshooting workflow for diagnosing dcSAM detection issues.
Enzymatic Assay Interference
Q: My enzymatic assay for dcSAM is giving no signal or a very high background. What should I check?
A: Enzymatic assays, such as those using spermidine synthase, rely on the specific conversion of dcSAM.[11] Issues can arise from the enzyme, the substrate, or interfering substances.
Troubleshooting Steps:
-
Enzyme Activity:
-
Ensure the enzyme has been stored correctly and has not lost activity.
-
Run a positive control with a known amount of dcSAM to confirm enzyme function.
-
-
Reagent Integrity:
-
Verify that all buffers and co-factors are at the correct concentration and pH.
-
Prepare fresh reagents if degradation is suspected.
-
-
Sample-Specific Inhibitors:
-
Biological samples may contain endogenous inhibitors of the enzyme used in the assay.
-
Test for inhibition by spiking a known amount of dcSAM into a sample matrix and comparing the signal to a clean standard. If the signal is suppressed, an inhibitor is likely present.
-
Consider further sample purification to remove inhibitors.
-
-
High Background:
-
This may be due to non-specific reactions or contamination of reagents.
-
Run a "no enzyme" or "no sample" control to identify the source of the background signal.
-
dot
Caption: The polyamine biosynthesis pathway showing dcSAM and key interferents.
dot
Caption: A general experimental workflow for the detection of dcSAM.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 7. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of the reversed-phase HPLC retention behaviour of S-adenosyl-L-methionine and its related metabolites on Hypersil ODS and Supelcosil LC-ABZ stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of S-adenosylmethioninamine (dcSAM) for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-adenosylmethioninamine (dcSAM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound (dcSAM) in an experimental setting?
A1: The stability of this compound (dcSAM), much like its precursor S-adenosylmethionine (SAM), is significantly influenced by several factors. The primary contributors to its degradation are pH, temperature, and enzymatic activity in biological samples. Solutions with a neutral to alkaline pH can accelerate the degradation of the molecule.[1][2] Elevated temperatures also promote chemical breakdown.[2][3] When working with plasma or tissue homogenates, endogenous enzymes can rapidly metabolize dcSAM.
Q2: My in vivo results with dcSAM are inconsistent. What are the likely causes?
A2: Inconsistent results in vivo often stem from the poor stability and bioavailability of dcSAM. Key areas to investigate include the preparation and storage of your dcSAM solutions, the formulation used for administration, and the pre-analytical handling of biological samples. It is crucial to ensure that the dcSAM solution is freshly prepared and properly formulated to protect it from rapid degradation upon administration. Inadequate sample processing can also lead to the degradation of dcSAM before analysis, resulting in variable measurements.[4]
Q3: What is the expected half-life of dcSAM in vivo, and how can it be improved?
A3: The in vivo half-life of small molecules like dcSAM is often short due to rapid metabolism and clearance. While specific pharmacokinetic data for dcSAM is not as abundant as for SAM, analogous compounds have short half-lives. To improve the in vivo half-life, consider formulation strategies such as encapsulation in liposomes or solid lipid nanoparticles (SLNs).[5] These approaches can protect dcSAM from enzymatic degradation and control its release, thereby extending its circulation time.[5]
Q4: Can I use the same analytical methods to measure dcSAM as I use for SAM?
A4: Yes, many of the analytical methods used for S-adenosylmethionine (SAM) can be adapted for dcSAM. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is a common and reliable method.[4][6][7] Given their structural similarity, the chromatographic conditions may only require minor optimization to achieve good separation and quantification of dcSAM in biological matrices.
Troubleshooting Guides
Issue 1: Rapid Degradation of dcSAM in Solution Before Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the vehicle | Adjust the pH of your formulation vehicle to a slightly acidic range (pH 4.0-5.0).[2] | Increased stability of dcSAM in the formulation prior to injection. |
| High storage temperature | Prepare dcSAM solutions fresh before each experiment and keep them on ice. For stock solutions, store at -80°C in small aliquots to avoid freeze-thaw cycles.[3][4] | Minimized thermal degradation of dcSAM. |
| Oxidation | Consider adding antioxidants such as ascorbic acid to the formulation.[8] | Reduced oxidative degradation of the molecule. |
Issue 2: Low Bioavailability and Inconsistent Plasma/Tissue Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid in vivo metabolism | Formulate dcSAM in a protective delivery system like liposomes or solid lipid nanoparticles (SLNs).[5] | Enhanced circulation time and protection from metabolic enzymes, leading to higher and more consistent plasma/tissue levels.[5] |
| Poor absorption (for oral administration) | While dcSAM is typically administered parenterally for research, if oral delivery is attempted, co-administration with permeation enhancers or formulation in SLNs can be explored to improve absorption.[5][9] | Increased uptake from the gastrointestinal tract. |
| Pre-analytical sample degradation | Immediately process biological samples after collection. This includes rapid cooling, acidification of plasma/serum samples, and snap-freezing of tissues.[4] | Preservation of dcSAM in the collected samples, leading to more accurate and reproducible measurements. |
Data Summary
Table 1: Impact of Temperature and pH on SAM Stability (Analogous to dcSAM)
| Condition | Remaining SAM (%) | Time | Reference |
| 38°C in aqueous solution | 52% | 7 days | [3] |
| 38°C in aqueous solution | 32% | 14 days | [3] |
| pH 3.0-5.0 | Comparatively stable | - | [2] |
| pH 7.5 | Markedly unstable | - | [1] |
Table 2: Stability of SAM in Mouse Liver Tissue Samples
| Storage Condition | Decrease in SAM/SAH Ratio | Time | Reference |
| 25°C | 48.1% | 2 minutes | [4] |
| 4°C | 33.8% | 5 minutes | [4] |
| -80°C | 39.8% | 2 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized dcSAM Formulation
-
Preparation of Acidic Buffer: Prepare a sterile physiological saline solution and adjust the pH to 4.5 using a suitable biological buffer (e.g., citrate (B86180) buffer).
-
Dissolution of dcSAM: Immediately before the experiment, dissolve the lyophilized dcSAM powder in the pre-chilled acidic saline solution to the desired concentration.
-
Filtration: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.
-
Storage: Keep the prepared formulation on ice and protected from light until administration. Use within a few hours of preparation.
Protocol 2: Collection and Processing of Plasma Samples for dcSAM Analysis
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Centrifugation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a new tube and add perchloric acid (PCA) to a final concentration of 0.4 M to precipitate proteins and stabilize dcSAM.
-
Vortex and Centrifuge: Vortex the tube thoroughly and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the dcSAM.
-
Storage: Store the supernatant at -80°C until analysis by HPLC-MS/MS.
Visual Guides
Caption: Experimental workflow for in vivo studies using dcSAM.
Caption: Troubleshooting logic for inconsistent dcSAM in vivo data.
Caption: Factors affecting dcSAM stability and corresponding stabilization strategies.
References
- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US8148348B2 - Method of stabilizing S-adenosyl-L-methionine and stabilized composition - Google Patents [patents.google.com]
- 9. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming product inhibition in S-adenosylmethionine decarboxylase reactions
Welcome to the technical support center for S-adenosylmethionine decarboxylase (AdoMetDC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming product inhibition and other common issues encountered during AdoMetDC experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-adenosylmethionine decarboxylase (AdoMetDC) and what is its function?
A1: S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the polyamine biosynthetic pathway.[1][2][3][4] It catalyzes the decarboxylation of S-adenosylmethionine (AdoMet or SAM) to produce S-adenosyl-5'-(3-methylthiopropylamine) (decarboxylated AdoMet or dcAdoMet) and CO2.[4][5] The dcAdoMet molecule then serves as an aminopropyl group donor for the synthesis of the polyamines spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and proliferation.[1][6][7]
Q2: What is product inhibition in the context of AdoMetDC reactions?
A2: Product inhibition is a form of enzyme regulation where the product of a reaction, in this case, dcAdoMet, binds to the enzyme and inhibits its activity.[8] This is a type of negative feedback that cells use to control metabolic pathways.[8] For AdoMetDC, the accumulation of dcAdoMet can competitively inhibit the binding of the substrate, AdoMet, to the active site.[9]
Q3: How does putrescine affect AdoMetDC activity?
A3: Putrescine acts as an allosteric activator for many eukaryotic AdoMetDCs.[6][10] It binds to a site distinct from the active site, inducing a conformational change that enhances both the enzyme's processing and its catalytic activity.[6][10] This activation is crucial for regulating the flux of polyamine biosynthesis. In some species, putrescine is essential for the decarboxylation reaction.[1]
Q4: What are the common types of inhibitors for AdoMetDC?
A4: AdoMetDC can be inhibited by several types of molecules, including:
-
Competitive inhibitors: These molecules structurally resemble the substrate (AdoMet) and compete for binding to the active site. Examples include methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) and 4-amidinoindan-1-one-2'-amidinohydrazone (SAM486A).[4][11][12]
-
Irreversible inhibitors: These compounds form a covalent bond with the enzyme, permanently inactivating it. An example is 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine.[12]
-
Product analogues: Molecules that mimic the structure of dcAdoMet can also act as inhibitors.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | Inactive Enzyme: Improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled on ice.- Perform a protein concentration assay to verify the enzyme amount. |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the assay buffer pH (typically around 7.5).- Ensure the reaction is carried out at the optimal temperature (e.g., 37°C).- Check for the presence of interfering substances like EDTA, high salt concentrations, or detergents.[13] | |
| Substrate Degradation: AdoMet is unstable, especially at neutral or alkaline pH. | - Prepare AdoMet solutions fresh before each experiment.- Store AdoMet stock solutions at -80°C in acidic buffers (e.g., pH 4-5). | |
| Missing Cofactors/Activators: Absence of putrescine for putrescine-activated AdoMetDCs. | - Include putrescine in the reaction mixture at an optimal concentration (typically in the low millimolar range).[6] | |
| Decreasing reaction rate over time (Non-linear kinetics) | Product Inhibition: Accumulation of dcAdoMet is inhibiting the enzyme. | - Add spermidine synthase to the reaction mixture to consume dcAdoMet as it is produced.- If the experimental design allows, use a lower initial concentration of AdoMet to reduce the final concentration of dcAdoMet.- Consider using a continuous flow reactor system to remove the product as it is formed.[8] |
| Substrate Depletion: The concentration of AdoMet is falling below the Km of the enzyme. | - Use a higher initial concentration of AdoMet.- Monitor the reaction for shorter time intervals. | |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | - Perform the assay at a lower temperature.- Add stabilizing agents like glycerol (B35011) or BSA to the reaction buffer. | |
| High background signal in radiolabel-based assays | Non-enzymatic decarboxylation of AdoMet. | - Run a control reaction without the enzyme to determine the extent of non-enzymatic CO2 release and subtract this from the experimental values. |
| Contamination of [carboxyl-14C]AdoMet. | - Use high-purity radiolabeled substrate. | |
| Inefficient trapping of 14CO2. | - Ensure the CO2 trapping system (e.g., filter paper soaked in a scintillation cocktail or a base) is properly set up and sealed. |
Quantitative Data
Table 1: Kinetic Parameters of AdoMetDC
| Parameter | Value | Organism/Conditions |
| Km for AdoMet | 5 µM | Corn seedlings[9] |
| 38 µM | Plants[9] | |
| kcat/Km | 770 ± 37 M⁻¹ s⁻¹ | Ca. Marinimicrobia (for L-arginine)[14] |
| Single-turnover rate constant (with putrescine) | 3300 M⁻¹ s⁻¹ | Trypanosoma cruzi[15] |
| Single-turnover rate constant (without putrescine) | 150 M⁻¹ s⁻¹ | Trypanosoma cruzi[15] |
Table 2: Inhibition Constants (Ki) for AdoMetDC Competitive Inhibitors
| Inhibitor | Ki Value | Organism/Conditions |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | ~100 µM (IC50) | Human[4] |
| 5'-(Dimethylsulphonio)-5'-deoxyadenosine | Similar to S-adenosyl-3-methylthiopropylamine | Rat ventral prostate, yeast, slime mould, E. coli[11] |
| S-adenosyl-3-methylthiopropylamine | Similar to 5'-(Dimethylsulphonio)-5'-deoxyadenosine | Rat ventral prostate, yeast, slime mould, E. coli[11] |
| Decarboxylated S-adenosylmethionine (dcAdoMet) | Competitive with SAM | Plants[9] |
Experimental Protocols
Protocol 1: Radiolabel-based Assay for AdoMetDC Activity
This protocol is a common method for measuring AdoMetDC activity by quantifying the release of 14CO2 from [carboxyl-14C]AdoMet.[9]
Materials:
-
Purified AdoMetDC enzyme
-
S-adenosyl-L-[carboxyl-14C]methionine
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 2.5 mM DTT
-
Putrescine dihydrochloride (B599025) (for activated enzymes)
-
Trichloroacetic acid (TCA)
-
Scintillation vials
-
Filter paper discs
-
Scintillation fluid (containing a CO2 trapping agent)
-
Reaction tubes (e.g., microcentrifuge tubes with a cap that can hold a filter paper)
Procedure:
-
Prepare the Reaction Mixture: In a reaction tube, prepare the reaction mixture containing the assay buffer, putrescine (if applicable), and the AdoMetDC enzyme. The final volume is typically 50-100 µL.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Start the reaction by adding S-adenosyl-L-[carboxyl-14C]methionine to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-60 minutes). Ensure the reaction time is within the linear range of the assay.
-
Trap 14CO2: Suspend a filter paper disc soaked in scintillation fluid (or a basic solution) over the reaction mixture inside the sealed tube. Be careful not to let the filter paper touch the reaction mixture.
-
Stop the Reaction: Terminate the reaction by injecting a small volume of TCA (e.g., 10% final concentration) into the reaction mixture. The acidic environment will stop the enzymatic reaction and facilitate the release of dissolved 14CO2 into the headspace.
-
Complete CO2 Trapping: Continue to incubate the sealed tubes for an additional 30-60 minutes at the reaction temperature to ensure all the released 14CO2 is trapped by the filter paper.
-
Quantify Radioactivity: Carefully remove the filter paper and place it in a scintillation vial with an appropriate volume of scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Controls:
-
No Enzyme Control: A reaction mixture without the enzyme to measure non-enzymatic decarboxylation.
-
Time-Zero Control: Stop the reaction immediately after adding the substrate to determine the background at the start of the reaction.
-
-
Calculate Activity: Calculate the enzyme activity based on the amount of 14CO2 produced per unit of time, normalized to the amount of enzyme used.
Visualizations
Caption: Polyamine Biosynthesis Pathway.
Caption: Troubleshooting Workflow for Non-Linear Kinetics.
Caption: Competitive Inhibition of AdoMetDC.
References
- 1. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] S-Adenosylmethionine decarboxylase. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of novel inhibitors of human S-adenosylmethionine decarboxylase based on in silico high-throughput screening and a non-radioactive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity - 每日生物评论 [bio-review.com]
- 6. Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Product inhibition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for putrescine activation of human S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of inhibitors of S-adenosylmethionine decarboxylase from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 15. pubs.acs.org [pubs.acs.org]
Welcome to the technical support center for S-adenosylmethioninamine (SAMe-amine or dcSAM) related enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly non-specific binding, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my assay?
A: Non-specific binding refers to the adherence of assay components (e.g., substrates, enzymes, antibodies) to surfaces other than their intended targets.[1] This can include the walls of the microplate wells, filter membranes, or other proteins.[2] It is a significant problem because it generates a high background signal, which can mask the true signal from the specific enzymatic reaction. This reduces the assay's sensitivity and can lead to inaccurate and unreliable results.
Q2: What are the most common causes of high background in SAMe-amine-related enzyme assays?
A: High background in these assays can stem from several factors, many of which are common to other enzyme assays:
-
Insufficient Blocking: The surfaces of microplates or membranes have unoccupied sites that can bind proteins and other molecules non-specifically.[3]
-
Inadequate Washing: Failure to thoroughly wash away unbound reagents can leave behind components that contribute to the background signal.[2]
-
Substrate Instability: S-adenosylmethionine and its derivatives, including this compound, can be unstable, particularly at neutral or alkaline pH, leading to breakdown products that might contribute to background.[4]
-
Contaminated Reagents: Buffers, water, or enzyme preparations may be contaminated with substances that interfere with the assay.[4]
-
Hydrophobic or Electrostatic Interactions: The physicochemical properties of the enzyme, substrate, or test compounds can lead to non-specific interactions with the assay components or surfaces.[5]
Q3: How can I differentiate between true enzyme activity and non-specific binding?
A: A crucial control is to run the assay in the absence of the enzyme or with a heat-inactivated enzyme. Any signal detected in these control wells is likely due to non-specific binding or substrate degradation. Additionally, performing the assay without the amine acceptor substrate (e.g., putrescine for spermidine (B129725) synthase) can help identify signal that is not dependent on the complete enzymatic reaction.
Q4: My this compound solution appears to be degrading. How can I ensure its stability?
A: S-adenosylmethionine and its derivatives are known to be unstable in aqueous solutions, especially at neutral or alkaline pH.[4] For optimal stability, prepare fresh solutions before each experiment. If you need to store solutions, it is best to do so at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Preparing the stock solution in a slightly acidic buffer (e.g., 20 mM HCl) can also improve short-term stability.[4]
Troubleshooting Guides
Issue 1: High Background Signal in Radiometric Filter Binding Assays
Radiometric assays using radiolabeled this compound are common for measuring the activity of aminopropyltransferases like spermidine synthase. High background in these assays often manifests as high counts per minute (CPM) in the no-enzyme control wells.
| Potential Cause | Recommended Solution |
| Insufficient washing of the filter membrane | Increase the number of wash steps (e.g., from 3 to 5 washes). Ensure the wash buffer volume is sufficient to completely cover the filter. Increase the concentration of a mild detergent like Tween-20 in the wash buffer (e.g., to 0.1%).[2] |
| Non-specific binding of radiolabeled substrate to the filter | Pre-soak the filter membrane in a blocking buffer (e.g., 0.5% BSA or 1% casein) before adding the reaction mixture. Consider using a different type of filter membrane with lower binding properties. |
| Contaminated reagents or buffers | Prepare all buffers and reagent solutions with high-purity water and analytical-grade chemicals. Filter-sterilize buffers to remove any particulate matter.[4] |
| Substrate degradation | Prepare the radiolabeled this compound solution fresh for each experiment. Keep the substrate on ice during the experiment.[4] |
Issue 2: High Background in Spectrophotometric or Fluorometric Assays
Coupled enzyme assays are often used for non-radioactive detection of aminopropyltransferase activity. High background can appear as a high initial absorbance or fluorescence reading before the reaction has proceeded.
| Potential Cause | Recommended Solution |
| Interfering substances in the sample or reagents | If using cell or tissue lysates, consider a deproteinization step to remove interfering proteins.[4] Ensure that none of the buffer components or test compounds absorb light or fluoresce at the assay wavelength. Run a control with all assay components except the enzyme to check for background from the reagents themselves. |
| Spontaneous substrate breakdown | As with radiometric assays, ensure the stability of this compound by preparing fresh solutions and keeping them on ice. Minimize the time the substrate spends in neutral or alkaline assay buffer before starting the reaction.[4] |
| Contamination of coupling enzymes | Ensure the purity of the coupling enzymes used in the assay. Contaminating activities can lead to the production of the detected product independent of the primary enzyme activity.[6] |
Data Presentation: Comparison of Common Blocking Agents
The choice and concentration of a blocking agent can significantly impact the signal-to-noise ratio in an enzyme assay. While the optimal blocking agent and its concentration must be determined empirically for each specific assay, the following table provides a general comparison based on data from ELISA and other immunoassays.
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.5 - 5% | Readily available, relatively inexpensive.[5] | Can be a source of biotin, which may interfere with avidin-biotin detection systems. Some preparations may contain contaminating enzymes. |
| Casein / Non-fat Dry Milk | 1 - 5% | Inexpensive and effective for many applications.[7] Contains a heterogeneous mixture of proteins that can block a wide range of non-specific sites. | May contain phosphoproteins that can interfere with assays studying phosphorylation. Can sometimes mask certain epitopes.[7] |
| Normal Serum (from a non-reactive species) | 1 - 10% | Contains a complex mixture of proteins that can be very effective at blocking. | More expensive than BSA or casein. Must be from a species that will not cross-react with the detection antibodies. |
| Polyethylene Glycol (PEG) | 0.1 - 1% | A non-protein blocking agent that can reduce non-specific binding due to hydrophobic interactions.[3] | May not be as effective as protein-based blockers for all types of non-specific interactions. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a general framework for determining the optimal blocking agent and concentration for your this compound-related enzyme assay.
-
Prepare a series of blocking buffers:
-
Prepare 100 mL solutions of 1%, 2%, and 5% BSA in your assay buffer.
-
Prepare 100 mL solutions of 1%, 2%, and 5% casein or non-fat dry milk in your assay buffer.
-
Prepare 100 mL solutions of 1%, 5%, and 10% normal serum (from a species that does not cross-react with any antibodies in your assay) in your assay buffer.
-
-
Set up your assay plate:
-
For each blocking condition, set up triplicate wells for a "no-enzyme" control and triplicate wells for the full reaction.
-
-
Blocking step:
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the wells three times with 200 µL of your wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Run the enzyme assay:
-
Proceed with your standard assay protocol, adding all necessary reagents (this compound, amine acceptor, etc.).
-
-
Data analysis:
-
Measure the signal in all wells.
-
Calculate the average signal for the "no-enzyme" controls (background) and the full reaction for each blocking condition.
-
Determine the signal-to-noise ratio (Signal / Background) for each condition. The condition with the highest signal-to-noise ratio is the optimal one.
-
Protocol 2: Radiometric Filter Binding Assay for Spermidine Synthase
This protocol is adapted from general procedures for aminopropyltransferase assays.[8]
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), dithiothreitol (B142953) (DTT, e.g., 1 mM), and putrescine (at a concentration around its Km).
-
-
Enzyme and Substrate Addition:
-
In individual microcentrifuge tubes, add a defined amount of purified spermidine synthase.
-
For "no-enzyme" controls, add an equal volume of assay buffer instead of the enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding radiolabeled this compound (e.g., [³H]-dcSAM or [¹⁴C]-dcSAM) to a final concentration around its Km.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a time period within the linear range of the reaction.
-
-
Stop the Reaction and Filter:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that has been pre-wetted with the wash buffer.
-
-
Washing:
-
Wash the filters extensively with the wash buffer to remove unbound radiolabeled substrate.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Logical flow for assay optimization.
References
- 1. youtube.com [youtube.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve inconsistent results in polyamine biosynthesis experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in polyamine biosynthesis experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of polyamines.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Variable or Drifting Retention Times
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after changing solvents or starting up the system.
-
Mobile Phase Composition Changes: Inaccurate mixing of solvents, evaporation of a volatile component, or degradation of a mobile phase component can alter the elution strength.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention times.[1][2][3]
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump head, worn pump seals, or faulty check valves will cause retention time variability.[1][4]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its properties.
-
-
Solutions:
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[2]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered to prevent evaporation and contamination.[1][2]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize temperature-related variability.[1][2]
-
Maintain the Pump: Regularly degas the mobile phase and purge the pump to remove air bubbles. Check for leaks and replace pump seals as needed.[1][4]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.[5]
-
Issue: Peak Tailing
-
Possible Causes:
-
Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape.
-
Column Degradation: The stationary phase of the column may have degraded.
-
-
Solutions:
-
Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[5]
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Check Column Health: If the problem persists, the column may need to be replaced.
-
Issue: Ghost Peaks
-
Possible Causes:
-
Contamination: Contaminants in the sample, mobile phase, or from the injector can appear as unexpected peaks.
-
Late Elution: A compound from a previous injection may elute in a subsequent run.
-
-
Solutions:
-
Use High-Purity Solvents: Ensure all mobile phase components are of high purity.[4]
-
Clean the System: Flush the injector and the column with a strong solvent to remove any adsorbed contaminants.[2]
-
Incorporate a Wash Step: In gradient methods, include a high-organic wash at the end of each run to elute any strongly retained compounds.[2]
-
Frequently Asked Questions (FAQs)
Q1: My polyamine concentrations are inconsistent between replicate samples. What could be the cause?
A1: Inconsistent polyamine concentrations can arise from several factors throughout the experimental workflow:
-
Sample Preparation: Incomplete cell lysis or protein precipitation can lead to variable extraction efficiency. Ensure consistent and thorough homogenization and acid precipitation (e.g., with perchloric acid or trichloroacetic acid).
-
Derivatization Reaction: Incomplete or variable derivatization (e.g., with dansyl chloride or benzoyl chloride) is a common source of error. Ensure accurate pH control, sufficient reagent concentration, and consistent reaction time and temperature for all samples and standards.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume transfers, especially for small volumes of samples, standards, and reagents.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence intracellular polyamine levels. Maintain consistent cell culture practices for all experiments.
Q2: I am not detecting any product in my ornithine decarboxylase (ODC) activity assay. What should I check?
A2: Several factors could lead to a lack of detectable ODC activity:
-
Enzyme Inactivity: Ensure that the cell or tissue lysate was prepared and stored under conditions that preserve enzyme activity (e.g., on ice, with protease inhibitors). Repeated freeze-thaw cycles can also inactivate the enzyme.
-
Missing Cofactor: ODC requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. Ensure that PLP is included in the reaction buffer at the correct concentration.[6]
-
Incorrect Buffer Conditions: ODC activity is pH-dependent. Verify that the pH of your reaction buffer is optimal for the enzyme (typically around pH 7.5 for mammalian ODC).
-
Substrate Degradation: Ensure the L-ornithine substrate has not degraded. Prepare fresh substrate solutions regularly.
-
Insufficient Enzyme Concentration: The amount of ODC in your sample may be below the detection limit of your assay. Try increasing the amount of protein lysate in the reaction.
Q3: How can I be sure that the inhibitor I am using is specific for my target enzyme in the polyamine biosynthesis pathway?
A3: Ensuring inhibitor specificity is crucial for accurate interpretation of results.
-
Use Well-Characterized Inhibitors: Utilize inhibitors with well-documented specificity and potency in the literature. For example, α-difluoromethylornithine (DFMO) is a highly specific irreversible inhibitor of ODC.[7]
-
Perform Dose-Response Experiments: Determine the IC50 value of the inhibitor in your experimental system and compare it to published values.
-
Measure Downstream Products: Assess the levels of downstream polyamines (spermidine and spermine) to confirm the inhibition of the target enzyme. For example, ODC inhibition should lead to a decrease in putrescine, spermidine, and spermine (B22157).
-
Consider Off-Target Effects: Be aware of potential off-target effects of inhibitors, which may be concentration-dependent. Consult the literature for known off-target activities.
Quantitative Data Summary
Table 1: Typical Intracellular Polyamine Concentrations in Mammalian Cells
| Polyamine | Concentration Range (mM) | Notes |
| Putrescine | 0.01 - 0.1 | Can fluctuate significantly with cell proliferation. |
| Spermidine | 0.1 - 1.0 | Generally the most abundant polyamine. |
| Spermine | 0.1 - 0.8 | Levels are tightly regulated. |
Note: These are approximate ranges and can vary significantly depending on the cell type, growth conditions, and physiological state. It is recommended to establish baseline concentrations for your specific experimental system.[8][9]
Table 2: Common Inhibitors of Polyamine Biosynthesis Enzymes
| Enzyme | Inhibitor | Type of Inhibition | Typical IC50 / Ki |
| Ornithine Decarboxylase (ODC) | α-Difluoromethylornithine (DFMO) | Irreversible (suicide) | Varies with cell line |
| S-Adenosylmethionine Decarboxylase (AdoMetDC) | Methylglyoxal bis(guanylhydrazone) (MGBG) | Competitive | ~1 µM |
| Spermidine Synthase | S-Adenosyl-3-thio-1,8-diaminooctane | Transition-state analog | I50 = 0.4 µM |
| Spermine Synthase | N-(n-butyl)-1,3-diaminopropane | Competitive | Ki = 10 µM |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Cationic Porphyrins | Competitive | Ki as low as 6 nM |
Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.[10]
Experimental Protocols
Protocol 1: Quantification of Polyamines by HPLC with Pre-column Dansylation
This protocol describes the analysis of putrescine, spermidine, and spermine in cell extracts.
-
Sample Preparation: a. Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in 0.2 N perchloric acid (PCA). c. Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.[11] d. Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein.[11] e. Collect the supernatant for derivatization.
-
Derivatization: a. To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).[11] b. Vortex and incubate in the dark at 60°C for 1 hour.[11] c. Add 100 µL of proline solution (100 mg/mL) to quench the excess dansyl chloride.[11] d. Extract the dansylated polyamines with 500 µL of toluene (B28343).[11] e. Evaporate the toluene phase to dryness and reconstitute in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. c. Detection: Fluorescence detector with excitation at ~340 nm and emission at ~510 nm. d. Quantification: Prepare a standard curve using known concentrations of derivatized polyamine standards.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric)
This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[6]
-
Reaction Mixture Preparation (per sample):
-
Tris-HCl buffer (pH 7.5)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
L-[1-¹⁴C]ornithine
-
Cell or tissue lysate
-
-
Assay Procedure: a. Combine the buffer, PLP, DTT, and lysate in a sealed reaction vessel. b. Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture. c. Initiate the reaction by adding L-[1-¹⁴C]ornithine. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by injecting an acid (e.g., sulfuric acid or citric acid).[6] f. Continue incubation to allow for the complete trapping of the released ¹⁴CO₂. g. Remove the filter paper and measure the radioactivity using a scintillation counter. h. Calculate ODC activity based on the amount of ¹⁴CO₂ captured, normalized to the protein concentration of the lysate and the incubation time.
Visualizations
Caption: The polyamine biosynthesis pathway, highlighting key enzymes and the inhibitory action of DFMO.
Caption: A typical experimental workflow for the quantification of polyamines by HPLC.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Inhibitors of polyamine metabolism: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 10. Cationic porphyrin derivatives as inhibitors of polyamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cellular Uptake of S-adenosylmethioninamine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-adenosylmethioninamine (SAM-A) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the cellular uptake of these promising therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the cellular uptake of this compound analogs?
A1: The primary barriers to the cellular uptake of this compound analogs, which are structurally similar to polyamines, include:
-
Poor membrane permeability: Due to their polar and positively charged nature, these analogs have difficulty passively diffusing across the lipophilic cell membrane.
-
Efflux pump activity: Cancer cells often overexpress efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, which actively transport a wide range of substrates, including polyamine-like molecules, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1]
-
Compound instability: S-adenosylmethionine (SAMe) itself is known to be unstable in solutions at physiological pH and temperature, degrading into 5'-methylthioadenosine (MTA).[2] SAM-A analogs may exhibit similar stability issues in cell culture media, reducing the effective concentration available for uptake. The half-life of SAMe in solution has been reported to range from 16 to 42 hours.[3]
Q2: What are the main strategies to increase the cellular uptake of this compound analogs?
A2: Several strategies can be employed to enhance the cellular uptake of SAM-A analogs:
-
Exploiting the Polyamine Transport System (PTS): Since SAM-A analogs resemble natural polyamines, they can be designed to be recognized and actively transported into cells by the PTS, which is often upregulated in cancer cells.
-
Nanoparticle-based Delivery Systems: Encapsulating the analogs in nanoparticles can protect them from degradation, improve their solubility, and facilitate their entry into cells through endocytosis.[4][5]
-
Inhibition of Efflux Pumps: Co-administration of the analog with an efflux pump inhibitor can prevent its removal from the cell, leading to higher intracellular accumulation.
-
Prodrug Approach: Modifying the analog into a more lipophilic prodrug can enhance its ability to cross the cell membrane via passive diffusion. Once inside the cell, the prodrug is converted into its active form.
Q3: How can I determine the intracellular concentration of my this compound analog?
A3: The most common and accurate method for quantifying the intracellular concentration of small molecules like SAM-A analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. The general workflow involves treating cells with the analog, harvesting the cells, lysing them to release the intracellular contents, and then analyzing the lysate by LC-MS/MS.
Troubleshooting Guide
Issue 1: Low or no detectable cellular uptake of my this compound analog.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Verify the stability of your analog in the cell culture medium under experimental conditions (37°C, 5% CO2). Consider preparing fresh solutions immediately before use. You can assess stability by incubating the analog in media for the duration of your experiment and then analyzing the media by HPLC or LC-MS/MS to check for degradation products. |
| Efflux Pump Activity | Co-incubate your cells with a known broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) and your analog. If uptake increases, efflux is likely a significant factor. |
| Incorrect Assay Conditions | Optimize the incubation time and concentration of your analog. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a dose-response experiment (e.g., a range of concentrations from nanomolar to micromolar) to determine the optimal conditions for uptake. |
| Cell Line-Specific Differences | Different cell lines have varying expression levels of the polyamine transport system and efflux pumps. If possible, test your analog in a panel of cell lines, including those known to have high PTS activity. |
| Experimental Error | Ensure proper cell counting and normalization. Inconsistent cell numbers will lead to variability in uptake measurements. Always include appropriate controls (e.g., vehicle-treated cells, positive control compound). |
Issue 2: High variability in cellular uptake results between replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clumping. Avoid using the outer wells of a multi-well plate, as they are prone to evaporation ("edge effects"). |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When adding the analog or washing the cells, ensure that all wells are treated uniformly. |
| Incomplete Cell Lysis | Ensure that the chosen lysis method is effective for your cell type. You can visually inspect the cells under a microscope after lysis to confirm disruption. Incomplete lysis will result in an underestimation of the intracellular concentration. |
Data Presentation
Table 1: Efficacy of this compound Analogs and Polyamine Transport Inhibitors
| Compound | Cell Line(s) | IC50/EC50 Value | Reference |
| SBP-101 (diethyl dihydroxyhomospermine) | CaOV-3 and Sk-OV-3 (ovarian cancer) | < 2.0 µM | [6] |
| P1P5A (peptide-pillar[2]arene conjugate) | Various tumor and normal cell lines | 8 to 53 µM | [7] |
| N(1),N(1'),N(1")-(benzene-1,3,5-triyltris(methylene))tris(N(4)-(4-(methylamino)butyl)butane-1,4-diamine) | L3.6pl (pancreatic cancer) | EC50 = 1.4 µM |
Table 2: Comparison of Nanoparticle-Based Delivery Systems for Enhanced Uptake
| Nanoparticle Formulation | Drug/Analog | Fold Increase in Uptake/Bioavailability | Cell Line/Model | Reference |
| Polyamine-based Nanoparticles (Nano11047, DSS-BEN) | PG-11047, BENSpm | Showed uptake in transport-competent but not in transport-deficient lung adenocarcinoma cells, suggesting reliance on the polyamine transport system. | A549G, H157G (transport-competent); A549R, H157R (transport-deficient) | [4][5] |
| Polydopamine (PDA) Nanoparticles | Doxorubicin | Higher drug loading capacity (5.7%) compared to liposomes (3.4%) | In vitro study | [8] |
Experimental Protocols
Protocol 1: Radiolabeled Polyamine Uptake Assay
This protocol is a standard method to quantify the uptake of polyamines and their analogs.
Materials:
-
Cells of interest
-
12-well cell culture plates
-
Complete cell culture medium
-
Radiolabeled this compound analog (e.g., [³H]- or [¹⁴C]-labeled)
-
Unlabeled this compound analog
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Cell Seeding: Seed cells in 12-well plates at a density that allows them to reach 70-80% confluency on the day of the assay.
-
Cell Treatment:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the desired concentration of the radiolabeled analog to the wells. For competition experiments, add the unlabeled analog at various concentrations along with a fixed concentration of the radiolabeled analog.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a predetermined time (e.g., 30 minutes).
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the medium containing the radiolabeled analog.
-
Immediately wash the cells three times with ice-cold PBS to remove any unbound extracellular radioactivity.
-
-
Cell Lysis:
-
After the final wash, add an appropriate volume of cell lysis buffer to each well.
-
Incubate at room temperature for 10-15 minutes to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates from parallel wells to normalize the radioactivity counts.
-
Calculate the uptake as pmol of analog per mg of protein.
-
Protocol 2: Quantification of Intracellular this compound Analogs by LC-MS/MS
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound analog standard
-
Stable isotope-labeled internal standard (if available)
-
Ice-cold PBS
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation and extraction)
-
Refrigerated centrifuge
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analog as described in your experimental design.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. If using trypsin, quench with medium containing serum and wash the cell pellet with ice-cold PBS.
-
Count the cells to allow for normalization of the final concentration per cell number.
-
-
Extraction of Intracellular Analogs:
-
Resuspend the cell pellet in a known volume of ice-cold acetonitrile with 0.1% formic acid.
-
Add the internal standard at a known concentration.
-
Vortex vigorously to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted intracellular components.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analog from other cellular components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for the specific analog and internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analog standard.
-
Quantify the amount of the analog in the samples by comparing the peak area ratio of the analog to the internal standard against the standard curve.
-
Calculate the intracellular concentration (e.g., in pmol per 10⁶ cells).
-
Visualizations
Caption: Experimental workflow for quantifying intracellular this compound analogs.
Caption: Cellular uptake and efflux pathways for this compound analogs.
Caption: Logical relationships between strategies to increase cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 3. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing S-adenosylmethioninamine Experiments
Welcome to the technical support center for optimizing experiments involving S-adenosylmethioninamine (dcSAM). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dcSAM) and what is its primary role in biological systems?
This compound (decarboxy-SAM or dcSAM) is a critical intermediate in the biosynthesis of polyamines.[1][2][3] It is synthesized from S-adenosylmethionine (SAM) through a decarboxylation reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC).[2] The primary function of dcSAM is to serve as the aminopropyl group donor in reactions catalyzed by spermidine (B129725) synthase and spermine (B22157) synthase, leading to the formation of the polyamines spermidine and spermine, respectively.[1][2][3][4]
Q2: What are the key factors affecting the stability of dcSAM in aqueous solutions?
The stability of dcSAM is influenced by several factors, primarily pH and temperature. While direct studies on dcSAM stability are limited, its structural similarity to S-adenosylmethionine (SAM) provides valuable insights. SAM is most stable in acidic conditions (pH 3.0-5.0) and at low temperatures.[5][6] Conversely, neutral to alkaline pH and elevated temperatures accelerate its degradation.[7] Freezing is the recommended method for long-term storage of aqueous solutions of SAM to prevent degradation.[8] It is highly probable that dcSAM follows a similar stability profile. One study also noted that dcSAM can undergo racemization at the sulfonium (B1226848) center, which could affect its biological activity.[9]
Q3: What is the typical buffer system used for in vitro assays with enzymes that utilize dcSAM?
Published protocols for spermidine synthase and spermine synthase assays commonly utilize a sodium phosphate (B84403) buffer at a pH of 7.5.[10][11][12] Tris-HCl buffer has also been used in some applications.[11][12] The choice of buffer can impact enzyme activity, so it is advisable to consult specific literature for the enzyme of interest.
Q4: How should I prepare and store my dcSAM stock solutions?
To ensure the stability and activity of your dcSAM, it is recommended to follow these guidelines, which are largely based on best practices for the closely related and more extensively studied S-adenosylmethionine (SAM):
-
Reconstitution: Dissolve lyophilized dcSAM powder in a slightly acidic buffer (e.g., 20 mM HCl) to improve stability.[13]
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[13]
-
Storage: For long-term storage, store the aliquots at -80°C.[13] For short-term use, solutions can be kept on ice.
Troubleshooting Guides
This section addresses common issues encountered during experiments with dcSAM and the enzymes that utilize it, such as spermidine synthase and spermine synthase.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Degraded dcSAM: The aminopropyl donor is unstable, especially at neutral/alkaline pH and elevated temperatures. | Prepare fresh dcSAM solution in a slightly acidic buffer before each experiment. Store stock solutions as single-use aliquots at -80°C.[13] |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a new batch of enzyme or confirm the activity of the current batch with a positive control. Ensure proper storage conditions as recommended by the supplier. | |
| Suboptimal Buffer Conditions: The pH, ionic strength, or buffer components may not be optimal for your specific enzyme. | Verify the pH of your assay buffer. While pH 7.5 is common for aminopropyltransferases,[10][11][12] consider optimizing the pH for your enzyme. Test different buffer systems (e.g., phosphate vs. Tris-HCl) and ionic strengths. | |
| Presence of Inhibitors: The reaction may be inhibited by contaminants in the sample or by the reaction products themselves. 5'-Methylthioadenosine (MTA), a product of the reaction, is a known inhibitor of spermine synthase.[14] | If using cell lysates, consider sample purification steps to remove potential inhibitors. For kinetic studies, be mindful of product inhibition and measure initial reaction rates. | |
| Inconsistent or variable results | Inconsistent dcSAM Concentration: Pipetting errors or incomplete dissolution of lyophilized powder can lead to variability. | Ensure complete dissolution of the dcSAM powder. After reconstitution, accurately determine the concentration, for instance, by spectrophotometry if an extinction coefficient is available, though this is not commonly reported for dcSAM. |
| Racemization of dcSAM: Over time, the biologically active (S,S) isomer can convert to the inactive (R,S) isomer, reducing the effective substrate concentration.[9] | Use freshly prepared dcSAM solutions for consistent results. Minimize the time between solution preparation and use in the assay. | |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect both enzyme activity and dcSAM stability. | Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the experiment. | |
| High background signal in assays | Non-enzymatic degradation of dcSAM: At higher temperatures and neutral/alkaline pH, dcSAM can degrade, potentially interfering with certain detection methods. | Run parallel control reactions without the enzyme to measure the extent of non-enzymatic dcSAM degradation under your assay conditions. Subtract this background from your experimental values. |
| Interfering substances in the sample: Components in crude extracts can interfere with the assay's detection system. | Include appropriate controls, such as samples without the substrate or with a heat-inactivated enzyme, to identify and correct for interfering substances. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (dcSAM) Solutions (inferred from S-adenosylmethionine data)
| Storage Duration | Temperature | Recommended Buffer | Reference |
| Long-term | -80°C | Slightly acidic (e.g., 20 mM HCl) | [13] |
| Short-term (during experiment) | On ice (0-4°C) | Assay Buffer |
Table 2: Common Buffer Systems for Aminopropyltransferase Assays
| Enzyme | Buffer | pH | Reference |
| Spermidine Synthase | Sodium Phosphate | 7.5 | [11][12] |
| Spermine Synthase | Sodium Phosphate | 7.5 | [10][11] |
| Spermidine Synthase | Tris-HCl | 8.4 (for crystallization) | [11] |
Experimental Protocols
Protocol 1: General Enzyme Assay for Spermidine/Spermine Synthase
This protocol provides a general framework for measuring the activity of spermidine synthase or spermine synthase using a radiometric assay, which is a commonly cited method.
Materials:
-
Purified spermidine or spermine synthase
-
This compound (dcSAM)
-
Radiolabeled putrescine (for spermidine synthase) or spermidine (for spermine synthase)
-
Reaction termination solution (e.g., strong acid)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the appropriate amine substrate (radiolabeled putrescine or spermidine), and any other required cofactors.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction. The final volume should be kept consistent across all assays.
-
Incubation: Incubate the reaction for a predetermined time, ensuring that the reaction remains within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding the termination solution.
-
Separation of Product: Separate the radiolabeled product (spermidine or spermine) from the unreacted radiolabeled substrate. This can be achieved using various chromatographic techniques, such as ion-exchange chromatography.
-
Quantification: Add the separated product to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the radiolabeled substrate.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cell-stress.com [cell-stress.com]
- 8. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic decarboxylated S-adenosyl-L-methionine as a substrate for aminopropyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]
- 11. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the Efficiency of S-adenosylmethioninamine and its Analogs as Aminopropyl Donors in Polyamine Biosynthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic efficiency of S-adenosylmethioninamine (S-AdoMetA) versus its synthetic analogs in the biosynthesis of polyamines. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), is a critical cellular process regulated by a class of enzymes known as aminopropyltransferases. These enzymes facilitate the transfer of an aminopropyl group from a donor molecule to an acceptor amine. The natural aminopropyl donor is this compound (S-AdoMetA), also known as decarboxylated S-adenosylmethionine (dcSAM). The efficiency of this transfer is paramount for maintaining cellular polyamine levels, and alterations in this pathway have been implicated in various diseases, making aminopropyltransferases attractive targets for drug development. This guide compares the efficiency of S-AdoMetA with its synthetic analogs as aminopropyl donors, providing valuable insights for researchers in the field.
Quantitative Comparison of Aminopropyl Donor Efficiency
The efficiency of S-AdoMetA and its analogs as aminopropyl donors is determined by the kinetic parameters of the aminopropyltransferase enzymes, primarily spermidine synthase and spermine synthase. These parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), quantify the enzyme's affinity for the donor substrate and its catalytic turnover rate, respectively. A lower Kₘ value indicates a higher affinity, while a higher Vₘₐₓ or catalytic efficiency (kcat/Kₘ) signifies a more efficient reaction.
While many synthetic analogs of S-AdoMetA have been developed, a significant portion of research has focused on their role as inhibitors of aminopropyltransferases. However, some analogs have been identified as alternative substrates, allowing for a comparative analysis of their donor efficiency.
| Aminopropyl Donor | Enzyme | Kₘ (µM) | Relative Efficiency | Notes |
| This compound (S-AdoMetA) | Spermine Synthase (bovine brain) | 0.1[1] | Benchmark | The natural substrate with very high affinity. |
| S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine | Spermidine Synthase (bovine brain, rat ventral prostate) | Not Reported | Substrate | Confirmed as a substrate, but kinetic data is not available.[2] |
| S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine | Spermine Synthase (bovine brain, rat ventral prostate) | Not Reported | Not a Substrate | This analog does not act as an aminopropyl donor for spermine synthase.[2] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermidine Synthase | Not a substrate (Inhibitor) | Inhibitor (IC₅₀ = 43 µM) | Acts as a potent inhibitor, indicating it binds to the active site but is not used as a donor.[3] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermine Synthase | Not a substrate (Inhibitor) | Inhibitor (IC₅₀ = 5 µM) | A more potent inhibitor of spermine synthase compared to spermidine synthase.[3] |
Note: The table highlights a significant gap in the literature regarding the kinetic parameters of S-AdoMetA analogs as aminopropyl donors. Much of the research has focused on their inhibitory effects.
Signaling Pathways and Experimental Workflows
The biosynthesis of polyamines is a well-defined pathway that serves as a crucial target for therapeutic intervention. Understanding the workflow of experiments designed to evaluate the efficiency of aminopropyl donors is essential for interpreting the available data.
Polyamine Biosynthesis Pathway
The synthesis of spermidine and spermine involves a two-step process, each requiring an aminopropyl group from S-AdoMetA.
Experimental Workflow for Assessing Aminopropyl Donor Efficiency
The evaluation of a novel S-AdoMetA analog as a potential aminopropyl donor follows a structured experimental workflow.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to comparing the efficiency of different aminopropyl donors. Below are detailed methodologies for key experiments cited in the literature.
Radiometric Assay for Aminopropyltransferase Activity
This is a classic and highly sensitive method for determining the kinetic parameters of aminopropyltransferases.
Principle: This assay measures the transfer of the aminopropyl group from a radiolabeled S-AdoMetA analog to an amine acceptor. The efficiency of the analog as a donor is determined by quantifying the formation of the radiolabeled polyamine product or the radiolabeled 5'-methylthioadenosine (MTA) byproduct. When using [³⁵S]dcAdoMet, the production of [³⁵S]MTA is monitored.[3]
Materials:
-
Purified spermidine synthase or spermine synthase
-
[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet)
-
Unlabeled S-AdoMetA analog to be tested
-
Amine acceptor (putrescine for spermidine synthase, spermidine for spermine synthase)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)[3]
-
Scintillation cocktail and counter
-
Phosphocellulose paper or ion-exchange chromatography system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the amine acceptor, and varying concentrations of the S-AdoMetA analog.
-
Add a tracer amount of [³⁵S]dcAdoMet to each reaction.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction rate is linear.[3]
-
Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).
-
Separate the radiolabeled product (polyamine or MTA) from the unreacted radiolabeled substrate. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unreacted substrate, or by using ion-exchange chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Fluorescence-Based Assay for Aminopropyltransferase Activity
This method offers a non-radioactive and high-throughput alternative for measuring aminopropyltransferase activity.
Principle: This assay relies on the reaction of a fluorogenic reagent, such as 1,2-diacetylbenzene (B1203430) (DAB), with the primary amine groups of the polyamine product. The resulting fluorescent conjugate can be quantified to determine the reaction velocity.
Materials:
-
Purified spermidine synthase or spermine synthase
-
S-AdoMetA or its analog
-
Amine acceptor (putrescine or spermidine)
-
Reaction buffer
-
DAB solution
-
Fluorescence microplate reader
Procedure:
-
Set up the enzymatic reaction as described in the radiometric assay protocol, using non-radiolabeled substrates.
-
After the incubation period, stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Add the DAB solution to the reaction mixture.
-
Incubate to allow for the derivatization of the polyamine product.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the DAB-polyamine adduct.
-
Create a standard curve using known concentrations of the expected polyamine product to convert fluorescence units to product concentration.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described above.
Conclusion
The comparative analysis of this compound and its analogs as aminopropyl donors reveals that while S-AdoMetA remains the most efficient natural substrate, certain synthetic analogs can be recognized and utilized by aminopropyltransferases, albeit with varying degrees of efficiency. The analog S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine demonstrates enzyme-specific substrate activity, highlighting the potential for developing analogs with tailored specificities.
A significant portion of the existing research has been directed towards the discovery of inhibitors, leading to a scarcity of comprehensive kinetic data for analogs as alternative substrates. This represents a critical knowledge gap that, if addressed, could significantly advance the development of novel therapeutic agents targeting the polyamine biosynthesis pathway. Future research should focus on the systematic kinetic characterization of a broader range of S-AdoMetA analogs to build a more complete structure-activity relationship for aminopropyl donor efficiency. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations.
References
- 1. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of polyamine biosynthesis. 9. Effects of S-adenosyl-L-methionine analogues on mammalian aminopropyltransferases in vitro and polyamine biosynthesis in transformed lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Gatekeeper: S-adenosylmethioninamine's Crucial Role in Cell Cycle Progression
A Comparative Guide for Researchers and Drug Development Professionals
S-adenosylmethioninamine (dcSAM), a pivotal metabolite in the polyamine biosynthesis pathway, plays an indispensable role in the intricate orchestration of cell cycle progression. Its precise regulation is a critical determinant for normal cell proliferation and a potential target for therapeutic intervention in proliferative diseases. This guide provides an objective comparison of the role of dcSAM in the cell cycle with other established cell cycle inhibitors, supported by experimental data and detailed methodologies.
The Central Role of this compound in the Cell Cycle
This compound is derived from the decarboxylation of S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). It serves as the aminopropyl group donor for the synthesis of the higher polyamines, spermidine (B129725) and spermine, from putrescine. These polyamines are essential for various cellular processes, including DNA synthesis, chromatin structure maintenance, and gene expression, all of which are fundamental to the cell cycle.[1]
Depletion of intracellular polyamine pools, often achieved through the inhibition of AdoMetDC or ornithine decarboxylase (ODC), the enzyme responsible for putrescine synthesis, leads to a cascade of events that culminate in cell cycle arrest, primarily at the G1/S transition phase.[2][3] This arrest prevents cells from initiating DNA replication, a crucial step for cell division.
Comparative Analysis of Cell Cycle Arrest Agents
To contextualize the role of dcSAM, this section compares the effects of its depletion with other well-characterized inhibitors that target the G1/S phase of the cell cycle. The data presented below is a synthesis of findings from multiple studies.
Table 1: Quantitative Comparison of G1/S Phase Arresting Agents
| Compound/Method | Target | Cell Line(s) | Effective Concentration | G1 Phase Arrest (%) | Key Molecular Effects |
| DFMO (Eflornithine) | Ornithine Decarboxylase (ODC) | Human Gastric Cancer (MKN45) | 5 mM | Significant increase after 48h | Upregulation of p21[4] |
| Neuroblastoma (MYCN2) | 5 mM | G1 arrest | Accumulation of p27Kip1[5][6] | ||
| MGBG (Methylglyoxal bis(guanylhydrazone)) | S-adenosylmethionine Decarboxylase (AdoMetDC) | Human Gastric Cancer | 50 mg/kg (in vivo) | G1 block | Inhibition of DNA biosynthesis[7] |
| Mimosine | General metalloenzyme inhibitor, affects deoxyribonucleotide metabolism | Human Somatic Cells (HeLa, EJ30) | 0.5 mM | Synchronized in late G1 | Upregulation of p27Kip1[8][9] |
| Deferoxamine (DFO) | Iron Chelator (inhibits ribonucleotide reductase) | Human Hepatoma (Hep 3B) | 20 µg/ml | Prolonged S phase | Inhibition of DNA synthesis[10] |
| Acute Lymphoblastic Leukemia (NALM-6, Jurkat) | Not specified | Reduction of cells in S phase | [11] |
Signaling Pathways and Experimental Workflows
The regulation of the cell cycle is a complex interplay of various signaling molecules. The depletion of dcSAM and subsequent polyamines triggers specific pathways leading to cell cycle arrest.
References
- 1. Polyamine-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle kinetics responses of human stomach cancer cells to reduction in polyamine levels by treatment with alpha difluoromethylornithine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 independent G(1) arrest induced by DL-alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contradictory antitumor efficacies produced by the combination of DNA attacking drugs and polyamine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of antiproliferative effect of desferrioxamine on human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
S-adenosylmethioninamine vs. Putrescine: A Comparative Guide to the Rate-Limiting Substrate for Spermidine Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the synthesis of polyamines is a critical process for cell growth, differentiation, and survival. Among these, spermidine (B129725) plays a vital role. Its synthesis is catalyzed by spermidine synthase, an enzyme that utilizes two key substrates: S-adenosylmethioninamine (also known as decarboxylated S-adenosylmethionine or dcSAM) and putrescine. Understanding which of these substrates is rate-limiting is paramount for researchers developing therapeutic interventions targeting polyamine metabolism. This guide provides an objective comparison of this compound and putrescine as the rate-limiting substrate for spermidine synthesis, supported by experimental data and detailed methodologies.
The biosynthesis of polyamines is a tightly regulated pathway, with ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) recognized as the primary rate-limiting enzymes in the overall pathway.[1][2][3][4] ODC catalyzes the formation of putrescine from ornithine, while AdoMetDC produces this compound, the aminopropyl group donor.[3][5] The subsequent step, the synthesis of spermidine from putrescine and this compound, is catalyzed by spermidine synthase. The efficiency of this reaction is dependent on the affinity of spermidine synthase for its two substrates, which can be quantitatively expressed by the Michaelis-Menten constant (Km) and the catalytic rate (kcat).
Quantitative Comparison of Substrate Kinetics
Experimental data on the kinetic parameters of human spermidine synthase reveal a significantly higher affinity for this compound compared to putrescine. The Km for this compound is approximately 22 times lower than that for putrescine, indicating that a much lower concentration of this compound is required to half-saturate the enzyme.
| Substrate | Michaelis-Menten Constant (Km) | Catalytic Rate (kcat) | Reference |
| This compound (dcAdoMet) | 0.9 µM | 1.9 s⁻¹ | [6] |
| Putrescine | 20 µM | 1.9 s⁻¹ | [6] |
Table 1: Kinetic parameters of human spermidine synthase for its substrates.
The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio. A higher ratio signifies a more efficient catalytic process. Based on the data in Table 1, the catalytic efficiency for this compound is substantially higher than for putrescine. This suggests that under physiological conditions where both substrates might be limited, the availability of putrescine is more likely to be the rate-limiting factor for the spermidine synthase reaction itself, assuming the intracellular concentrations of both substrates are in a similar range.
Experimental Protocols
The determination of the kinetic parameters presented above involves a series of well-defined experimental procedures. Here, we outline a general methodology for the purification of spermidine synthase and the subsequent kinetic analysis.
Purification of Spermidine Synthase
A common method for obtaining pure spermidine synthase for kinetic studies is through recombinant protein expression and affinity chromatography.
-
Gene Cloning and Expression: The gene encoding human spermidine synthase is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification. This vector is then transformed into a suitable expression host, such as E. coli BL21 (DE3).[6]
-
Cell Lysis and Clarification: The bacterial cells are grown and induced to express the recombinant protein. The cells are then harvested and lysed to release the cellular contents. The crude lysate is clarified by high-speed centrifugation to remove cell debris.[6]
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-charged chelating column. The His-tagged spermidine synthase binds to the nickel resin, while other proteins are washed away.[6]
-
Tag Removal and Further Purification: The His-tag is typically removed by enzymatic cleavage (e.g., with thrombin). The protein is then further purified to homogeneity using techniques like ion-exchange chromatography.[6]
Enzyme Kinetics Assay
The kinetic parameters of spermidine synthase are determined by measuring the initial reaction velocity at varying substrate concentrations. A common method involves the use of radiolabeled substrates.
-
Reaction Mixture Preparation: A standard reaction mixture contains a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5), a fixed, saturating concentration of one substrate, and varying concentrations of the other substrate.[7] One of the substrates, typically this compound, is radiolabeled (e.g., with ³⁵S in the methylthioadenosine group).[7]
-
Initiation and Incubation: The reaction is initiated by adding a known amount of purified spermidine synthase. The mixture is then incubated at a constant temperature (e.g., 37°C) for a time period where the reaction rate is linear.[5][7]
-
Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³⁵S]5'-methylthioadenosine) is separated from the unreacted radiolabeled substrate. This can be achieved using techniques like ion-exchange chromatography or thin-layer chromatography.
-
Quantification and Data Analysis: The amount of product formed is quantified by measuring its radioactivity. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from the Vmax and the enzyme concentration.
Signaling Pathways and Experimental Workflow
Conclusion
While both ODC and AdoMetDC are established as the primary rate-limiting enzymes of the overall polyamine biosynthetic pathway, the kinetic data for spermidine synthase itself indicates a much higher affinity for this compound than for putrescine. This suggests that at the level of the spermidine synthase enzyme, the availability of putrescine is more likely to be the limiting factor in the rate of spermidine production, particularly in cellular environments where the concentrations of both substrates are suboptimal. This distinction is crucial for researchers designing inhibitors or modulators of polyamine metabolism, as targeting the availability of putrescine could be a more direct strategy to control spermidine levels. Further research into the in vivo concentrations and compartmentalization of these substrates will provide a more complete understanding of the rate-limiting steps in spermidine synthesis under various physiological and pathological conditions.
References
- 1. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full Article [2.mol.bio.msu.ru]
- 5. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-adenosylmethionine Decarboxylase Inhibitors Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of S-adenosylmethionine decarboxylase (AdoMetDC) inhibition across different species is critical for the development of targeted therapeutics. This guide provides a comprehensive comparative analysis of AdoMetDC inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
S-adenosylmethionine decarboxylase is a pivotal enzyme in the biosynthesis of polyamines, small polycationic molecules essential for cell growth, differentiation, and proliferation. Its unique pyruvoyl-dependent catalytic mechanism and critical role in cellular function make it an attractive target for antimicrobial and anticancer drug development. However, significant differences in the enzyme's structure, activation, and regulation across species necessitate a comparative approach to inhibitor design and evaluation.
Comparative Inhibitor Potency
The efficacy of various inhibitors against AdoMetDC from different species varies, highlighting opportunities for developing species-specific drugs. The following table summarizes the inhibitory constants (K_i_) or the half-maximal inhibitory concentrations (IC50) of several key AdoMetDC inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, including substrate concentration.[1] K_i_ values, representing the dissociation constant of the enzyme-inhibitor complex, provide a more direct measure of binding affinity.[2]
| Inhibitor | Target Species | Enzyme Source | K_i_ (nM) | IC50 (nM) | Reference(s) |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Homo sapiens (Human) | Recombinant | - | ~100,000 | [3] |
| Mus musculus (Mouse) | L1210 leukemia cells | - | Potent inhibitor | [4] | |
| Saccharomyces cerevisiae (Yeast) | Purified | Competitive inhibitor | - | [3] | |
| Escherichia coli | Purified | Competitive inhibitor | - | [3] | |
| Diethylglyoxal bis(guanylhydrazone) (DEGBG) | Mus musculus (Mouse) | L1210 leukemia cells | - | More potent than MGBG | [4] |
| SAM486A (CGP 48664) | Homo sapiens (Human) | Neuroblastoma cells | - | Potent and specific | [3] |
| Genz-644131 | Plasmodium falciparum | Recombinant | - | ~3 (bifunctional protein) | [5] |
| Homo sapiens (Human) | Recombinant | - | ~100-fold less potent than on P. falciparum | [5] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is fundamental to drug discovery. Below are detailed protocols for two common AdoMetDC activity assays.
Radioactive Assay: Measurement of ¹⁴CO₂ Release
This classic and highly sensitive assay directly measures the enzymatic activity by quantifying the release of radiolabeled carbon dioxide from S-adenosyl-L-[carboxyl-¹⁴C]methionine.
Materials:
-
Purified or recombinant AdoMetDC enzyme
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-AdoMet)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5 mM dithiothreitol, 0.1 mM EDTA)
-
Putrescine (for activating mammalian and some parasitic enzymes)
-
Inhibitor stock solutions
-
Scintillation vials
-
Scintillation cocktail
-
Acid to stop the reaction (e.g., 1 M HCl)
-
CO₂ trapping agent (e.g., filter paper soaked in a saturated solution of barium hydroxide (B78521) or a commercial CO₂ trapping agent)
Procedure:
-
Reaction Setup: In a sealed reaction vessel (e.g., a scintillation vial with a rubber stopper and a center well), prepare the reaction mixture containing assay buffer, the desired concentration of putrescine (if applicable), and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AdoMetDC enzyme to the reaction mixture and pre-incubate for a specified time at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding ¹⁴C-AdoMet to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by injecting acid into the reaction mixture, which stops the enzymatic reaction and facilitates the release of gaseous ¹⁴CO₂.
-
Trap ¹⁴CO₂: The released ¹⁴CO₂ is trapped by the agent in the center well or on the filter paper. Allow sufficient time for complete trapping (e.g., 1-2 hours).
-
Quantification: Remove the trapping agent and place it in a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity as the amount of ¹⁴CO₂ released per unit time. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Non-Radioactive Coupled Enzyme Assay (PEPC-MDH Assay)
This spectrophotometric assay offers a safer and more convenient alternative to the radioactive method. It measures CO₂ production by coupling it to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6][7]
Materials:
-
Purified or recombinant AdoMetDC enzyme
-
S-adenosylmethionine (AdoMet)
-
Assay buffer (e.g., 66 mM Tris, 25 mM NaCl, 8 mM MgSO₄, 0.01% Triton-X, pH 8.05)
-
Putrescine (if required)
-
Inhibitor stock solutions
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Phosphoenolpyruvate carboxylase (PEPC)
-
Malate dehydrogenase (MDH)
-
A spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing assay buffer, PEP, NADH, PEPC, and MDH.
-
Inhibitor and Enzyme Addition: Add the test inhibitor at various concentrations and the AdoMetDC enzyme to the reaction mixture. Pre-incubate at the optimal temperature.
-
Initiate Reaction: Start the reaction by adding the substrate, AdoMet.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of CO₂ production by AdoMetDC.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Regulatory Differences
AdoMetDC is a key regulatory point in the polyamine biosynthetic pathway. Understanding the differences in this pathway across species is crucial for designing selective inhibitors.
Comparative polyamine biosynthesis pathways.
Key differences in the regulation of AdoMetDC and the overall polyamine pathway include:
-
Activation by Putrescine: Mammalian AdoMetDC is allosterically activated by putrescine, creating a feedback mechanism that links the synthesis of putrescine to its utilization for spermidine synthesis. This activation is also observed in some parasites like Trypanosoma brucei and Trypanosoma cruzi. In contrast, bacterial and plant AdoMetDCs are generally not activated by putrescine.
-
Enzyme Structure: Mammalian AdoMetDC is a homodimer, while in some parasites like Plasmodium falciparum, it exists as a bifunctional enzyme fused with ornithine decarboxylase (ODC). In trypanosomes, AdoMetDC forms a heterodimer with a catalytically inactive homolog for activity.
-
Alternative Pathways: Bacteria possess alternative pathways for putrescine synthesis, such as the arginine decarboxylase (ADC) pathway, which is absent in mammals.
-
Downstream Products: In trypanosomatid parasites, spermidine is a precursor for the synthesis of trypanothione, a critical molecule for redox homeostasis that is absent in mammals, presenting a unique drug target.
Experimental Workflow for Inhibitor Evaluation
A systematic approach is essential for the discovery and characterization of novel AdoMetDC inhibitors. The following workflow outlines the key experimental stages.
General experimental workflow for AdoMetDC inhibitor evaluation.
This workflow progresses from initial large-scale screening to detailed characterization and in vivo testing, ensuring a thorough evaluation of inhibitor candidates.
Conclusion
The development of effective and species-specific AdoMetDC inhibitors relies on a deep understanding of the enzyme's comparative biochemistry and the metabolic pathways in which it operates. This guide provides a foundational framework for researchers, offering key data, protocols, and visual aids to support the rational design and evaluation of novel therapeutic agents targeting this crucial enzyme. By leveraging these comparative insights, the scientific community can advance the development of new treatments for a range of diseases, from parasitic infections to cancer.
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of S-adenosylmethioninamine: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosylmethioninamine (dcSAM), a critical intermediate in the biosynthesis of polyamines, is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. While both HPLC and LC-MS/MS are powerful techniques for the quantification of biomolecules, they possess distinct advantages and limitations. This guide presents a cross-validation of these methods, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
Performance Comparison at a Glance
The following table summarizes the key performance metrics for the quantification of this compound and related compounds using HPLC with fluorescence detection and LC-MS/MS. Data has been compiled from various studies to provide a comparative overview.
| Performance Metric | HPLC with Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 - 9.0 nmol/L[1][2] | 0.5 - 5 nmol/L[3][4] |
| Limit of Quantification (LOQ) | 5.7 - 9.7 nmol/L[2] | 0.5 - 16 nmol/L[3][5] |
| Linearity (R²) | > 0.999[2] | > 0.99 |
| Precision (CV%) | < 1.5% (Intra-day), < 5% (Inter-day)[6] | < 10% (Intra-day), < 15% (Inter-day)[3][7] |
| Accuracy (% Recovery) | 97.5 - 104.2% | 96.7 - 103.9%[5] |
| Specificity | Good with derivatization, but susceptible to co-eluting interferences. | Excellent, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | Moderate, with run times typically around 30 minutes per sample.[1] | High, with run times as short as 3-5 minutes per sample.[3] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of polyamines and S-adenosylmethionine.
HPLC with Pre-column Derivatization and Fluorescence Detection
This method involves the derivatization of the primary amine group of this compound with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), prior to chromatographic separation.
1. Sample Preparation:
-
Homogenize tissue or cell samples in perchloric acid (PCA) or a similar acidic solution to precipitate proteins.
-
Centrifuge the homogenate to pellet the protein precipitate.
-
Collect the supernatant containing the analyte.
-
The sample can be further purified using solid-phase extraction (SPE) if necessary.
2. Derivatization:
-
Mix the sample extract with an OPA/thiol reagent in a basic buffer (e.g., borate (B1201080) buffer).
-
Allow the reaction to proceed for a short, defined time to form a stable fluorescent derivative.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) with tetrahydrofuran) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[1]
4. Quantification:
-
A calibration curve is generated using a series of known concentrations of a derivatized this compound standard.
-
The concentration in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer.
1. Sample Preparation:
-
Similar to the HPLC protocol, samples are typically deproteinized using an acid (e.g., trichloroacetic acid or perchloric acid) or an organic solvent (e.g., methanol or acetonitrile).[5]
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample prior to processing to correct for matrix effects and variations in instrument response.
-
After centrifugation, the supernatant is collected for analysis.
2. LC Conditions:
-
Column: A reversed-phase C18 or a mixed-mode column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the mass-to-charge ratio of the intact this compound molecule) and then detecting a specific fragment ion produced by collision-induced dissociation. This highly specific detection method minimizes interferences.
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of this compound in the samples is then calculated from this calibration curve.
Mandatory Visualizations
To further elucidate the context and workflow of this compound analysis, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: The central role of this compound in the polyamine biosynthesis pathway.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are viable and robust methods for the quantification of this compound.
-
HPLC with fluorescence detection is a cost-effective and reliable technique that offers good sensitivity and precision. It is well-suited for laboratories where the highest sensitivity is not the primary concern and for routine analyses where a validated method is already in place.
-
LC-MS/MS stands out for its superior specificity and sensitivity, making it the gold standard for complex biological matrices and for studies requiring the detection of very low analyte concentrations.[8] Its high throughput also makes it ideal for the analysis of large sample sets.
The choice between these two powerful analytical techniques will ultimately be guided by the specific research question, the nature of the samples, the required level of sensitivity and specificity, and the available resources.
References
- 1. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Functional Comparison of S-adenosylmethioninamine in Normal vs. Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of S-adenosylmethioninamine (dcSAM), a critical molecule in the polyamine biosynthesis pathway, in normal versus cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and therapeutic development targeting polyamine metabolism.
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential polycations for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated.[1] Cancer cells, due to their high proliferative rate, exhibit a greater dependency on polyamine metabolism compared to their normal counterparts.[1][2] A key step in the synthesis of spermidine and spermine is the donation of an aminopropyl group from this compound (dcSAM). dcSAM is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), a rate-limiting enzyme that is frequently upregulated in cancer.[3][4] This guide explores the differential functional consequences of dcSAM and the broader polyamine pathway in normal and cancerous cells.
Comparative Analysis of Cellular Functions
The dysregulation of polyamine metabolism in cancer cells makes this pathway a compelling target for anti-cancer therapies. The differential effects of modulating dcSAM levels on cell proliferation and apoptosis are summarized below. The data is primarily derived from studies using inhibitors of AdoMetDC, such as SAM486A, to infer the function of dcSAM.
Cell Proliferation
Inhibition of dcSAM synthesis has a more potent anti-proliferative effect on cancer cells compared to normal cells. This is attributed to the heightened reliance of cancer cells on de novo polyamine synthesis to sustain their rapid growth.[1]
| Cell Line Type | Treatment | Assay | Observed Effect | Reference |
| Cancer | SAM486A (AdoMetDC inhibitor) | MTS Assay | Dose-dependent inhibition of proliferation in p53-wild type neuroblastoma cell lines (SK-N-SH, SH-SY5Y, IMR-32). | [5] |
| Cancer | SAM486A (AdoMetDC inhibitor) | Clonogenicity Assay | Suppression of anchorage-dependent and -independent growth in MDA-MB-435 human breast cancer cells. | [5] |
| Normal | DFMO (ODC inhibitor) | DNA Synthesis | Inhibition of proliferation in normal intestinal epithelial cells (IEC-6). | [6] |
Note: Data for normal cells is based on the inhibition of an earlier step in the polyamine synthesis pathway but reflects the general impact of polyamine depletion.
Apoptosis
Depletion of the dcSAM pool preferentially induces apoptosis in cancer cells, while normal cells are comparatively less sensitive. This differential response is linked to the distinct signaling environments in normal versus malignant cells, particularly concerning the p53 tumor suppressor pathway.
| Cell Line Type | Treatment | Assay | Observed Effect | Reference |
| Cancer | SAM486A (AdoMetDC inhibitor) | Annexin V Staining | Induction of apoptosis in p53-wild type neuroblastoma cell lines. | [5] |
| Cancer | SAM486A (AdoMetDC inhibitor) | PARP Cleavage | Increased PARP cleavage, a marker of late apoptosis, in neuroblastoma cells. | [5] |
| Normal | Polyamine depletion | Not specified | Polyamine depletion stabilizes p53, which is known to be involved in apoptosis induction. | [6] |
Signaling Pathways
The functional differences of dcSAM and polyamines in normal versus cancer cells are rooted in their differential regulation of key signaling pathways. In cancer cells, oncogenic pathways such as MYC and RAS drive the upregulation of polyamine biosynthesis.[7] The subsequent accumulation of polyamines can then feedback to modulate other critical pathways like PI3K/AKT/mTOR and MAPK to promote cell survival and proliferation.[3][7] In normal cells, the regulation is more tightly controlled, and polyamine depletion can activate tumor suppressor pathways like p53, leading to growth arrest.[6]
Caption: Differential response to dcSAM/polyamine levels in normal vs. cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., SAM486A) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Annexin V Apoptosis Assay by Flow Cytometry
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Workflow for detecting apoptosis using Annexin V staining and flow cytometry.
HPLC Analysis of Intracellular Polyamines
High-performance liquid chromatography (HPLC) is used for the separation and quantification of intracellular polyamines.
Materials:
-
Cell pellets
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Harvest a known number of cells and wash with PBS.
-
Lyse the cells by adding cold PCA.
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing polyamines.
-
Derivatize the polyamines in the supernatant with a fluorescent tag such as dansyl chloride.
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamines on a C18 column using an appropriate mobile phase gradient.
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Conclusion
The functional role of this compound is intrinsically linked to the broader polyamine metabolic pathway, which is significantly altered in cancer. The heightened dependence of cancer cells on polyamines for their proliferation and survival makes the enzymes involved in dcSAM synthesis, such as AdoMetDC, attractive targets for therapeutic intervention. As demonstrated, inhibition of this pathway leads to a more pronounced anti-proliferative and pro-apoptotic effect in cancer cells compared to normal cells. This differential sensitivity provides a therapeutic window that can be exploited in the development of novel anti-cancer agents. Further research into the intricate signaling networks governed by polyamines in different cellular contexts will continue to unveil new opportunities for targeted cancer therapy.
References
- 1. Polyamines in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocyclic polyamines deplete cellular ATP levels and inhibit cell growth in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 5. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine depletion stabilizes p53 resulting in inhibition of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of S-adenosylmethioninamine-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate and inhibitor specificity of key S-adenosylmethioninamine-dependent enzymes, primarily focusing on spermidine (B129725) synthase and spermine (B22157) synthase. These enzymes are critical in the biosynthesis of polyamines, essential molecules for cell growth, differentiation, and survival. Understanding their specificity is paramount for the development of targeted therapeutics for various diseases, including cancer and parasitic infections.[1] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these enzymatic systems.
Enzyme Specificity: A Quantitative Comparison
The substrate specificity of aminopropyltransferases is a key determinant of the polyamine profile within a cell. While both spermidine synthase and spermine synthase utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor, their selectivity for the amine acceptor is typically high.[2][3] The following tables summarize the kinetic parameters for these enzymes from various sources, highlighting their substrate preferences and the potency of selected inhibitors.
Table 1: Kinetic Parameters of Spermidine Synthase (EC 2.5.1.16)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Human | Putrescine | 20 | 1.9 | [4] |
| Human | dcSAM | 0.9 | 1.9 | [4] |
| Bovine (Brain) | Putrescine | 40 | - | [5] |
| Bovine (Brain) | dcSAM | 0.3 | - | [5] |
| Thermotoga maritima | Putrescine | 19 | 0.8 | [4] |
| Thermotoga maritima | dcSAM | 0.75 | 0.8 | [4] |
Table 2: Kinetic Parameters of Spermine Synthase (EC 2.5.1.22)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Bovine (Brain) | Spermidine | 60 | - | [1][6] |
| Bovine (Brain) | dcSAM | 0.1 | - | [1][6] |
Table 3: Inhibition Constants (K_i_ and IC_50_) for Aminopropyltransferase Inhibitors
| Enzyme | Organism | Inhibitor | K_i_ (µM) | IC_50_ (µM) | Reference |
| Spermidine Synthase | Human | Decarboxylated S-adenosylhomocysteine (dcSAH) | 1.1 (in absence of putrescine), 3.2 (in presence of putrescine) | - | [7] |
| Spermidine Synthase | Rat | 5'-Methylthioadenosine | - | 30-45 | [8] |
| Spermidine Synthase | Rat | S-adenosyl-l-homocysteine sulphone | - | 20 | [8] |
| Spermine Synthase | Rat | 5'-Methylthioadenosine | - | 10-15 | [8] |
| Spermine Synthase | Human | 5'-Methylthioadenosine (MTA) | ~0.3 | - | [9] |
| Spermine Synthase | - | 9-[6(RS),8-diamino-5,6,7,8-tetradeoxy-beta-D-ribo-octofuranosyl]-9H-purin-6-amine | - | 12 | [8] |
| Spermine Synthase | - | Dimethyl(5'-adenosyl)sulfonium perchlorate | - | 8 | [8] |
Key Experimental Protocols
Accurate determination of enzyme kinetics and inhibitor potency is crucial for comparative studies. Below are detailed methodologies for commonly used assays for this compound-dependent enzymes.
Radiometric Assay for Aminopropyltransferase Activity
This method directly measures the transfer of the radiolabeled aminopropyl group from dcSAM to the amine acceptor.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
[³⁵S]dcSAM or [¹⁴C]dcSAM (radiolabeled decarboxylated S-adenosylmethionine)
-
Amine acceptor (putrescine for spermidine synthase, spermidine for spermine synthase)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
Stopping solution (e.g., strong acid like perchloric acid)
-
Phosphocellulose paper or columns
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the amine acceptor, and the enzyme preparation.
-
Initiate the reaction by adding the radiolabeled dcSAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period during which the reaction is linear.
-
Stop the reaction by adding the stopping solution.
-
Separate the radiolabeled product (e.g., [³⁵S]spermidine) from the unreacted [³⁵S]dcSAM. This can be achieved by applying the reaction mixture to phosphocellulose paper or columns. The positively charged polyamine product binds to the negatively charged phosphocellulose, while the unreacted substrate is washed away.
-
Quantify the radioactivity of the bound product using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Fluorescence-Based Assay for Aminopropyltransferase Activity (DAB-APT Assay)
This high-throughput assay relies on the reaction of 1,2-diacetyl benzene (B151609) (DAB) with polyamines to form fluorescent conjugates. The fluorescence intensity increases with the length of the polyamine chain, allowing for the differentiation of substrate and product.
Materials:
-
Enzyme preparation
-
dcSAM
-
Amine acceptor
-
Reaction buffer
-
DAB solution
-
Fluorescence plate reader
Protocol:
-
Set up the enzymatic reaction as described in the radiometric assay, but using non-radiolabeled dcSAM.
-
After the desired incubation time, stop the reaction (e.g., by heat inactivation).
-
Add the DAB solution to the reaction mixture.
-
Incubate to allow the formation of fluorescent conjugates.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
The increase in fluorescence corresponds to the formation of the longer-chain polyamine product. A standard curve can be generated using known concentrations of the substrate and product to quantify the enzyme activity.
Deoxyhypusine Synthase Assay
This assay measures the transfer of the aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eukaryotic initiation factor 5A (eIF5A) precursor.[10]
Materials:
-
Deoxyhypusine synthase (DHS) enzyme
-
eIF5A precursor protein
-
[¹⁴C] or [³H]-labeled spermidine
-
NAD⁺
-
Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, eIF5A precursor, and the DHS enzyme.
-
Initiate the reaction by adding radiolabeled spermidine.
-
Incubate at 37°C for a suitable time.
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Collect the precipitated protein on filter paper and wash thoroughly to remove unreacted radiolabeled spermidine.
-
Measure the radioactivity of the protein-bound product on the filter paper using a scintillation counter.
-
Enzyme activity is calculated based on the amount of radioactivity incorporated into the eIF5A protein.
Visualizing the Polyamine Biosynthesis Pathway
The following diagrams illustrate the central role of this compound-dependent enzymes in polyamine biosynthesis.
Caption: The central pathway of polyamine biosynthesis.
Caption: The two-step enzymatic process of eIF5A hypusination.
References
- 1. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 3. Specificity of mammalian spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyamine synthesis in mammalian tissues. Isolation and characterization of spermidine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-adenosylmethioninamine in Tumor Growth: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of S-adenosylmethioninamine's (dcSAM) contribution to tumor growth. Given the challenges in directly measuring the rapid turnover of dcSAM in vivo, its role is primarily validated through the inhibition of its synthesis.[1][2] This document compares the effects of inhibiting S-adenosylmethionine decarboxylase (SAMDC), the enzyme responsible for dcSAM production, with an alternative strategy targeting ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.
The Polyamine Pathway: A Critical Target in Oncology
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules for cell proliferation, differentiation, and survival.[3] Dysregulation of polyamine metabolism is a hallmark of cancer, with elevated levels associated with tumor growth and progression.[3] this compound (decarboxylated S-adenosylmethionine or dcSAM) is a critical intermediate in this pathway, serving as the aminopropyl donor for the synthesis of spermidine and spermine from putrescine.[4][5] Consequently, the enzymatic steps producing dcSAM and putrescine are prime targets for anti-cancer therapies.
This guide will focus on the in vivo evidence supporting the targeting of dcSAM production via SAMDC inhibitors and compare its efficacy with the inhibition of putrescine synthesis through ODC inhibitors.
Comparative Efficacy of Targeting Polyamine Biosynthesis In Vivo
The following tables summarize quantitative data from in vivo studies utilizing xenograft models to assess the anti-tumor effects of inhibiting SAMDC and ODC.
Table 1: In Vivo Efficacy of SAMDC Inhibitors on Tumor Growth
| Cancer Type | Cell Line | Animal Model | SAMDC Inhibitor | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Melanoma | B16 | Syngeneic Mice | CGP 48664 | Not Specified | Potent antitumor activity | [6] |
| Bladder Carcinoma | T-24 | Nude Mouse Xenograft | CGP 48664 | Not Specified | Potent antitumor activity | [6] |
| Melanoma | SK MEL-24 | Nude Mouse Xenograft | CGP 48664 | Not Specified | Potent antitumor activity | [6] |
| Melanoma | MALME-3M | Nude Mouse Xenograft | CGP 48664 | Not Specified | Potent antitumor activity | [6] |
| Lewis Lung Carcinoma | Not Specified | Syngeneic Mice | CGP 48664 | Not Specified | Potent antitumor activity | [6] |
Table 2: In Vivo Efficacy of ODC Inhibitors on Tumor Growth
| Cancer Type | Cell Line | Animal Model | ODC Inhibitor | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | Nude Mice | Difluoromethylornithine (DFMO) | 50 mg/kg/day, i.p. | Significant reduction in tumor size and weight | [7] |
| Breast Cancer | MDA-MB-231 | Nude Mice | Ceramide Analog 315 | Not Specified | 80% reduction in tumor volume | [8] |
| Rhabdomyosarcoma (Alveolar) | Rh41 | Xenograft | Suberoylanilide Hydroxamic Acid (SAHA) | Not Specified | Significant inhibition | [9] |
Table 3: Comparative Effects on Polyamine Levels In Vivo
| Inhibitor Type | Target Enzyme | Effect on Putrescine | Effect on Spermidine | Effect on Spermine | Reference |
| SAMDC Inhibitor (CGP 48664) | SAMDC | 10-fold increase | Fall to <10% of control | Fall to <10% of control | [6] |
| ODC Inhibitor (DFMO) | ODC | Depletion | Depletion | Depletion | [7] |
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of therapeutic agents against subcutaneous xenograft tumors in mice.
a. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., KYSE-150 for esophageal cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or a 1:1 mixture of media and Matrigel) at a concentration of 5 x 10^6 cells in 100 µL.[10]
b. Animal Model:
-
Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are used to prevent rejection of human tumor xenografts.[10]
-
Mice are housed in a specific pathogen-free facility.
c. Tumor Implantation:
-
The cell suspension is subcutaneously injected into the flank of the anesthetized mouse.[10]
d. Tumor Growth Monitoring and Treatment:
-
Tumor formation is monitored by palpation. Once palpable, tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.[10] Tumor volume is calculated using the formula: (Width² x Length) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The therapeutic agent (e.g., DFMO at 50 mg/kg/day) or vehicle control is administered via the specified route (e.g., intraperitoneal injection).[7]
e. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a maximum predetermined size.
-
Tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, polyamine analysis).[11]
Analysis of Polyamine Levels in Tumor Tissue
This protocol describes the quantification of polyamines in tumor tissue samples using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Excised tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C.
-
A known weight of the frozen tissue (e.g., 100 mg) is homogenized in a solution of 10% trichloroacetic acid.
-
The homogenate is centrifuged, and the supernatant containing the polyamines is collected.
b. Derivatization:
-
Polyamines in the supernatant are derivatized with a fluorescent agent, such as dansyl chloride, to enable detection by HPLC with a fluorescence detector.[12]
c. HPLC Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Polyamines are separated using a gradient elution with a mobile phase typically consisting of methanol (B129727) and water.[12]
-
The separated polyamines are detected by a fluorescence detector, and the peak areas are used for quantification against a standard curve of known polyamine concentrations.[12]
Signaling Pathways and Molecular Mechanisms
The contribution of this compound to tumor growth is intricately linked to the broader network of cellular signaling pathways that regulate polyamine metabolism. Key oncogenic pathways, including c-Myc and mTOR, converge on the polyamine biosynthesis pathway to drive cell proliferation.
Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of this compound (dcSAM) in the synthesis of higher polyamines.
Caption: The polyamine biosynthesis pathway highlighting the formation of dcSAM.
Oncogenic Regulation of Polyamine Metabolism
The c-Myc and mTOR signaling pathways are frequently hyperactivated in cancer and directly upregulate key enzymes in polyamine biosynthesis, including ODC and SAMDC.
Caption: Regulation of polyamine synthesis by c-Myc and mTOR pathways.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for an in vivo study validating the contribution of a specific pathway to tumor growth using a xenograft model.
Caption: A typical workflow for an in vivo xenograft study.
References
- 1. SAM Integrator: Investigating an S-adenosylmethionine Sensing System for In Vivo Detection [escholarship.org]
- 2. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ornithine decarboxylase (ODC) inhibits esophageal squamous cell carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.imrpress.com [storage.imrpress.com]
Comparative Metabolomics of Cells Treated with S-adenosylmethionine (SAM) vs. S-adenosylmethioninamine (SAMA): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct metabolic consequences of treating cells with S-adenosylmethionine (SAM) versus its decarboxylated form, S-adenosylmethioninamine (SAMA), also known as decarboxylated SAM (dcSAM). Understanding these differences is critical for designing experiments where the goal is to modulate either cellular methylation potential or polyamine biosynthesis. The information presented is supported by established biochemical pathways and standard metabolomics experimental protocols.
Expected Metabolomic Changes: SAM vs. SAMA Treatment
| Metabolite Category | Metabolite Name | Expected Change with SAM Treatment | Expected Change with SAMA Treatment | Rationale |
| Methionine Cycle & Transmethylation | S-adenosylmethionine (SAM) | ↑↑ (Marked Increase) | ↔ (No Direct Change) | Exogenous SAM directly increases the intracellular pool.[5] SAMA is downstream and does not revert to SAM. |
| S-adenosylhomocysteine (SAH) | ↑ (Increase) | ↔ (No Direct Change) | Increased SAM drives transmethylation reactions, producing SAH as a byproduct.[2][6] | |
| Homocysteine (Hcy) | ↑ (Increase) | ↔ (No Direct Change) | SAH is hydrolyzed to homocysteine.[2] | |
| Methionine | ↑ (Potential Increase) | ↑ (Potential Increase) | Homocysteine can be remethylated to methionine. The SAMA byproduct MTA can also regenerate methionine via the salvage pathway.[1][2] | |
| Methylation Potential | SAM/SAH Ratio | ↓ or ↔ (Variable) | ↔ (No Direct Change) | Although SAM increases, the corresponding rise in the inhibitor SAH can lower or buffer the ratio, impacting cellular methylation capacity.[6] |
| Polyamine Synthesis Pathway | This compound (SAMA) | ↑ (Slight Increase) | ↑↑ (Marked Increase) | Increased SAM provides more substrate for SAM Decarboxylase (SAMDC). Exogenous SAMA directly increases the pool.[2][7] |
| Putrescine | ↓ (Decrease) | ↓ (Marked Decrease) | Both treatments drive the consumption of putrescine to form higher polyamines. The effect is more direct with SAMA.[3][4] | |
| Spermidine (B129725) | ↑ (Increase) | ↑↑ (Marked Increase) | SAMA is the direct aminopropyl donor for spermidine synthesis from putrescine.[2][4] | |
| Spermine (B22157) | ↑ (Increase) | ↑↑ (Marked Increase) | Spermidine is the precursor for spermine, also requiring SAMA as the aminopropyl donor.[2][4] | |
| Byproducts | 5'-methylthioadenosine (MTA) | ↑ (Slight Increase) | ↑↑ (Marked Increase) | MTA is a direct byproduct of spermidine and spermine synthesis.[1][2] |
Comparative Analysis of Metabolic Impact
The primary metabolic divergence between SAM and SAMA treatment lies at the first major branch point of SAM metabolism: transmethylation versus aminopropylation.
-
S-adenosylmethionine (SAM) Treatment: Administering exogenous SAM primarily aims to modulate the cell's methylation capacity . SAM is the universal methyl group donor for the methylation of DNA, RNA, proteins (including histones), and other small molecules.[6] Consequently, treating cells with SAM is expected to increase the flux through transmethylation pathways, leading to elevated levels of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes.[2][6] The resulting change in the SAM/SAH ratio is a critical determinant of cellular epigenetic and metabolic regulation.[6] While SAM is also a precursor to SAMA, this pathway is tightly regulated and may not be the primary fate of a large exogenous dose.[1]
-
This compound (SAMA) Treatment: Administering exogenous SAMA directly bypasses the transmethylation pathways and specifically fuels the polyamine synthesis pathway . SAMA serves as the aminopropyl donor, which is essential for the conversion of putrescine into spermidine, and subsequently spermidine into spermine.[2][4] This treatment is expected to cause a significant and rapid increase in the intracellular pools of spermidine and spermine. These polyamines are crucial for a variety of cellular functions, including DNA stabilization, regulation of gene expression, translation, and cell proliferation.[3][8] A notable byproduct of this pathway is 5'-methylthioadenosine (MTA), which itself has biological activity and can be salvaged to regenerate methionine.[1][2]
Mandatory Visualizations
Experimental & Metabolic Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulating S-adenosyl-l-methionine synthesis extends lifespan via activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biogenic Polyamines and Related Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of S-adenosylmethionine Decarboxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine decarboxylase (SAMDC), a pivotal enzyme in the polyamine biosynthesis pathway, has emerged as a critical target for therapeutic intervention in various diseases, including cancer and parasitic infections. By catalyzing the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), SAMDC provides the aminopropyl group necessary for the synthesis of spermidine (B129725) and spermine, polyamines essential for cell growth and proliferation.[1] While the development of SAMDC inhibitors has shown promise, a thorough understanding of their off-target effects is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of prominent SAMDC inhibitors, summarizing their on-target potency and known off-target interactions, supported by experimental data and detailed methodologies.
Comparative Analysis of SAMDC Inhibitor Specificity
The ideal SAMDC inhibitor would exhibit high potency for its target while demonstrating minimal interaction with other cellular components. However, achieving absolute specificity is a significant challenge in drug development. The following table summarizes the inhibitory activity of several well-characterized SAMDC inhibitors against their primary target and known off-target enzymes. It is important to note that a comprehensive off-target profile for many of these compounds across a broad range of kinases, methyltransferases, and other enzyme families is not yet publicly available.
| Inhibitor | Primary Target IC50 | Off-Target Enzyme | Off-Target IC50/Activity | Reference |
| MGBG (Methylglyoxal bis(guanylhydrazone)) | Competitive inhibitor | Diamine Oxidase (DAO) | Less effective inhibitor than against SAMDC | [2] |
| Ornithine Decarboxylase (ODC) | Inactive | [2] | ||
| Mitochondria | Induces mitochondrial damage | [2] | ||
| CGP 48664 (SAM486A) | 5 nM | Diamine Oxidase (DAO) | 4 µM (modest inhibition) | [2][3] |
| Ornithine Decarboxylase (ODC) | No detectable inhibition | [3] | ||
| Mitochondria | Attenuated antimitochondrial activity compared to MGBG | [3] | ||
| Berenil (Diminazene aceturate) | Not specified | Diamine Oxidase (DAO) | Potent inhibitor | [4] |
| DNA | Binds to the minor groove of DNA, particularly kDNA | [5] | ||
| Mitochondria | Induces production of reactive oxygen species and decreases mitochondrial membrane potential | [5] | ||
| Pentamidine | Not specified | Diamine Oxidase (DAO) | Potent inhibitor | [4] |
| Polyamine Transport | Inhibits putrescine and spermidine transport in T. cruzi | [6] | ||
| CYP2C19 | Partially metabolized by CYP2C19, potential for drug-drug interactions | [7] |
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by SAMDC inhibitors and the methodologies used to evaluate them, the following diagrams are provided.
Polyamine Biosynthesis Pathway and Inhibition
This diagram illustrates the central role of SAMDC in the polyamine synthesis pathway and the points of inhibition by various compounds.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of S-adenosylmethioninamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of S-adenosylmethioninamine, a crucial substrate in the biosynthesis of polyamines.[1] Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure personal safety, environmental protection, and regulatory compliance. Due to the absence of specific, publicly available disposal protocols for this compound, it must be handled as a hazardous chemical waste. The primary and mandatory disposal route is through a licensed professional hazardous waste disposal service.
I. Understanding the Hazards and Core Safety Principles
Key Hazard Information Summary (Based on General Chemical Safety Principles)
| Hazard Classification | Description |
| Acute Toxicity | The acute toxicity of this compound is not well-documented. Assume it may be harmful if swallowed, inhaled, or in contact with skin. |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact. |
| Environmental Hazard | The environmental fate and effects are unknown. To prevent potential harm to aquatic life and ecosystems, it must not be disposed of down the drain or in regular waste streams.[2][3] |
| Chemical Reactivity | As a sulfonium (B1226848) compound, it may be incompatible with strong oxidizing agents and strong bases. Avoid mixing with other chemicals unless a specific, validated inactivation protocol is being followed. |
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
III. Step-by-Step Disposal Protocol
This protocol provides a general guideline for the proper disposal of this compound in a laboratory setting. It is imperative to consult your institution's specific SDS and waste disposal procedures, as they may have additional requirements.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, tightly-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Waste Collection
-
Neat Compound and Concentrated Solutions: Collect any unused or expired this compound powder or concentrated solutions directly into the designated hazardous waste container.
-
Dilute Aqueous Solutions: Collect all aqueous waste containing this compound in the designated hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated solid hazardous waste. Dispose of these materials in a designated solid hazardous waste container.
Step 3: Container Rinsing
-
If the original container of this compound is to be disposed of, it must be properly rinsed.
-
The first rinse with a suitable solvent (e.g., water or as recommended by your EHS department) must be collected as hazardous waste in your designated liquid waste container.[4]
-
Subsequent rinses should also be collected as hazardous waste to ensure the container is thoroughly decontaminated before disposal.
Step 4: Labeling and Storage
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. The storage area should be secure and have secondary containment.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
The most probable method for the final disposal of this compound is high-temperature incineration in a specialized chemical incinerator.
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials (e.g., chemical absorbent pads or sand).
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Clean-up: For small spills, carefully absorb the material with an inert absorbent. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the decontamination solution as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
References
Personal protective equipment for handling S-adenosylmethioninamine
Essential Safety and Handling Guide for S-adenosylmethioninamine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety information for the closely related compound S-adenosylmethionine (SAM) and general laboratory safety protocols. Researchers should exercise caution and adhere to their institution's specific safety guidelines.
This guide provides essential safety, operational, and disposal information for laboratory personnel handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | - Laboratory coat- Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Laboratory coat- Chemical safety goggles- Face shield (if there is a risk of splashing)- Nitrile gloves (double-gloving recommended)- Respiratory protection (N95 or higher, use in a certified chemical fume hood) |
| Solution Preparation and Handling | - Laboratory coat- Chemical safety goggles- Face shield- Chemical-resistant gloves (e.g., nitrile)- Work in a certified chemical fume hood |
| Experimental Use | - Laboratory coat- Safety glasses or goggles- Nitrile gloves- Additional PPE as determined by the specific experimental protocol and risk assessment |
| Spill Cleanup | - Chemical-resistant coveralls- Chemical-resistant gloves, boots, and apron- Splash-proof goggles- Air-purifying respirator with appropriate cartridges |
| Waste Disposal | - Laboratory coat- Chemical safety goggles- Chemical-resistant gloves |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is essential for laboratory safety.
Receiving and Inspection
-
Step 1: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Step 2: Wear a lab coat, safety glasses, and nitrile gloves before opening the package in a designated receiving area.
-
Step 3: Verify that the container is properly labeled and sealed.
-
Step 4: If any damage is observed, notify the supplier and your institution's Environmental Health and Safety (EHS) department immediately. Do not handle the damaged container until instructed to do so.
Storage
-
Step 1: Store this compound in a tightly sealed, clearly labeled container.
-
Step 2: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3]
-
Step 3: Store away from incompatible materials, although specific incompatibilities for this compound are not well-documented, it is prudent to avoid strong oxidizing agents.
-
Step 4: For long-term stability, refer to the manufacturer's storage temperature recommendations, which may include refrigeration or freezing.
Weighing and Solution Preparation
-
Step 1: Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Step 2: Wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and double nitrile gloves.
-
Step 3: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Step 4: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Step 5: Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.
Experimental Use
-
Step 1: Before starting any experiment, conduct a thorough risk assessment.
-
Step 2: Always wear the minimum required PPE: a lab coat, safety glasses, and nitrile gloves.
-
Step 3: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood.
-
Step 4: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Step 5: Wash hands thoroughly with soap and water after handling the compound.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Step 1: Segregate waste into distinct, clearly labeled containers:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Gloves, pipette tips, vials, etc., that have come into contact with the compound.
-
Solid Waste Disposal
-
Step 1: Collect solid this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Step 2: Do not mix with other chemical waste unless compatibility is confirmed.
-
Step 3: Store the waste container in a designated satellite accumulation area.
Liquid Waste Disposal
-
Step 1: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Step 2: Do not pour any solutions down the drain.
-
Step 3: Store the liquid waste container in secondary containment to prevent spills.
Contaminated Labware Disposal
-
Step 1: Place all disposable labware that has come into contact with this compound into a designated, lined hazardous waste container.
-
Step 2: Decontaminate non-disposable glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinse as hazardous liquid waste.
Final Disposal
-
Step 1: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.
-
Step 2: Ensure all waste containers are properly labeled and sealed before pickup.
-
Step 3: Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
